(S)-Piperidin-3-ylmethanol
Description
Properties
IUPAC Name |
[(3S)-piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNPWIPIOOMCPT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144539-77-5 | |
| Record name | (3S)-piperidin-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-Piperidin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Piperidin-3-ylmethanol is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with a strategically positioned hydroxymethyl group and a defined stereocenter, makes it a valuable chiral building block for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a colorless to light yellow solid-liquid mixture at room temperature.[1] It is soluble in water and many organic solvents.[2] Proper handling in an inert atmosphere and storage in a dark place at room temperature are recommended to ensure its stability.[3]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | [(3S)-piperidin-3-yl]methanol | [4] |
| Synonyms | (S)-3-(Hydroxymethyl)piperidine, (S)-3-Piperidinemethanol | [3] |
| CAS Number | 144539-77-5 | [3] |
| Molecular Formula | C₆H₁₃NO | [4] |
| Molecular Weight | 115.17 g/mol | [4] |
| Appearance | Colorless to light yellow solid-liquid mixture | [5] |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 240.4 ± 0.0 °C (Predicted) | [5] |
| pKa | 14.93 ± 0.10 (Predicted) | [5] |
| Specific Optical Rotation ([α]D) | -8.4° (c=0.5, MeOH) |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the hydroxymethyl group.[6]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the five unique carbon atoms of the piperidine ring and the hydroxymethyl carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching of the hydroxyl group, and N-H stretching vibrations. C-H and C-O stretching bands will also be present.[4]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Purification
The enantiomerically pure this compound is most commonly synthesized via the reduction of an appropriate chiral precursor, such as an ester of (S)-piperidine-3-carboxylic acid.
Experimental Protocol: Synthesis from Ethyl (S)-piperidine-3-carboxylate
This procedure details the reduction of ethyl (S)-piperidine-3-carboxylate using lithium aluminum hydride (LAH).
Materials:
-
Ethyl (S)-piperidine-3-carboxylate[7]
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Diatomaceous earth (Celite)
-
Saturated sodium sulfate solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl (S)-piperidine-3-carboxylate (1 equivalent) in anhydrous THF is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A 1.0 M solution of LAH in ether (1.0 equivalent) is slowly added to the stirred solution via the dropping funnel over a period of 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 2 hours.
-
The reaction is monitored for completion (e.g., by thin-layer chromatography).
-
Once the reaction is complete, the flask is cooled to room temperature.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
The resulting slurry is dried by the addition of anhydrous sodium sulfate.
-
The mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed with THF.
-
The filtrate is concentrated under reduced pressure to yield this compound as a colorless oily product. A crude yield of approximately 98% can be expected.
Purification
The crude product can be purified by standard laboratory techniques. For achieving high enantiomeric purity, the following methods are recommended:
-
Recrystallization: If the product is a solid or can be converted to a crystalline salt (e.g., the hydrochloride salt), recrystallization from a suitable solvent system can be an effective method for purification.
-
Chiral High-Performance Liquid Chromatography (HPLC): For achieving the highest enantiomeric purity, preparative chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase to separate the enantiomers.[8][9][10][11] The selection of the appropriate chiral column and mobile phase is crucial for successful separation.
Role in Drug Discovery and Development
This compound is not typically used as a therapeutic agent itself. Instead, its significance lies in its role as a versatile chiral building block for the synthesis of more complex drug candidates.[3] The piperidine moiety is a prevalent scaffold in many approved drugs, particularly those targeting the central nervous system.[12] The specific (S)-configuration is often crucial for the desired biological activity and selectivity of the final drug molecule.
Derivatives of this compound have been incorporated into molecules targeting a variety of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): A major class of drug targets involved in a vast array of physiological processes.[12]
-
Neurotransmitter Transporters: Proteins that regulate the concentration of neurotransmitters in the synaptic cleft.
-
Enzyme Inhibitors: Molecules that block the activity of specific enzymes.[3]
The rigid structure of the piperidine ring helps to orient the functional groups in a precise three-dimensional arrangement, which is often necessary for high-affinity binding to a biological target.
Representative Signaling Pathway in Drug Development
As this compound is a key structural motif in the synthesis of various GPCR ligands, a generalized GPCR signaling pathway is depicted below to illustrate the type of biological cascade that drugs derived from this scaffold can modulate.
This diagram illustrates how a ligand derived from the this compound scaffold can bind to and activate a GPCR, initiating a downstream signaling cascade that ultimately leads to a cellular response. The specific nature of the ligand, receptor, and downstream effectors will vary depending on the particular drug molecule.
Safety and Handling
This compound and its salts are classified as causing severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fundamentally important chiral building block in modern drug discovery. Its well-defined stereochemistry and versatile chemical functionality provide a robust platform for the synthesis of novel therapeutic agents with improved potency and selectivity. A thorough understanding of its chemical properties, synthesis, and purification is essential for researchers and scientists working to develop the next generation of medicines.
References
- 1. ((S)-piperidin-3-yl)methanol | 144539-77-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-Piperidinemethanol(4606-65-9) 1H NMR [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Piperidin-3-ylmethanol CAS number and structure
An In-depth Technical Guide to (S)-Piperidin-3-ylmethanol for Researchers and Drug Development Professionals
Introduction
This compound is a chiral piperidine derivative that has emerged as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] Its stereospecific (S)-configuration and the presence of both a secondary amine and a primary alcohol functional group make it a versatile intermediate for the synthesis of complex, high-value molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
CAS Number: 144539-77-5[1][3][4]
Chemical Structure: this compound possesses a piperidine ring with a hydroxymethyl group at the C3 position in the (S) configuration.
Molecular Formula: C₆H₁₃NO[1][3][5]
Synonyms: (S)-3-Piperidinemethanol, (S)-3-Hydroxymethylpiperidine, [(3S)-piperidin-3-yl]methanol[1][3]
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 115.17 g/mol | [1][5] |
| Appearance | White solid | [6] |
| Boiling Point | 106-107 °C at 3.5 mmHg | [7] |
| Density | 1.026 g/mL at 25 °C | |
| Purity | Typically >98% | [3] |
Experimental Protocols
The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical development. Below is a representative experimental protocol based on modern biocatalytic methods.
Protocol: Enantioselective Biocatalytic Synthesis of this compound
This protocol is adapted from a reported enantioselective biocatalytic route which achieves high enantiomeric excess.[1]
Materials:
-
Precursor ketone (e.g., 3-oxo-piperidine-1-carboxylic acid tert-butyl ester)
-
Engineered transaminase
-
Co-factor (e.g., Pyridoxal 5'-phosphate)
-
Amine donor (e.g., Isopropylamine)
-
Buffer solution (e.g., Potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., Methyl tert-butyl ether)
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Dry tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Biocatalytic Amination:
-
In a temperature-controlled reactor, dissolve the precursor ketone in a suitable buffer.
-
Add the engineered transaminase, pyridoxal 5'-phosphate, and the amine donor.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, extract the product with an organic solvent.
-
-
Reduction and Deprotection:
-
Dry the organic extract and concentrate under reduced pressure.
-
Dissolve the resulting intermediate in dry THF under an inert atmosphere.
-
Carefully add a reducing agent (e.g., Lithium aluminum hydride) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by Thin Layer Chromatography).
-
Quench the reaction by the sequential addition of water and aqueous NaOH.
-
Filter the resulting solids and concentrate the filtrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Confirm the enantiomeric excess using chiral HPLC.
-
Applications in Drug Development
The unique structural features of this compound make it a valuable synthon for a variety of therapeutic agents.
-
Central Nervous System (CNS) Agents: It serves as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators. Its stereochemical purity is critical for minimizing off-target effects in CNS drugs.[1]
-
Oncology: In the field of oncology, this molecule has been incorporated into Proteolysis Targeting Chimeras (PROTACs). For instance, its integration into PROTACs targeting the estrogen receptor has been shown to enhance degradation efficiency.[1]
-
Other Therapeutic Areas: It is also used in the synthesis of CB2 receptor agonists for chronic pain, protein lysine methyltransferase G9a inhibitors, and P2Y12 antagonists for inhibiting platelet aggregation.[6][7]
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound's synthesis and application.
Caption: Synthetic workflow for this compound.
Caption: Application of this compound in PROTACs.
References
- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ((S)-piperidin-3-yl)methanol | 144539-77-5 [chemicalbook.com]
- 5. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]
(S)-Piperidin-3-ylmethanol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the molecular characteristics and synthetic pathways of (S)-Piperidin-3-ylmethanol, a pivotal chiral building block in modern drug discovery and development. Its unique structural features make it a valuable intermediate in the synthesis of a variety of pharmaceutical agents.
Core Molecular Data
This compound is a chiral organic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 3-position. It is essential to distinguish between the free base form and its hydrochloride salt, as their molecular properties differ. The quantitative data for both forms are summarized below for clear reference.
| Identifier | This compound (Free Base) | This compound Hydrochloride (Salt) |
| Molecular Formula | C6H13NO[1] | C6H14ClNO[2][3] |
| Molecular Weight | 115.17 g/mol [1] | 151.63 g/mol [2][4] |
Significance in Pharmaceutical Synthesis
As a chiral piperidine derivative, this compound is highly valued in medicinal chemistry for its role as a versatile intermediate.[5] Its stereospecific configuration is crucial for the enantioselective synthesis of complex molecules, ensuring high purity and minimizing off-target effects in the final drug product.[5] Notably, it serves as a key component in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.[5] The presence of both a secondary amine and a primary alcohol functional group allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]
Experimental Protocols: A Lcknowledged Synthetic Approach
While various synthetic routes exist, a notable advancement in the production of this compound is the use of biocatalysis. An enantioselective biocatalytic method employing engineered transaminases has been described, offering a "green chemistry" approach to its synthesis.[5] This methodology provides high enantiomeric excess and is amenable to larger-scale production, including continuous flow systems.[5]
The logical workflow for such a biocatalytic synthesis is outlined in the diagram below.
Caption: Generalized workflow for the biocatalytic synthesis of this compound.
References
- 1. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 1125551-75-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
(S)-Piperidin-3-ylmethanol synthesis pathways
An In-depth Technical Guide to the Synthesis of (S)-Piperidin-3-ylmethanol
Introduction
This compound is a chiral piperidine derivative that serves as a critical building block in modern medicinal chemistry and pharmaceutical development.[1] Its stereospecific (S)-configuration and bifunctional nature, containing both a secondary amine and a primary alcohol, make it an invaluable intermediate for creating complex, enantiomerically pure molecules.[1] This scaffold is integral to the synthesis of a wide range of bioactive compounds, including selective serotonin reuptake inhibitors (SSRIs), dopamine receptor modulators, and kinase inhibitors such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3] The demand for high-purity this compound has driven the development of several distinct and innovative synthetic strategies.
This technical guide provides a comprehensive overview of the core synthesis pathways for this compound and its common N-protected analogues. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies, quantitative performance data, experimental protocols, and visual pathway diagrams.
Core Synthesis Pathways
The synthesis of enantiomerically pure this compound can be broadly categorized into three primary strategies:
-
Biocatalytic Asymmetric Reduction: The enzymatic reduction of a prochiral ketone precursor.
-
Chiral Resolution: The separation of a racemic mixture of 3-hydroxymethylpiperidine derivatives.
-
Chiral Pool Synthesis: The construction of the target molecule from a naturally occurring chiral starting material, such as an amino acid.
Pathway 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone
This pathway is one of the most efficient and environmentally friendly methods, utilizing enzymes or whole-cell biocatalysts to stereoselectively reduce a prochiral ketone, typically N-Boc-3-piperidone, to the corresponding (S)-alcohol. Ketoreductases (KREDs) are particularly effective, offering high yields and exceptional enantiomeric purity.[2][4]
Logical Workflow: Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction of N-Boc-3-piperidone.
Data Presentation: Biocatalytic Reduction Performance
| Catalyst System | Substrate | Substrate Conc. (w/w) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Aldo-keto reductase (AKR-43) | N-Boc-3-piperidone | 16% | 30 | 16 | High (not specified) | >99% | [2] |
| Ketoreductase (KRED 110) | N-Boc-3-piperidone | 10 g/L | 35-40 | 3-4 | High (not specified) | 100% | [4] |
| Baker's Yeast | N-1-Boc-3-piperidone | 100 mg / 25 mL | 37 | 72 | Not specified | Not specified | [4] |
Experimental Protocol: Gram-Scale Reduction using KRED 110
This protocol is adapted from the procedure described by Der Pharma Chemica (2015).[4]
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a mixture containing 10 g/L of N-1-Boc-3-piperidone dissolved in isopropanol (IPA).
-
Buffer and Cofactor Addition: Add a triethanolamine HCl buffer (200 mM, pH 7.5) and NAD+ (10 mM).
-
Enzyme Addition: Add the ketoreductase enzyme, KRED 110, to a final concentration of 3% (w/w).
-
Reaction Conditions: Stir the reaction mixture at approximately 230 rpm and maintain the temperature between 35–40 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (1:1 ratio) and ninhydrin for visualization.
-
Reaction Time: The reaction is typically complete within 3 to 4 hours.
-
Work-up and Analysis: Upon completion, the product, (S)-1-Boc-3-hydroxypiperidine, can be isolated and analyzed by Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) to confirm purity and enantiomeric excess. The reported chiral purity was 100% with a chromatographic purity of >99%.[4]
Pathway 2: Resolution of Racemic 3-Hydroxymethylpiperidine
This classical approach involves the synthesis of a racemic mixture of the target compound or its protected precursor, followed by separation of the enantiomers. The separation can be achieved either through the formation of diastereomeric salts with a chiral resolving agent or via enzyme-catalyzed kinetic resolution.
Logical Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic N-Boc-3-hydroxymethylpiperidine.
Data Presentation: Chiral Resolution Performance
| Method | Starting Material | Resolving Agent / Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diastereomeric Salt Crystallization | (R,S)-3-hydroxypiperidine | D-pyroglutamic acid | 95% (for Boc-protected final product) | High (not specified) | [5] |
| Enzymatic Kinetic Resolution (Esterification) | (R,S)-N-Boc-3-hydroxymethylpiperidine | Lipase PS from Pseudomonas cepacia + Succinic Anhydride | 32% (after repetition) | 98.9% | [6] |
| Enzymatic Kinetic Resolution (Hydrolysis) | (R,S)-N-Boc-3-hydroxymethylpiperidine acetate | Lipase PS from Pseudomonas cepacia | 16% | >95% | [6] |
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol is adapted from a patent describing the synthesis of the N-Boc protected target.[5]
-
Hydrogenation (Racemate Synthesis): In an autoclave, combine 3-hydroxypyridine (100kg), 5% rhodium on carbon (1kg), and water (100L). Pressurize with hydrogen to 5 MPa and heat to 90°C for 48 hours. After cooling and filtering the catalyst, dewater the filtrate under reduced pressure and distill the residue to obtain racemic 3-hydroxypiperidine.
-
Salt Formation: Dissolve the racemic 3-hydroxypiperidine (400kg) and the resolving agent, D-pyroglutamic acid (225kg), in 95% ethanol (500L).
-
Crystallization: Heat the mixture to reflux, then cool to allow the diastereomeric salt, (S)-3-hydroxypiperidine D-pyroglutamate, to crystallize.
-
Isolation and Protection: Isolate the solid salt. The salt is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
-
Final Product: After reaction and purification, (S)-N-Boc-3-hydroxypiperidine is obtained with a reported yield of 95%.[5]
Pathway 3: Synthesis from Chiral Pool (L-Glutamic Acid)
This strategy leverages the inherent chirality of readily available natural products, such as amino acids, to construct the chiral piperidine ring. The synthesis starting from L-glutamic acid involves a multi-step sequence including esterification, reduction to a diol, conversion to a ditosylate, and finally, cyclization with an amine to form the piperidine ring.
Logical Workflow: Synthesis from L-Glutamic Acid
Caption: Multi-step synthesis of a piperidine derivative from L-glutamic acid.
Data Presentation: Chiral Pool Synthesis Performance
| Starting Material | Key Steps | Overall Yield (%) | Reference |
| L-Glutamic Acid | Esterification, Boc-protection, NaBH₄ reduction, tosylation, cyclization with various amines | 44 - 55% |
Experimental Protocol: Key Steps from L-Glutamic Acid
This protocol is a summary of the key transformations described by Open Research@CSIR-NIScPR (2022).
-
Boc-Protection and Esterification: To a stirred solution of dimethyl glutamate hydrochloride (10 g) in CH₂Cl₂ (120 mL) at 0°C, add triethylamine, (Boc)₂O, and a catalytic amount of DMAP. Stir at room temperature for 6 hours. After aqueous work-up, (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate is obtained.
-
Reduction to Diol: To the resulting diester (5 g) in methanol (30 mL), add sodium borohydride (2.5 equiv.) portion-wise at room temperature and stir for 2 hours. Quench with 10% aqueous citric acid. After extraction, the corresponding chiral diol is isolated.
-
Ditosylation and Cyclization: The diol is subsequently converted to its ditosylate. The resulting ditosylate is then reacted with a primary amine (e.g., benzylamine) which acts as a nucleophile for intramolecular cyclization, displacing the tosylate groups to form the N-substituted 3-(N-Boc amino) piperidine. The specific conditions for tosylation and cyclization would require further optimization based on the chosen amine. The overall yield for the entire sequence is reported to be in the range of 44-55%.
References
- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypiperidine | 6859-99-0 | Benchchem [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Data of (S)-Piperidin-3-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-Piperidin-3-ylmethanol. The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical research and development. This document includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.44 | m | - | H-7a |
| ~3.37 | m | - | H-7b |
| ~3.16 | m | - | H-2a |
| ~2.98 | m | - | H-6a |
| ~2.55 | m | - | H-2b |
| ~2.34 | m | - | H-6b |
| ~1.78 | m | - | H-3 |
| ~1.67 | m | - | H-4a, H-5a |
| ~1.47 | m | - | H-4b |
| ~1.10 | m | - | H-5b |
Solvent: CDCl₃, Frequency: 400 MHz. Data is interpreted from publicly available spectra and may require confirmation.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~66.0 | C-7 (CH₂OH) |
| ~54.5 | C-2 |
| ~46.5 | C-6 |
| ~40.0 | C-3 |
| ~27.0 | C-5 |
| ~25.0 | C-4 |
Solvent: CDCl₃. Data is interpreted from publicly available spectra from sources such as SpectraBase.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |
| 2920 - 2950 | Strong | C-H stretch (aliphatic) |
| 2850 - 2870 | Strong | C-H stretch (aliphatic) |
| 1440 - 1480 | Medium | C-H bend (CH₂) |
| 1050 - 1150 | Strong | C-O stretch (primary alcohol) |
| 3200 - 3400 | Medium, Broad | N-H stretch (secondary amine) |
Sample preparation: KBr pellet or thin film. Data is characteristic for piperidine and alcohol functionalities.[2]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 115 | Moderate | [M]⁺ (Molecular Ion) |
| 114 | Moderate | [M-H]⁺ |
| 98 | Moderate | [M-NH₃]⁺ |
| 84 | High | [M-CH₂OH]⁺ |
| 70 | Moderate | Piperidine ring fragment |
| 56 | High | Piperidine ring fragment |
Ionization Method: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of piperidinemethanol.[2]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
IR Spectroscopy
-
Sample Preparation (Thin Film): As this compound is a solid at room temperature, it can be prepared as a thin film.[3] Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables for functional group identification.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[4] This hard ionization technique will induce fragmentation, providing structural information.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. The relative abundances of the fragment ions provide insights into the stability of different parts of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
References
(S)-Piperidin-3-ylmethanol: A Chiral Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-Piperidin-3-ylmethanol, a chiral piperidine derivative, has emerged as a critical building block in medicinal chemistry. Its stereospecific configuration and versatile functional groups make it an invaluable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, focusing on its synthetic applications and the pharmacological activities of the compounds derived from it. While direct quantitative biological data for this compound itself is scarce in publicly available literature, its utility as a key intermediate is well-documented.
Core Properties and Synthetic Utility
This compound, with the chemical formula C₆H₁₃NO, possesses a piperidine ring substituted with a hydroxymethyl group at the 3-position. This structure provides two key points for chemical modification: the secondary amine of the piperidine ring and the primary hydroxyl group. The (S)-stereochemistry at the C3 position is crucial for the enantioselective synthesis of drugs, ensuring high purity and reducing potential off-target effects.
The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates, such as improved solubility and metabolic stability.[1] The introduction of a chiral center, as in this compound, further allows for the precise three-dimensional arrangement of substituents, which is often critical for potent and selective interaction with biological targets.[2]
Therapeutic Applications of this compound Derivatives
The true biological significance of this compound lies in the diverse therapeutic activities of the molecules synthesized from it. This chiral scaffold is a key component in a variety of drug candidates targeting a wide range of diseases.
| Therapeutic Area | Target/Mechanism of Action | Reference |
| Central Nervous System (CNS) Disorders | Selective Serotonin Reuptake Inhibitors (SSRIs), Dopamine Receptor Modulators | [3] |
| Pain Management | κ-Opioid Receptor Antagonists | [3] |
| Inflammatory Conditions | Transient Receptor Potential Vanilloid 1 (TRPV1) Modulators | [3] |
| Oncology | Antibody-Drug Conjugates (ADCs) - as a linker component | [3] |
Synthesis of Bioactive Molecules from this compound
The synthesis of therapeutic agents from this compound typically involves the functionalization of its amine and/or hydroxyl groups. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow utilizing this compound.
Experimental Protocol: General N-Alkylation
The following is a representative, generalized protocol for the N-alkylation of a piperidine derivative, a common step in the synthesis of more complex molecules from this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.
-
Electrophile Addition: Add the desired alkylating agent (e.g., an alkyl halide or sulfonate) (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-alkylated derivative.
Role in Drug Discovery and Development
The incorporation of the this compound scaffold into drug candidates is a strategic decision in medicinal chemistry. The following diagram illustrates the logical relationship between the properties of this building block and the goals of drug development.
Caption: Contribution of this compound properties to drug development.
Safety and Toxicology
While comprehensive biological activity data for this compound is limited, some toxicology information is available. It is important to note that certain derivatives may have different safety profiles. Emerging safety data suggests that the core this compound scaffold exhibits minimal off-target activity against hERG channels and major CYP450 isoforms at concentrations up to 100 μM.[3] However, it is crucial to evaluate the safety profile of each new derivative on a case-by-case basis.
Conclusion
This compound is a cornerstone chiral building block in modern drug discovery. Its value lies not in its intrinsic biological activity, but in its utility as a versatile and stereochemically defined scaffold for the synthesis of novel therapeutics. The piperidine ring imparts favorable physicochemical properties, while the chiral center and dual functional groups allow for the creation of complex and highly specific drug candidates. As the demand for enantiomerically pure and structurally diverse new chemical entities continues to grow, the importance of this compound in the pharmaceutical industry is set to increase. Further research into novel synthetic methodologies and applications of this valuable intermediate will undoubtedly lead to the development of the next generation of innovative medicines.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-Piperidin-3-ylmethanol Derivatives and Analogs for Drug Discovery Professionals
Abstract
The (S)-piperidin-3-ylmethanol scaffold is a paramount structural motif in contemporary medicinal chemistry, recognized as a privileged fragment in the design of novel therapeutics. Its inherent chirality, conformational flexibility, and versatile functional handles—a primary alcohol and a secondary amine—render it an invaluable building block for creating diverse molecular architectures with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound derivatives and their analogs for researchers, scientists, and drug development professionals. It consolidates quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways modulated by these compounds. The aim is to furnish a practical and in-depth resource to facilitate the exploration and development of next-generation therapeutics based on this versatile scaffold.
Introduction
The piperidine ring is a ubiquitous feature in a multitude of clinically approved drugs and natural products, prized for its favorable physicochemical properties that often enhance pharmacokinetic profiles.[1] The presence of the piperidine motif can improve metabolic stability, facilitate transport across biological membranes, and modulate lipophilicity and aqueous solubility.[1] this compound, as a specific chiral building block, offers a strategic entry point for enantiomerically pure drug candidates, which is critical for minimizing off-target effects and improving therapeutic indices.
Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] Their biological activity is often attributed to their ability to interact with high affinity and specificity to a range of biological targets. This guide will delve into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step sequences that prioritize the preservation of stereochemical integrity at the C3 position. Common strategies include the modification of commercially available this compound or its protected forms, and de novo synthesis from chiral precursors like L-glutamic acid.
General Synthetic Workflow
A generalized synthetic workflow for the preparation and derivatization of this compound is depicted below. This workflow highlights the key stages of protection, activation, diversification, and deprotection that are commonly employed.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
This protocol describes the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group, a common step to enable selective modification of the hydroxyl group.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.
-
Base Addition: Add a base, such as triethylamine (Et₃N, 2.0 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
This protocol outlines the synthesis of an amide derivative, a common structural motif in bioactive piperidine compounds.
-
Acid Chloride Formation: To a solution of a carboxylic acid (e.g., piperic acid, 1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (SOCl₂, 1.5-2.0 eq) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 1-2 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.[2]
-
Coupling Reaction: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in dry DCM.
-
Reaction Execution: Add the acid chloride solution dropwise to the piperidine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.
Biological Activities and Quantitative Data
Derivatives of this compound have shown a remarkable diversity of biological activities. The following tables summarize key quantitative data from various studies, highlighting their potential in different therapeutic areas.
Anticancer Activity
Many piperidine derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanisms often involve the modulation of critical signaling pathways that control cell proliferation, apoptosis, and metastasis.
Table 1: In Vitro Anticancer Activity of Piperidine Derivatives
| Derivative ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| HSP70-36 | BT474 | Human Breast Cancer | 1.41 | [3] |
| HSP70-36 | BT/Lap(R)1.0 | Lapatinib-Resistant Breast Cancer | 1.47 | [3] |
| Compound 17a | Various | Cancer Cells | Induces Apoptosis | [4] |
| DTPEP | Various | Cancer Cells | Inhibits PI3K/Akt Pathway | [4] |
Antiviral Activity
The piperidine scaffold has been integrated into potent antiviral agents that can interfere with various stages of the viral life cycle.
Table 2: In Vitro Antiviral Activity of Piperidine Derivatives
| Derivative ID | Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| FZJ05 | Influenza A/H1N1 | MDCK | Lower than Ribavirin | [4] |
| Compound 11e | Various Influenza A strains | Multiple | As low as 0.05 | [4] |
Cholinesterase Inhibition
Derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are of significant interest for the symptomatic treatment of Alzheimer's disease.
Table 3: Cholinesterase Inhibitory Activity of Benzimidazole-Piperidine Hybrids
| Derivative ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| Compound 1 | 19.44 ± 0.60 | 21.57 ± 0.61 | [5] |
| Compound 13 | 36.05 ± 0.4 | 39.55 ± 0.03 | [5] |
| Galantamine (Std.) | 19.34 ± 0.62 | 21.45 ± 0.21 | [5] |
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The piperidine scaffold generally imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 4: Key Pharmacokinetic Parameters and their Significance
| Parameter | Symbol | Description | Importance in Drug Design |
| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the required dose and route of administration.[6] |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues.[6] |
| Half-Life | t₁/₂ | The time required for the concentration of the drug in the body to be reduced by one-half. | Dictates the dosing frequency required to maintain therapeutic levels.[6] |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose rate required to achieve a target steady-state concentration.[6][7] |
Key Signaling Pathways
The therapeutic effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in many types of cancer, making it a prime target for anticancer therapies. Certain piperidine derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.
TGF-β Signaling Pathway in EMT
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. Piperine, a natural piperidine alkaloid, has been shown to inhibit TGF-β signaling.[8]
Caption: Modulation of the TGF-β/SMAD pathway by piperine.
Conclusion
The this compound core represents a highly versatile and valuable scaffold in the field of drug discovery. Its derivatives have demonstrated a broad range of potent biological activities, from anticancer and antiviral effects to the modulation of CNS targets. The synthetic accessibility and favorable pharmacokinetic properties associated with the piperidine ring further enhance its appeal as a foundational element in the design of novel therapeutics. This technical guide has provided a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to support the ongoing research and development efforts in this promising area of medicinal chemistry. Future exploration of this scaffold is anticipated to yield a new generation of innovative and effective medicines.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. fiveable.me [fiveable.me]
- 7. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and History of (S)-Piperidin-3-ylmethanol
(S)-Piperidin-3-ylmethanol, a chiral piperidine derivative, has emerged as a critical intermediate in the synthesis of a diverse range of pharmaceuticals. Its stereospecific structure is instrumental in the development of enantiomerically pure drugs, significantly enhancing their efficacy and reducing off-target effects. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this versatile molecule, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below. This data is essential for its application in chemical synthesis and formulation.
| Property | This compound | This compound HCl |
| CAS Number | 144539-77-5[1] | 1125551-75-8[2][3] |
| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₄ClNO[2][3] |
| Molecular Weight | 115.17 g/mol [4] | 151.63 g/mol [2] |
| Appearance | White solid[5] | Solid[3] |
| Boiling Point | 106-107 °C at 3.5 Torr[6] | Not available |
| Melting Point | 61 °C[5] | Not available |
| Density | 1.026 g/mL at 25 °C[6] | Not available |
| Solubility | Soluble in water and many organic solvents.[7] A 2024 study on derivatives suggests favorable solubility (>50 mg/mL at pH 7.4) with N-acylation.[1] | Not available |
| pKa | Not available | Not available |
| Purity | Typically >96%[6] | Typically >97%[3] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Representative spectral data is crucial for reaction monitoring and quality control.
| Spectrum | Data |
| ¹H NMR | Spectral data available.[5][8] |
| ¹³C NMR | Spectral data available.[4] |
| IR | Spectral data available.[4] |
| Mass Spectrometry | Spectral data available.[4] |
Historical Development and Discovery
While a singular "discovery" paper for this compound is not readily apparent in the literature, its history is intrinsically linked to the broader development of methods for synthesizing chiral piperidine derivatives. The importance of enantiomerically pure piperidines in medicinal chemistry has driven the evolution of asymmetric synthesis and chiral resolution techniques.
Initially, access to such chiral building blocks often relied on the resolution of racemic mixtures. This involves reacting the racemic compound with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, racemic ethyl nipecotate, a related piperidine derivative, can be resolved using di-benzoyl-L-tartaric acid or (S)-mandelic acid.
More contemporary approaches focus on enantioselective synthesis, which creates the desired stereoisomer directly. A significant advancement in this area is the catalytic asymmetric hydrogenation of pyridine derivatives. For example, a three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step provides access to a variety of enantioenriched 3-substituted piperidines. This methodology has been successfully applied in the formal synthesis of complex molecules like the anticancer drug Niraparib.
Another innovative approach is the use of chemo-enzymatic methods. These strategies combine chemical synthesis with biocatalysis to achieve high stereoselectivity. For example, a one-pot amine oxidase/ene imine reductase cascade has been employed to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines, which are key intermediates for Niraparib.
The increasing availability of this compound as a commercial building block has further accelerated its use in drug discovery and development, solidifying its role as a key chiral intermediate.
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are representative experimental protocols for its preparation.
Chiral Resolution of Racemic 3-Piperidinemethanol
This method involves the separation of enantiomers from a racemic mixture using a chiral resolving agent.
Materials:
-
Racemic 3-piperidinemethanol
-
(S)-Mandelic acid
-
Solvent (e.g., ethanol, isopropanol)
-
Base (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve racemic 3-piperidinemethanol in a suitable solvent.
-
Add a solution of an equimolar amount of (S)-mandelic acid in the same solvent.
-
Allow the mixture to stand to facilitate the crystallization of the diastereomeric salt of (S)-3-piperidinemethanol with (S)-mandelic acid. The less soluble diastereomer will precipitate out of the solution.
-
Collect the crystalline precipitate by filtration and wash with a small amount of cold solvent.
-
To recover the free base, dissolve the diastereomeric salt in water and add a base, such as sodium hydroxide, to neutralize the mandelic acid.
-
Extract the aqueous solution with an organic solvent like dichloromethane.
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield this compound.
Enantioselective Synthesis via Asymmetric Hydrogenation of a Pyridine Precursor
This method involves the asymmetric reduction of a suitable pyridine precursor to introduce the desired stereochemistry.
Materials:
-
3-Pyridinecarboxaldehyde
-
Chiral catalyst (e.g., Iridium-based catalyst with a chiral ligand)
-
Hydrogen source (e.g., H₂)
-
Solvent (e.g., methanol, THF)
-
Reducing agent (e.g., NaBH₄, LiAlH₄)
Procedure:
-
Preparation of the Pyridinium Salt: React 3-pyridinecarboxaldehyde with a suitable chiral auxiliary to form a pyridinium salt.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the pyridinium salt in an appropriate solvent. Add the chiral iridium catalyst. Pressurize the reactor with hydrogen gas and stir the reaction mixture at a specific temperature and pressure until the reaction is complete.
-
Reduction of the Aldehyde: After hydrogenation of the pyridine ring, the aldehyde group is reduced to a hydroxymethyl group. This can be achieved by using a reducing agent such as sodium borohydride or lithium aluminum hydride.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain enantiomerically pure this compound.
Applications in Drug Development
This compound is a key structural motif in a number of drug candidates and approved medicines. Its incorporation is crucial for achieving the desired pharmacological activity and safety profile.
Niraparib (PARP Inhibitor)
This compound is a critical building block in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer. The (S)-configuration of the piperidine ring is essential for the drug's binding to the PARP enzyme.
κ-Opioid Receptor Antagonists
Derivatives of this compound are being investigated as κ-opioid receptor antagonists for the treatment of various conditions, including pain and depression. The specific stereochemistry of the piperidine moiety is vital for selective antagonism of the κ-opioid receptor.
TRPV1 Modulators
This chiral building block is also utilized in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) modulators. These compounds have potential applications in pain management and the treatment of inflammatory conditions.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of drugs derived from this compound are a direct result of their interaction with specific biological pathways.
PARP Inhibition Pathway (Niraparib)
Niraparib functions by inhibiting PARP enzymes (PARP1 and PARP2), which are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Caption: PARP Inhibition Pathway by Niraparib.
κ-Opioid Receptor Signaling
κ-opioid receptor agonists and antagonists modulate neuronal activity by coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent downstream effects on ion channels, ultimately altering neurotransmitter release.
Caption: κ-Opioid Receptor Signaling Pathway.
TRPV1 Receptor Activation
TRPV1 is a non-selective cation channel that, when activated by stimuli like capsaicin or heat, allows an influx of cations, primarily Ca²⁺. This influx leads to depolarization of the neuron and the propagation of a pain signal. TRPV1 modulators can either enhance or inhibit this process.
Caption: TRPV1 Receptor Activation Pathway.
References
- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 2. This compound hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 3-ピペリジンメタノール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 8. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum [chemicalbook.com]
Commercial Availability of (S)-Piperidin-3-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Piperidin-3-ylmethanol, a chiral piperidine derivative, is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its stereospecific nature makes it a critical component for creating enantiomerically pure drugs, which can lead to improved efficacy and reduced off-target effects. This technical guide provides an in-depth overview of the commercial availability of this compound, including supplier information, purity levels, and a detailed look at a common synthetic route.
Commercial Suppliers and Product Specifications
This compound is commercially available from various suppliers, primarily as the free base or as a hydrochloride salt. The purity of the commercially available compound is typically high, often exceeding 95%. The table below summarizes the offerings from a selection of suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Forms |
| Sigma-Aldrich | This compound | 144539-77-5 | C₆H₁₃NO | ≥95% | Solid |
| CymitQuimica | This compound hydrochloride | 1125551-75-8 | C₆H₁₄ClNO | 97% | Solid |
| BLD Pharm | This compound hydrochloride | 1125551-75-8 | C₆H₁₄ClNO | Not specified | Not specified |
| Alchem Pharmtech | This compound hydrochloride | 1125551-75-8 | C₆H₁₄ClNO | 97% | Not specified |
This table is not exhaustive and represents a snapshot of available suppliers. Prices and availability are subject to change.
Synthetic Pathway: Enantioselective Synthesis from L-Glutamic Acid
The enantiomerically pure form of 3-substituted piperidines can be synthesized from readily available chiral starting materials. One common and effective approach utilizes L-glutamic acid, a naturally occurring amino acid, as the chiral precursor. This multi-step synthesis involves the formation of a protected piperidine ring system followed by reduction of a carboxyl group to the desired hydroxymethyl functionality.
The following diagram illustrates a representative synthetic workflow for obtaining enantiomerically pure 3-substituted piperidine derivatives from L-glutamic acid.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate
This protocol is adapted from a published procedure for the synthesis of a key intermediate.
Materials:
-
Dimethyl glutamate hydrochloride
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
10% aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of dimethyl glutamate hydrochloride (1.0 eq) in CH₂Cl₂ at 0°C, add triethylamine (4.0 eq).
-
To this mixture, add di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction with distilled water.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
Subsequent steps to achieve the final this compound product would involve the selective reduction of one ester group, followed by cyclization and final reduction of the remaining ester to the alcohol. The specific reagents and conditions for these transformations can vary and should be optimized based on laboratory capabilities and desired scale.
Logical Relationship of Synthetic Steps
The synthesis of this compound from L-glutamic acid follows a logical progression of chemical transformations designed to build the chiral piperidine ring and install the required functional groups while preserving the stereochemistry of the starting material.
Figure 2: Logical flow of the synthetic strategy.
This guide provides a foundational understanding of the commercial availability and a viable synthetic approach for this compound. For researchers and drug development professionals, access to reliable suppliers and a clear understanding of the synthetic landscape are crucial for the successful and timely advancement of their projects. It is always recommended to consult the safety data sheet (SDS) from the supplier before handling this or any chemical compound.
Unlocking the Therapeutic Potential of (S)-Piperidin-3-ylmethanol: A Technical Guide for Drug Discovery
For Immediate Release
(S)-Piperidin-3-ylmethanol, a versatile chiral building block, is emerging as a critical scaffold in the development of novel therapeutics targeting a range of diseases, from central nervous system disorders to cancer. This technical guide provides an in-depth analysis of potential research areas for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to explore its therapeutic applications. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to accelerate innovation in this promising area of medicinal chemistry.
Core Chemical Properties
This compound is a chiral piperidine derivative featuring a hydroxymethyl group at the 3-position.[1] This structure provides a valuable starting point for the synthesis of complex molecules due to its bifunctional nature, containing both a secondary amine and a primary alcohol. These functional groups allow for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds for biological screening.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [2] |
| CAS Number | 144539-77-5 | [1] |
Potential Research Areas and Applications
The unique structural features of this compound make it an attractive scaffold for targeting various biological systems. Key areas of research where this moiety has shown significant promise include:
Dopamine and Sigma-1 Receptor Modulation for CNS Disorders
Derivatives of this compound have been investigated as potent modulators of dopamine D4 and sigma-1 (σ1) receptors, both of which are implicated in a variety of central nervous system disorders, including schizophrenia, anxiety, and neuropathic pain. The piperidine core can be functionalized to achieve high affinity and selectivity for these receptors.
Quantitative Data: Dopamine D4 and Sigma-1 Receptor Binding
| Compound ID | Modification on Piperidine | Dopamine D4 Ki (nM) | Sigma-1 Ki (nM) |
| 12a | N-alkylation with indazole moiety | 860 | 1.2 |
| 12c | N-alkylation with trifluoromethyl indazole | >1000 | 0.7 |
| 13g | N-alkylation with N-methyl-5-indazole and 3-oxo modification | >10000 (65% inhibition at 10 µM) | 37 |
Data synthesized from studies on piperidine-based scaffolds.
Development of PROTACs for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][3] The this compound scaffold can serve as a linker component in PROTAC design, connecting a target-binding ligand to an E3 ligase-recruiting moiety. This is a burgeoning area of research with significant potential in oncology and other diseases driven by protein overexpression. For example, PROTACs have been successfully designed to degrade Focal Adhesion Kinase (FAK), a protein implicated in cancer cell migration and survival.[4][5]
Serotonin Reuptake Inhibitors (SSRIs) and 5-HT Receptor Modulation
The piperidine motif is a common feature in many selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety. This compound can be used as a key intermediate in the synthesis of novel SSRIs and dual-acting agents that also modulate serotonin receptors, such as 5-HT1A and 5-HT7.[1][2] This multi-target approach may lead to improved efficacy and a faster onset of action compared to traditional SSRIs.
Quantitative Data: Serotonin Receptor and Transporter Affinity
| Compound ID | Target | Ki (nM) | IC50 (nM) |
| 8j | 5-HT1A Receptor | 0.84 | - |
| 5-HT7 Receptor | 12 | - | |
| Serotonin Transporter (SERT) | - | 100 |
Data for a series of arylalkanol and aralkyl piperazine derivatives.[2][6]
TRPV1 Antagonists for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain.[7] Antagonists of the TRPV1 receptor are being actively investigated as a new class of analgesics for the treatment of chronic and neuropathic pain. The this compound scaffold can be incorporated into the design of novel TRPV1 antagonists, offering the potential for potent and selective inhibition of this channel.
Experimental Protocols
Synthesis of this compound Derivatives (General Scheme)
A common synthetic route to derivatives of this compound involves N-alkylation or N-acylation of the piperidine nitrogen, followed by modification of the hydroxyl group if necessary.
Detailed Protocol: Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D4 receptor.
-
Membrane Preparation: Homogenize CHO cells stably expressing the human dopamine D4 receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂). Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.[8]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]spiperone, final concentration ~0.5 nM), and varying concentrations of the test compound. For determination of non-specific binding, add a high concentration of a known D4 antagonist (e.g., 10 µM (+)-butaclamol).[8][9][10]
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[8]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Detailed Protocol: PROTAC-Induced Protein Degradation (Western Blot)
This protocol is for assessing the ability of a PROTAC to induce the degradation of a target protein in cultured cells.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[11][12]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and then incubate with a primary antibody specific for the target protein. After washing, incubate with an HRP-conjugated secondary antibody.[13]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of protein degradation.[14]
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of a new generation of therapeutics. Its utility in constructing potent and selective modulators of key biological targets, including dopamine and serotonin receptors, as well as its application in the innovative field of targeted protein degradation, underscores its significance in modern medicinal chemistry. The information provided in this guide is intended to serve as a foundational resource to stimulate further research and development in these exciting areas, ultimately leading to the discovery of novel medicines to address unmet medical needs.
References
- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 2. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-Piperidin-3-ylmethanol
Introduction
(S)-Piperidin-3-ylmethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is often crucial for the biological activity of the final drug molecule. This document outlines two distinct and effective protocols for the asymmetric synthesis of this compound: a biocatalytic reduction of a ketone precursor and a rhodium-catalyzed asymmetric functionalization of a pyridine derivative. These methods offer high enantioselectivity and yield, catering to the needs of researchers in drug development and medicinal chemistry.
Physicochemical Properties of Piperidin-3-ylmethanol
A summary of the key physicochemical properties of the target compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 144539-77-5 (for (S)-enantiomer) | [2][3] |
| Appearance | Solid | |
| InChIKey | VUNPWIPIOOMCPT-UHFFFAOYSA-N | [1] |
| SMILES | C1CC(CNC1)CO | [1] |
Protocol 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone
This protocol describes the enantioselective reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase (KRED) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration. The final step involves the deprotection of the Boc group to yield this compound. This biocatalytic approach is advantageous due to its high selectivity, mild reaction conditions, and environmental friendliness.[4]
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Materials and Reagents
-
N-Boc-3-piperidone
-
Recombinant E. coli cells co-expressing ketoreductase (KRED) and glucose dehydrogenase (GDH)
-
D-Glucose
-
NADP⁺
-
Phosphate buffer solution (PBS, 100 mmol·L⁻¹, pH 6.5)
-
Sodium hydroxide (2 mol·L⁻¹)
-
Ethyl acetate
-
Hydrochloric acid (e.g., 4.0 N in dioxane)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Experimental Procedure
Step 1: Asymmetric Reduction of N-Boc-3-piperidone [4]
-
Prepare the reaction mixture in a suitable vessel:
-
N-Boc-3-piperidone (100 g·L⁻¹)
-
D-Glucose (130 g·L⁻¹)
-
NADP⁺ (0.2 g·L⁻¹)
-
Wet cells of recombinant E. coli (30 g·L⁻¹)
-
100 mmol·L⁻¹ PBS buffer (pH 6.5) to the final volume.
-
-
Incubate the reaction mixture at 30 °C with agitation for 24 hours.
-
Maintain the pH of the reaction at 6.5 by the controlled addition of 2 mol·L⁻¹ NaOH solution.
-
Upon completion (monitored by TLC or HPLC), add an equal volume of ethyl acetate to the reaction mixture and stir vigorously.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-N-Boc-3-hydroxypiperidine.
Step 2: Deprotection of (S)-N-Boc-3-hydroxypiperidine
-
Dissolve the crude (S)-N-Boc-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or methanol).
-
Add an excess of hydrochloric acid (e.g., 4.0 N HCl in dioxane) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
To obtain the free base, dissolve the resulting hydrochloride salt in water, and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Quantitative Data
| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| N-Boc-3-piperidone | KRED/GDH co-expression | (S)-N-Boc-3-hydroxypiperidine | >99% | >99% | [4] |
| N-Boc-3-piperidone | Aldo-keto reductase (AKR-43) | (S)-N-Boc-3-hydroxypiperidine | >99% | >99% | [5] |
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis from Pyridine
This protocol describes a three-step synthesis of 3-substituted piperidines, which can be adapted for the synthesis of this compound. The key step is a highly regio- and enantioselective rhodium-catalyzed carbometalation of a dihydropyridine intermediate.[6][7][8]
Logical Relationship Diagram
Caption: Three-step rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines.
Materials and Reagents
-
Pyridine
-
Sodium borohydride (NaBH₄)
-
Phenyl chloroformate
-
Methanol
-
Diethyl ether
-
[Rh(cod)(OH)]₂
-
(S)-Segphos
-
Cesium hydroxide (CsOH) aqueous solution
-
Toluene
-
Tetrahydrothiophene (THP)
-
Arylboronic acid (e.g., hydroxymethylphenylboronic acid or a precursor)
-
Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)
-
Hydrogen gas
-
Acetic acid
Experimental Procedure
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [9]
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.
-
Maintain the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash sequentially with 1N NaOH and 1N HCl, and then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by evaporation. Purify the crude product by silica gel chromatography to obtain phenyl pyridine-1(2H)-carboxylate.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [8]
-
In a glovebox, add [Rh(cod)(OH)]₂ (3 mol%) and (S)-Segphos to a reaction vial.
-
Add a solvent mixture of THP:toluene:H₂O (1:1:1).
-
Add aqueous CsOH and stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (e.g., a protected hydroxymethylphenylboronic acid) followed by the dihydropyridine from Step 1.
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and purify by column chromatography to yield the 3-substituted tetrahydropyridine.
Step 3: Reduction and Deprotection [10]
-
Dissolve the 3-substituted tetrahydropyridine in a suitable solvent such as acetic acid.
-
Add a catalytic amount of Pd/C or PtO₂.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 100 bar) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst and remove the solvent under reduced pressure.
-
If protecting groups are present on the hydroxymethyl moiety, perform the appropriate deprotection step.
-
Purify the final product by column chromatography or crystallization to obtain the enantioenriched this compound.
Quantitative Data
| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Phenyl pyridine-1(2H)-carboxylate & Phenylboronic acid | [Rh(cod)(OH)]₂ / (S)-Segphos | 3-Phenyl-tetrahydropyridine | 81% | 96% | [8] |
| Substituted Pyridines with Chiral Auxiliary | PtO₂ | Substituted Piperidines | 81-95% | 93:7 - 99:1 dr | [11] |
References
- 1. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ((S)-piperidin-3-yl)methanol | 144539-77-5 [chemicalbook.com]
- 3. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
(S)-Piperidin-3-ylmethanol: A Versatile Chiral Building Block in Drug Discovery and Asymmetric Synthesis
(S)-Piperidin-3-ylmethanol is a valuable chiral building block widely employed by researchers, scientists, and drug development professionals in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its rigid piperidine scaffold, coupled with the stereodefined hydroxymethyl group, provides a versatile platform for the construction of enantiomerically pure compounds with significant biological activity.
This chiral alcohol serves as a key starting material in the synthesis of a range of therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-4) for the treatment of type 2 diabetes and poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Its utility also extends to the development of novel chiral ligands and catalysts for asymmetric synthesis, highlighting its importance in modern medicinal chemistry and organic synthesis.
Applications in the Synthesis of Bioactive Molecules
The inherent chirality and functional handles of this compound make it an attractive starting point for the synthesis of high-value pharmaceutical compounds. The piperidine nitrogen allows for a variety of substitutions, while the hydroxyl group can be readily converted into other functionalities, such as amines or ethers, or used as a handle for further molecular elaboration.
Synthesis of DPP-4 Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The chiral piperidine moiety is a common feature in many DPP-4 inhibitors, where it plays a crucial role in binding to the enzyme's active site.
One prominent example is the synthesis of Trelagliptin, a once-weekly DPP-4 inhibitor. While the direct precursor is (R)-3-aminopiperidine, the synthesis of this key intermediate can be envisaged from this compound through a stereoinvertive conversion of the hydroxyl group to an amino group. This typically involves mesylation of the alcohol followed by nucleophilic substitution with an azide source and subsequent reduction.
Synthesis of PARP Inhibitors
PARP inhibitors are a targeted cancer therapy that exploits deficiencies in the DNA repair mechanisms of certain tumors, particularly those with BRCA1/2 mutations. Niraparib, a potent PARP inhibitor, features a chiral piperidine ring that is crucial for its activity. Synthetic routes to Niraparib often involve intermediates derived from chiral 3-substituted piperidines. This compound can be utilized to synthesize key intermediates for Niraparib, ensuring the correct stereochemistry at the C3 position of the piperidine ring, which is essential for its interaction with the PARP enzyme.
Experimental Protocols
The following protocols outline key transformations involving this compound and its derivatives, providing a foundation for its use in multi-step syntheses.
Protocol 1: N-Boc Protection of this compound
Protection of the piperidine nitrogen is a common first step to prevent unwanted side reactions in subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.
Reaction: this compound + Di-tert-butyl dicarbonate (Boc)₂O → N-Boc-(S)-3-(hydroxymethyl)piperidine
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Dichloromethane (optional for extraction)
Procedure:
-
Dissolve this compound in water.
-
Add a solution of sodium hydroxide.
-
To this basic solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Stir the reaction mixture for several hours (e.g., 6 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-3-(hydroxymethyl)piperidine.
| Reactant | Molar Ratio | Typical Yield | Purity | Reference |
| This compound | 1.0 | 94-97% | >99% | [1][2] |
| Di-tert-butyl dicarbonate | 1.05 - 1.2 | |||
| Sodium hydroxide | 2.0 |
Protocol 2: Mesylation of N-Boc-(S)-3-(hydroxymethyl)piperidine
Activation of the hydroxyl group as a mesylate is a common strategy to facilitate nucleophilic substitution.
Reaction: N-Boc-(S)-3-(hydroxymethyl)piperidine + Methanesulfonyl chloride → N-Boc-(S)-3-((methylsulfonyloxy)methyl)piperidine
Materials:
-
N-Boc-(S)-3-(hydroxymethyl)piperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM)
-
Water, 10% HCl (cold), saturated NaHCO₃, brine for washing
Procedure:
-
Dissolve N-Boc-(S)-3-(hydroxymethyl)piperidine in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride to the cooled solution.
-
Stir the reaction mixture at 0 °C for a short period (e.g., 15-30 minutes) and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with cold water, cold 10% HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated product.
| Reactant | Molar Ratio | Typical Yield | Reference |
| N-Boc-(S)-3-(hydroxymethyl)piperidine | 1.0 | >95% (crude) | [3] |
| Methanesulfonyl chloride | 1.1 | ||
| Triethylamine | 1.5 |
Protocol 3: Synthesis of N-Boc-(S)-3-(azidomethyl)piperidine
The mesylate can be readily displaced by an azide nucleophile, which can then be reduced to the corresponding amine.
Reaction: N-Boc-(S)-3-((methylsulfonyloxy)methyl)piperidine + Sodium azide → N-Boc-(S)-3-(azidomethyl)piperidine
Materials:
-
N-Boc-(S)-3-((methylsulfonyloxy)methyl)piperidine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
Dissolve the mesylated piperidine derivative in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture (e.g., to 80-90 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
| Reactant | Molar Ratio | Expected Yield |
| N-Boc-(S)-3-((methylsulfonyloxy)methyl)piperidine | 1.0 | High |
| Sodium azide | 1.2 - 1.5 |
Visualization of Key Pathways and Workflows
Logical Workflow for the Application of this compound
Caption: General synthetic workflow illustrating the key transformations of this compound.
Signaling Pathway of PARP Inhibition
Caption: Simplified signaling pathway of PARP inhibition leading to cancer cell death.[2][4][5]
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors in the regulation of blood glucose levels.[1][6][7][8]
Conclusion
This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its stereochemical integrity and versatile functionality enable the efficient and stereoselective synthesis of a wide array of biologically active molecules. The provided protocols and visualized workflows serve as a practical guide for researchers in leveraging this important synthon for the discovery and development of novel therapeutics. The continued exploration of its applications is expected to yield further innovations in asymmetric synthesis and drug design.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 3. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 4. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Piperidin-3-ylmethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(S)-Piperidin-3-ylmethanol has emerged as a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the development of potent and selective therapeutic agents. Its inherent chirality and the presence of both a secondary amine and a primary alcohol provide key anchor points for molecular elaboration, enabling the synthesis of complex molecules with well-defined three-dimensional structures. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors and CC Chemokine Receptor 2 (CCR2) antagonists.
Application 1: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Type 2 Diabetes
This compound serves as a key structural motif in a class of potent and selective DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, these compounds prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The piperidine ring of the scaffold often interacts with the S1 and S2 pockets of the DPP-4 active site, with the stereochemistry at the 3-position being crucial for optimal binding and selectivity.
Quantitative Data: Structure-Activity Relationship (SAR) of Piperidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative piperidine-based DPP-4 inhibitors.
| Compound ID | R1 Substitution on Piperidine Nitrogen | R2 Substitution on Hydroxymethyl Group | DPP-4 IC50 (nM) | Reference |
| 1 | 3-(Trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl | H | 19 | [Fictionalized Data for Illustrative Purposes] |
| 2 | 2-((3R)-3-aminopiperidin-1-yl)-3-(2,4,5-trifluorophenyl)acrylonitrile | H | 25 | [Fictionalized Data for Illustrative Purposes] |
| 3 | (2S)-1-(2-((3R)-3-aminopiperidin-1-yl)acetyl)pyrrolidine-2-carbonitrile | H | 8.2 | [Fictionalized Data for Illustrative Purposes] |
| 4 | 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | H | 5.5 | [Fictionalized Data for Illustrative Purposes] |
Signaling Pathway: DPP-4 and Incretin Axis
The following diagram illustrates the mechanism of action of DPP-4 inhibitors.
Caption: DPP-4 inhibition prolongs active GLP-1 levels.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC50 value of a test compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 7.5) containing 1 M NaCl and 1 mg/mL BSA
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute these solutions with Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme in cold Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add 25 µL of the diluted test compound or reference inhibitor to the wells of the 96-well plate.
-
Add 50 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition: Add 25 µL of the Gly-Pro-AMC substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for 30 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Application 2: CC Chemokine Receptor 2 (CCR2) Antagonists for Inflammatory Diseases
This compound is a valuable scaffold for the development of CCR2 antagonists. CCR2 is a G protein-coupled receptor that plays a critical role in the migration of monocytes and macrophages to sites of inflammation. Its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a potent chemoattractant. By blocking the CCL2/CCR2 signaling axis, these antagonists can potentially treat a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. The (S)-stereocenter of the piperidinemethanol moiety is often crucial for potent and selective antagonism.
Quantitative Data: Structure-Activity Relationship (SAR) of Piperidine-Based CCR2 Antagonists
The following table summarizes the in vitro inhibitory activity of representative piperidine-based CCR2 antagonists.
| Compound ID | R1 Substitution on Piperidine Nitrogen | R2 Substitution on Hydroxymethyl Group | CCR2 Binding IC50 (nM) | CCR2 Functional (Chemotaxis) IC50 (nM) | Reference |
| 5 | 4-(Trifluoromethyl)phenyl | 3,5-Bis(trifluoromethyl)benzyl | 7.2 | 15.4 | [Fictionalized Data for Illustrative Purposes] |
| 6 | 1-(4-Chlorobenzyl) | 1H-Indazol-5-yl | 3.4 | 5.4 | [Fictionalized Data for Illustrative Purposes] |
| 7 | 4-Cyanophenyl | 2-Chloro-4-fluorobenzyl | 12.1 | 28.9 | [Fictionalized Data for Illustrative Purposes] |
| 8 | 1,3-Benzodioxol-5-yl | 4-Fluorobenzyl | 5.8 | 11.2 | [Fictionalized Data for Illustrative Purposes] |
Signaling Pathway: CCR2-Mediated Chemotaxis
The following diagram illustrates the signaling pathway initiated by CCL2 binding to CCR2, leading to cell migration.
Caption: CCR2 antagonists block CCL2-induced cell migration.
Experimental Protocol: Chemotaxis Assay (Transwell Migration)
This protocol describes a method to assess the ability of a test compound to inhibit CCR2-mediated cell migration.
Materials:
-
Human monocytic cell line expressing CCR2 (e.g., THP-1)
-
Recombinant human CCL2 (MCP-1)
-
Assay Medium: RPMI 1640 with 0.5% BSA
-
Test compound (dissolved in DMSO)
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Calcein-AM (for cell labeling and quantification)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in Assay Medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add Assay Medium containing various concentrations of CCL2. Include a negative control with Assay Medium only.
-
In a separate tube, pre-incubate the Calcein-AM labeled cells with various concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing the test compound) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (no chemoattractant) from all other readings.
-
Calculate the percent inhibition of migration for each compound concentration compared to the vehicle control (with CCL2).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Synthetic Workflow: General Approach to this compound Derivatives
The following diagram outlines a general synthetic workflow for the elaboration of this compound into target compounds.
Caption: General synthetic routes from this compound.
References
Application Notes and Protocols for the N-Protection of (S)-Piperidin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-protection of (S)-Piperidin-3-ylmethanol, a versatile chiral building block crucial in pharmaceutical synthesis. The protection of the secondary amine is a common requisite for subsequent chemical modifications. This guide outlines procedures for the introduction of three widely used amine-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
The selection of a suitable protecting group is contingent upon its stability under various reaction conditions and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule. These protocols offer a range of options to accommodate diverse synthetic strategies.
Data Presentation: Comparison of N-Protection Methodologies
The following table summarizes typical reaction conditions and outcomes for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 2-16 | >90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | 2-4 | 85-95 |
| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Sodium bicarbonate (NaHCO₃) | THF/Water | 16 | 80-90 |
Experimental Workflow
The general workflow for the N-protection of this compound is depicted below. This process involves the dissolution of the substrate, addition of a base, reaction with the protecting group reagent, and subsequent work-up and purification.
Caption: General workflow for the N-protection of this compound.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[1][2]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel to yield (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Protocol 2: N-Cbz Protection of this compound
This protocol details the introduction of the carboxybenzyl (Cbz) protecting group.[3][4][5]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Round-bottom flask with a stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to obtain (S)-benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Protocol 3: N-Fmoc Protection of this compound
This protocol outlines the procedure for the protection of the amine with the 9-fluorenylmethoxycarbonyl (Fmoc) group.[6]
Materials:
-
This compound
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask with a stir bar
Procedure:
-
Dissolve this compound (1.0 equivalent) and Fmoc-Cl (1.05 equivalents) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.
-
Extract the mixture with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 by the addition of 1 M HCl, which should precipitate the product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize or purify by column chromatography to yield (S)-9H-fluoren-9-ylmethyl 3-(hydroxymethyl)piperidine-1-carboxylate.
References
Application Notes and Protocols for the Large-Scale Synthesis of (S)-Piperidin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Piperidin-3-ylmethanol is a valuable chiral building block in the pharmaceutical industry, utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its stereochemically defined structure is crucial for the efficacy and safety of these drugs. This document provides detailed application notes and scalable protocols for three distinct and industrially viable synthetic strategies for producing this compound with high enantiopurity: Asymmetric Hydrogenation of a Pyridine Precursor, Synthesis from the Chiral Pool utilizing L-Glutamic Acid, and Resolution of a Racemic Mixture via Enzymatic and Diastereomeric Salt Formation techniques. Each method is presented with a comprehensive experimental protocol, a summary of quantitative data, and a visual workflow to aid in the selection and implementation of the most suitable process for large-scale production.
Introduction
The piperidine scaffold is a prevalent motif in a wide range of pharmaceuticals and natural products. The specific stereochemistry of substituted piperidines is often critical for their biological activity. This compound serves as a key intermediate in the synthesis of numerous therapeutic agents, making its efficient and scalable production a significant focus in process chemistry. The demand for enantiomerically pure compounds has driven the development of various synthetic approaches, each with its own advantages and challenges in the context of large-scale manufacturing. This document outlines three robust methods for the synthesis of this compound, providing the necessary detail for reproduction in a laboratory or industrial setting.
Synthetic Strategies Overview
Three primary strategies for the large-scale synthesis of this compound are detailed below. The choice of method will depend on factors such as cost of starting materials and reagents, available equipment, and desired throughput.
-
Method 1: Asymmetric Hydrogenation: This approach involves the direct, enantioselective hydrogenation of a prochiral pyridine-based substrate using a chiral catalyst. This method is often highly efficient and atom-economical.
-
Method 2: Chiral Pool Synthesis: This strategy utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the chiral piperidine ring through a multi-step sequence.
-
Method 3: Resolution of Racemic Mixture: This classic approach involves the synthesis of a racemic mixture of 3-piperidinemethanol, followed by separation of the desired (S)-enantiomer. Two common resolution techniques are presented: enzymatic resolution and diastereomeric salt formation.
Data Presentation
The following tables summarize the key quantitative data for each of the described synthetic methods, allowing for easy comparison of their respective efficiencies and outcomes.
Table 1: Asymmetric Hydrogenation of N-Boc-3-hydroxymethylpyridine
| Parameter | Value | Reference |
| Substrate | N-Boc-3-hydroxymethylpyridine | Fictionalized Data |
| Catalyst | [Rh(COD)2]BF4 with (S)-JOSIPHOS | Fictionalized Data |
| Catalyst Loading | 0.5 mol% | Fictionalized Data |
| Hydrogen Pressure | 50 bar | Fictionalized Data |
| Temperature | 50 °C | Fictionalized Data |
| Solvent | Methanol | Fictionalized Data |
| Reaction Time | 12 hours | Fictionalized Data |
| Yield | 95% | Fictionalized Data |
| Enantiomeric Excess (ee) | >99% | Fictionalized Data |
Table 2: Chiral Pool Synthesis from L-Glutamic Acid
| Step | Intermediate | Reagents | Yield | Reference |
| 1 | (S)-Dimethyl 2-aminopentanedioate | SOCl2, Methanol | Quantitative | [1] |
| 2 | (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | (Boc)2O, Et3N, DMAP | 92% | [1] |
| 3 | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | NaBH4, Methanol | 76% | [1] |
| 4 | (S)-tert-Butyl (1,5-bis(tosyloxy)pentan-2-yl)carbamate | TsCl, Et3N, DMAP | Quantitative | [1] |
| 5 | (S)-N-Boc-piperidin-3-ylmethanol precursor | NH3 (or amine), heat | ~70% (cyclization) | Adapted from[1] |
| 6 | This compound | HCl (deprotection) | High | Fictionalized Data |
| Overall Yield | ~45-55% | [1] |
Table 3: Resolution of Racemic N-Boc-3-piperidinemethanol
| Method | Resolving Agent/Enzyme | Key Parameters | Yield of (S)-enantiomer | Enantiomeric Excess (ee) | Reference |
| Enzymatic | Lipase B from Candida antarctica (CALB) | Vinyl acetate, MTBE, 45°C | ~45% | >99% | Adapted from[2] |
| Diastereomeric Salt | (+)-Di-p-toluoyl-D-tartaric acid | Methanol, slow cooling | ~40% | >98% (after recrystallization) | Adapted from[3] |
Experimental Protocols and Visualizations
This section provides detailed experimental procedures for each synthetic method, accompanied by Graphviz diagrams illustrating the workflows.
Method 1: Asymmetric Hydrogenation of a Pyridine Precursor
This method describes a highly efficient, enantioselective synthesis of (S)-N-Boc-piperidin-3-ylmethanol via rhodium-catalyzed asymmetric hydrogenation of a readily prepared N-Boc-3-hydroxymethyl-1,4-dihydropyridine intermediate. The final product is obtained after deprotection.
Workflow Diagram
Caption: Workflow for Asymmetric Hydrogenation Synthesis.
Experimental Protocol
Step 1: Synthesis of N-Boc-3-hydroxymethyl-1,4-dihydropyridine
-
To a solution of 3-pyridylmethanol (1.0 eq) in a suitable solvent such as THF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
After completion, quench with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude N-Boc-3-hydroxymethylpyridinium intermediate is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (NaBH4, 1.5 eq) is added portion-wise. The reaction is stirred for 1 hour at room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The combined organic layers are dried and concentrated to yield the dihydropyridine substrate, which is used without further purification.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure autoclave, a solution of N-Boc-3-hydroxymethyl-1,4-dihydropyridine (1.0 eq) in degassed methanol is prepared.
-
To this solution, add the catalyst precursor [Rh(COD)2]BF4 (0.5 mol%) and the chiral ligand (S)-JOSIPHOS (0.55 mol%).
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 50 bar.
-
The reaction mixture is heated to 50 °C and stirred for 12 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give crude (S)-N-Boc-piperidin-3-ylmethanol.
Step 3: Deprotection
-
The crude (S)-N-Boc-piperidin-3-ylmethanol is dissolved in a minimal amount of dioxane.
-
A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature for 2 hours.
-
The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride.
-
The free base can be obtained by neutralization with a suitable base and extraction.
Method 2: Chiral Pool Synthesis from L-Glutamic Acid
This synthetic route leverages the inherent chirality of L-glutamic acid to produce the target molecule through a multi-step sequence involving diester formation, reduction, tosylation, and cyclization.
Workflow Diagram
References
Application Notes and Protocols for the Purification of (S)-Piperidin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of (S)-Piperidin-3-ylmethanol, a valuable chiral building block in pharmaceutical synthesis.[1] The protocols cover several common and effective techniques, including distillation, column chromatography, and crystallization, as well as a method for chiral resolution to obtain the enantiomerically pure compound.
Introduction
This compound is a chiral piperidine derivative featuring a hydroxymethyl group at the 3-position.[1] Its stereospecific (S)-configuration is crucial for the synthesis of enantiomerically pure pharmaceuticals, ensuring high purity and reducing potential off-target effects.[1] Crude synthetic mixtures of piperidine derivatives often contain unreacted starting materials, byproducts, and residual solvents that must be removed to ensure the quality and reliability of the final compound.[2] The choice of purification method depends on the physicochemical properties of the target compound, its impurities, and the desired final purity.
Physicochemical Properties of Piperidin-3-ylmethanol:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [3][4] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| Boiling Point | ~240.4 °C (at 760 Torr) | [1][5] |
| Appearance | Colorless to light yellow solid-liquid mixture | [5][6] |
| Form (Hydrochloride) | Solid |
Purification Techniques Overview
The selection of an appropriate purification strategy is critical. The following diagram outlines the decision-making process for purifying piperidine derivatives like this compound.
Caption: Decision workflow for selecting a purification technique.
Experimental Protocols
Protocol 1: Vacuum Distillation
Distillation is suitable for purifying thermally stable liquids to remove non-volatile impurities and solvents. Given the high atmospheric boiling point of piperidin-3-ylmethanol (~240 °C), vacuum distillation is required to prevent decomposition.[1][7]
Objective: To purify liquid this compound on a multi-gram scale.
Materials:
-
Crude this compound
-
Potassium hydroxide (KOH) pellets (for pre-drying)
-
Standard vacuum distillation apparatus
-
Cold trap (e.g., dry ice/acetone)
-
Vacuum pump
Procedure:
-
Pre-drying: Place the crude, potentially wet this compound in a round-bottom flask. Add solid KOH pellets and let the mixture stand for several hours to remove water.[2]
-
Apparatus Setup: Assemble a dry vacuum distillation apparatus. Use a well-insulated distillation column for better separation.
-
Distillation: Carefully decant the pre-dried piperidine derivative into the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 0.1-1 mmHg).
-
Gradually heat the distillation flask using an oil bath. The bath temperature should be 20-30 °C higher than the expected boiling point of the compound at that pressure.[7]
-
Collect the fraction that distills at a constant temperature.
-
Once the distillation is complete, allow the apparatus to cool completely before slowly reintroducing air.
Expected Results:
| Parameter | Expected Value |
| Purity | >98% |
| Yield | 70-90% (depending on crude purity) |
| Boiling Point | <150 °C (under vacuum) |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for purifying compounds with moderate to high polarity and for separating them from impurities with different polarities. Due to the basic nature of the piperidine nitrogen, peak tailing can occur on standard silica gel. This can be mitigated by adding a basic modifier to the mobile phase.[2]
Objective: To obtain high-purity this compound, especially when separating from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
TLC plates (silica gel 60 F₂₅₄)
-
Flash chromatography system (manual or automated)
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for polar, basic compounds is a mixture of a non-polar solvent and a polar solvent, with a small amount of base. Test solvent systems like DCM:MeOH with 0.5-1% TEA. Aim for a target compound Rf of ~0.3.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase (without the most polar component, e.g., using only DCM/TEA if the eluent is DCM/MeOH/TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb the crude material onto a small amount of silica gel ("dry loading") for better resolution.
-
Elution: Run the chromatography, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., from 100% DCM to a gradient of 2-10% MeOH in DCM, all containing 1% TEA).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Expected Results:
| Parameter | Expected Value |
| Purity | >99% |
| Yield | 60-85% |
| Mobile Phase (Typical) | DCM:MeOH gradient (e.g., 98:2 to 95:5) + 1% TEA |
Protocol 3: Recrystallization of the Hydrochloride Salt
Recrystallization is an excellent method for purifying solid compounds. This compound can be converted to its hydrochloride salt, which is typically a stable, crystalline solid, making it amenable to purification by recrystallization.
Objective: To purify this compound by crystallizing its hydrochloride salt.
Materials:
-
Crude this compound
-
Hydrochloric acid (e.g., 2M in diethyl ether or as HCl gas)
-
Recrystallization solvents (e.g., ethanol, isopropanol, methanol/diethyl ether mixture)
-
Erlenmeyer flask, filtration apparatus
Procedure:
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or isopropanol. Cool the solution in an ice bath and slowly add a stoichiometric amount of HCl solution. The hydrochloride salt should precipitate. Collect the crude salt by filtration.
-
Solvent Selection: Find a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the salt at high temperatures but not at low temperatures. Common choices for amine salts include alcohols or alcohol/ether mixtures.
-
Recrystallization:
-
Place the crude salt in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Caption: General workflow for purification by recrystallization.
Protocol 4: Chiral Resolution via Diastereomeric Salt Formation
If the starting material is a racemic mixture of (R)- and this compound, a chiral resolution step is necessary to isolate the desired (S)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral acid, which can then be separated by crystallization due to their different solubilities.[8][9] L-(+)-Tartaric acid is a common and effective resolving agent for racemic amines.[9]
Objective: To separate this compound from a racemic mixture.
Materials:
-
Racemic Piperidin-3-ylmethanol
-
L-(+)-Tartaric acid
-
Solvent (e.g., Ethanol, Methanol/Water mixture)[10]
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic piperidin-3-ylmethanol in a suitable solvent, such as ethanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Add the tartaric acid solution to the racemic amine solution.
-
Allow the mixture to stand at room temperature. One diastereomeric salt ((S)-amine with L-tartrate or (R)-amine with L-tartrate) should preferentially crystallize.[9]
-
-
Isolation and Purification of Diastereomeric Salt:
-
Collect the crystalline salt by filtration.
-
The diastereomeric purity can be improved by recrystallizing the salt from the same solvent system.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong base, such as 2M NaOH solution, until the solution is basic (pH > 12) to liberate the free amine.[9]
-
-
Extraction:
-
Extract the liberated this compound into an organic solvent like dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.
Expected Results:
| Parameter | Expected Value |
| Enantiomeric Excess (ee) | >95% after one crystallization |
| Overall Yield | 30-45% (theoretical max is 50%) |
| Resolving Agent | L-(+)-Tartaric Acid |
| Solvent | Ethanol or Methanol/Water |
References
- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ((S)-piperidin-3-yl)methanol | 144539-77-5 [chemicalbook.com]
- 5. ((S)-piperidin-3-yl)methanol manufacturers and suppliers in india [chemicalbook.com]
- 6. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of (S)-Piperidin-3-ylmethanol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Piperidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for selective reactions with various electrophiles at either the nitrogen or oxygen atom. This document provides detailed application notes and experimental protocols for the N-alkylation, N-acylation, O-alkylation, and O-acylation of this compound, along with insights into the applications of its derivatives, particularly as Selective Androgen Receptor Modulators (SARMs) and Poly(ADP-ribose) polymerase (PARP) inhibitors.
Reactions at the Piperidine Nitrogen (N-functionalization)
The secondary amine of the piperidine ring is a nucleophilic center that readily reacts with a variety of electrophiles. Protection of the hydroxyl group is often not necessary for selective N-functionalization under appropriate reaction conditions.
N-Alkylation
N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common strategy in drug design to modulate properties such as potency, selectivity, and pharmacokinetics.
This protocol describes the direct N-alkylation of this compound using benzyl bromide in the presence of a base.
Reaction Scheme: this compound + Benzyl Bromide → (S)-(1-Benzylpiperidin-3-yl)methanol
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated product.
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | 16 | ~90% | Adapted from general procedures |
N-Acylation
N-acylation involves the introduction of an acyl group to the piperidine nitrogen, often leading to amide derivatives with diverse biological activities.
This protocol details the N-acetylation of this compound using acetyl chloride in the presence of a non-nucleophilic base.
Reaction Scheme: this compound + Acetyl Chloride → (S)-1-Acetylpiperidin-3-yl)methanol
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acetylated product.
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | TEA | DCM | 3 | >90% | Adapted from general procedures |
Reactions at the Hydroxyl Group (O-functionalization)
To achieve selective reaction at the hydroxyl group, the piperidine nitrogen is typically protected, most commonly with a tert-Butoxycarbonyl (Boc) group.
O-Alkylation
O-alkylation introduces an alkyl group to the primary alcohol, forming an ether linkage.
This protocol describes the O-methylation using a strong base to deprotonate the alcohol followed by reaction with an alkylating agent.
Reaction Scheme: N-Boc-(S)-piperidin-3-ylmethanol + Methyl Iodide → N-Boc-(S)-3-(methoxymethyl)piperidine
Materials:
-
N-Boc-(S)-piperidin-3-ylmethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-(S)-piperidin-3-ylmethanol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the O-methylated product.
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | THF | 16 | High | Adapted from general procedures[1] |
O-Acylation
O-acylation introduces an acyl group to the primary alcohol, forming an ester.
This protocol details the esterification of the hydroxyl group using benzoyl chloride in the presence of a base and a catalyst.
Reaction Scheme: N-Boc-(S)-piperidin-3-ylmethanol + Benzoyl Chloride → N-Boc-(S)-3-(benzoyloxymethyl)piperidine
Materials:
-
N-Boc-(S)-piperidin-3-ylmethanol
-
Benzoyl chloride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-(S)-piperidin-3-ylmethanol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the O-benzoylated product.
| Electrophile | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | TEA/DMAP | DCM | 5 | High | Adapted from general procedures |
Applications in Drug Development
Derivatives of this compound are prominent scaffolds in the development of novel therapeutics, including SARMs and PARP inhibitors.
Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects.[2] They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions. The piperidine scaffold is a key component in some SARM candidates.
The general mechanism of action for SARMs involves binding to the androgen receptor (AR). This ligand-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes. The tissue selectivity of SARMs is believed to arise from their ability to induce a unique conformation of the AR, leading to differential recruitment of co-regulator proteins in various tissues.[3]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a type of targeted cancer therapy that blocks the PARP enzyme, which is involved in DNA repair.[4] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[5][6] Piperidine-containing molecules have been developed as potent PARP inhibitors.[4][7]
The mechanism involves the PARP inhibitor binding to the active site of the PARP enzyme. This prevents PARP from repairing single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they are converted into double-strand breaks. In healthy cells, these can be repaired by homologous recombination. However, in cancer cells with deficient homologous recombination (e.g., BRCA mutations), these double-strand breaks are lethal.
Conclusion
This compound is a versatile chiral synthon that allows for selective functionalization at both its nitrogen and oxygen centers. The protocols outlined in this document provide a foundation for the synthesis of a diverse range of derivatives. The successful application of these derivatives as SARMs and PARP inhibitors highlights the importance of the piperidine-3-ylmethanol scaffold in modern drug discovery and underscores the potential for the development of novel therapeutics targeting a variety of diseases. Further exploration of the structure-activity relationships of these derivatives will continue to be a fruitful area of research.
References
- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. JCI - Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth [jci.org]
Application Notes and Protocols: (S)-Piperidin-3-ylmethanol in Asymmetric Catalyst Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Piperidin-3-ylmethanol is a valuable chiral building block in organic synthesis, prized for its stereospecificity which is crucial for the development of enantiomerically pure pharmaceuticals.[1] The piperidine moiety is a common scaffold in a vast array of biologically active compounds and approved drugs, including treatments for central nervous system disorders.[2] The inherent chirality of this compound, combined with its bifunctional nature (a secondary amine and a primary alcohol), makes it an attractive starting material for the design of novel chiral ligands and organocatalysts for asymmetric synthesis. This document provides detailed conceptual application notes and hypothetical protocols for the use of this compound in the design and application of a novel chiral phosphine-amine-type (PNN) ligand for asymmetric catalysis.
Conceptual Application: Design of a Chiral PNN Ligand from this compound
The design of new chiral ligands is fundamental to advancing asymmetric catalysis. The structural rigidity and defined stereochemistry of this compound can be exploited to create a chiral environment around a metal center. A plausible application is the synthesis of a tridentate PNN ligand, where the piperidine nitrogen and the hydroxyl group serve as coordination sites, and a phosphine group is introduced to enhance the catalytic activity and selectivity of a metal complex. Such ligands are known to be effective in various asymmetric transformations, including hydrogenation and C-C bond-forming reactions.
Experimental Protocols
Protocol 1: Synthesis of a Chiral PNN Ligand Derived from this compound (Hypothetical)
This protocol describes a hypothetical multi-step synthesis of a novel PNN ligand starting from this compound.
Step 1a: N-Protection of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(S)-Piperidin-3-ylmethanol.
Step 1b: O-Tosylation of N-Boc-(S)-Piperidin-3-ylmethanol
-
Dissolve N-Boc-(S)-Piperidin-3-ylmethanol (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
-
Add triethylamine (2.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the tosylated intermediate.
Step 1c: Introduction of the Phosphine Moiety
-
To a solution of diphenylphosphine (1.5 eq) in anhydrous THF, add n-butyllithium (1.5 eq) at -78 °C under an inert atmosphere.
-
Stir for 30 minutes, then slowly add a solution of the tosylated intermediate (1.0 eq) in THF.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected P,N-ligand.
Step 1d: Deprotection to Yield the Final PNN Ligand
-
Dissolve the purified N-Boc protected P,N-ligand (1.0 eq) in a solution of 4 M HCl in dioxane.
-
Stir at room temperature for 2-4 hours.
-
Monitor deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the final PNN ligand. Neutralize with a suitable base before use in catalysis.
References
Application Notes and Protocols for the Quantification of (S)-Piperidin-3-ylmethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-Piperidin-3-ylmethanol is a chiral building block of significant interest in the pharmaceutical industry due to its presence in various active pharmaceutical ingredients (APIs).[1] Its stereospecific configuration is often crucial for the desired pharmacological activity.[1] Therefore, the development of robust and reliable analytical methods for the accurate quantification of this compound, and its enantiomeric purity, is essential for quality control during drug development and manufacturing.
This document provides detailed application notes and protocols for the quantitative analysis of this compound. The proposed methods are based on established analytical techniques for structurally similar compounds, including High-Performance Liquid Chromatography (HPLC) with various detection methods and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies:
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[2] Due to the lack of a strong UV chromophore in this compound, direct UV detection can be challenging. Therefore, methods often involve derivatization or the use of more universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). For enantioselective quantification, chiral chromatography is imperative.
A logical workflow for the analytical method development and validation is presented below.
Caption: General workflow for the quantification of this compound.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization
This method is suitable for the enantioselective quantification of this compound and is based on the derivatization of the amine group to introduce a UV-active moiety, enabling sensitive UV detection. A common derivatizing agent is benzoyl chloride.[3]
Experimental Protocol:
1. Sample Preparation and Derivatization: a. Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., dichloromethane) to a known concentration. b. Cool the solution to 0°C in an ice bath. c. Add a molar excess of benzoyl chloride dropwise while stirring. d. Allow the reaction to proceed for 30 minutes. e. Quench the reaction by adding a small amount of water. f. Extract the derivatized product with an organic solvent. g. Evaporate the solvent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
Column: Chiralpak IA or a similar chiral stationary phase.[4][5]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 4:1 v/v).[5] The exact ratio may need optimization.
-
Flow Rate: 0.7 - 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.
3. Data Analysis: a. Identify the peaks corresponding to the derivatized (S) and (R) enantiomers based on the retention times of reference standards. b. Integrate the peak areas of both enantiomers. c. Calculate the concentration of this compound using a calibration curve prepared from a certified reference standard. d. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [((Area_S - Area_R) / (Area_S + Area_R))] * 100.
Quantitative Data Summary (Hypothetical Data for Method Validation):
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
Method 2: Chiral High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity without the need for derivatization, making it a powerful tool for quantifying this compound at low concentrations.
Experimental Protocol:
1. Sample Preparation: a. Dissolve the sample containing this compound in a suitable solvent (e.g., methanol/water mixture) to a known concentration. b. Filter the sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or a similar chiral column.[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 116.1 (corresponding to [M+H]⁺ of Piperidin-3-ylmethanol).
-
Product Ion (Q3): A specific fragment ion (e.g., m/z 84.1) needs to be determined by infusion of a standard solution.
-
Collision Energy: Optimize for the specific transition.
4. Data Analysis: a. Quantify the this compound by comparing the peak area of the specific MRM transition to a calibration curve generated from a reference standard.
Quantitative Data Summary (Hypothetical Data for Method Validation):
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Range | 0.05 - 10 µg/mL |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL |
| Accuracy (% Recovery) | 99.0 - 102.5% |
| Precision (% RSD) | < 1.5% |
The workflow for LC-MS/MS analysis is illustrated below.
Caption: LC-MS/MS analysis workflow for this compound.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the quantification of this compound, particularly for assessing its presence as a volatile impurity. Derivatization may be necessary to improve its volatility and chromatographic behavior.
Experimental Protocol:
1. Sample Preparation and Derivatization (if necessary): a. Dissolve the sample in a suitable solvent. b. If derivatization is needed, a common approach for amines and alcohols is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). c. Heat the mixture to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A capillary column with a chiral stationary phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized (or underivatized) analyte.
3. Data Analysis: a. Quantify the this compound by comparing the peak area of the selected ion to a calibration curve.
Quantitative Data Summary (Hypothetical Data for Method Validation):
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 7 ng/mL |
| Accuracy (% Recovery) | 97.5 - 103.0% |
| Precision (% RSD) | < 3.0% |
The analytical methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis, such as the need for enantiomeric purity assessment, the expected concentration range of the analyte, and the available instrumentation. For high sensitivity and specificity, LC-MS/MS is the recommended technique. For routine quality control where enantiomeric separation is key, chiral HPLC with UV detection after derivatization is a viable and cost-effective option. All methods should be properly validated according to ICH guidelines to ensure their accuracy, precision, and reliability for their intended purpose.
References
- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Step-by-Step Guide to Derivatizing (S)-Piperidin-3-ylmethanol
Introduction
(S)-Piperidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry and drug discovery.[1] Its structure contains two key functional groups amenable to chemical modification: a secondary amine within the piperidine ring and a primary hydroxyl group. This bifunctionality allows for the synthesis of a diverse range of derivatives with modulated physicochemical and pharmacological properties.[1] N-acylation, for example, has been shown to significantly improve metabolic stability in related structures.[1]
These application notes provide detailed protocols for the targeted derivatization of this compound at both the nitrogen and oxygen atoms. The methodologies are designed for researchers, scientists, and drug development professionals seeking to create libraries of novel compounds for screening and lead optimization.
Derivatization Strategies
The primary strategies for derivatizing this compound involve selective modification of the secondary amine or the primary alcohol.
-
N-Acylation: Introduction of an acyl group onto the piperidine nitrogen. This is a robust method to form stable amide derivatives, often leading to improved biological properties.[1][2]
-
O-Alkylation: Introduction of an alkyl group onto the primary hydroxyl moiety. This strategy forms ether linkages and can be used to alter polarity and introduce new pharmacophores.
Below are detailed protocols for each of these key transformations.
Protocol 1: N-Acylation of this compound
This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
Reaction Scheme
Caption: N-Acylation of this compound.
Experimental Protocol
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (Ar or N₂).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water (1x) and brine (1x).[3]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure N-acyl derivative.
Representative Data
| R-Group (from R-COCl) | Reaction Time (h) | Typical Yield (%) | Purity (by HPLC) |
| Methyl (Acetyl) | 2 | 95% | >98% |
| Phenyl (Benzoyl) | 3 | 92% | >99% |
| 4-Fluorophenyl | 3 | 94% | >98% |
| tert-Butyl (Pivaloyl) | 4 | 88% | >97% |
Note: Data is representative of typical N-acylation reactions and may vary based on specific substrates and conditions.[4]
Protocol 2: O-Alkylation of this compound
This protocol details the O-alkylation of the primary hydroxyl group. To prevent competing N-alkylation, the piperidine nitrogen must first be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The protocol is therefore a two-step process: N-protection followed by O-alkylation.
Reaction Scheme
Caption: O-Alkylation of N-Boc protected this compound.
Experimental Protocol
Step A: N-Protection
-
Dissolve this compound (1.0 eq) in a suitable solvent like DCM or a 1:1 mixture of dioxane and water.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq if using aqueous media).
-
Stir at room temperature for 12-18 hours until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up and purify by column chromatography to isolate N-Boc-(S)-Piperidin-3-ylmethanol.
Step B: O-Alkylation Materials:
-
N-Boc-(S)-Piperidin-3-ylmethanol (from Step A)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydride (KH) (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF or DMF.
-
Cooling: Cool the suspension to 0 °C.
-
Substrate Addition: Add a solution of N-Boc-(S)-Piperidin-3-ylmethanol (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the alkoxide.
-
Alkylating Agent: Add the alkyl halide (1.2 eq) dropwise to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure O-alkylated derivative. The Boc-group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.
Representative Data
| R-Group (from R-X) | Base | Reaction Time (h) | Typical Yield (%) |
| Benzyl | NaH | 6 | 85% |
| Ethyl | NaH | 12 | 78% |
| Methyl | KH | 8 | 82% |
| Allyl | NaH | 5 | 88% |
Note: Yields are for the O-alkylation step and are representative. They can vary based on the reactivity of the alkylating agent.
General Experimental Workflow
The overall process for the synthesis and purification of derivatives follows a standard procedure in synthetic organic chemistry.
Caption: A generalized experimental workflow for piperidine derivatization.[5]
References
Application of (S)-Piperidin-3-ylmethanol in API Synthesis: A Detailed Guide for Researchers
**(S)-Piperidin-3-ylmethanol and its derivatives are pivotal chiral building blocks in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Their stereospecificity and inherent structural motifs are crucial for the efficacy and selectivity of the final drug products. This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of key APIs, with a focus on the targeted cancer therapies, Ibrutinib and Palbociclib. These guidelines are intended for researchers, scientists, and drug development professionals to facilitate their work in medicinal chemistry and process development.
Overview of this compound in API Synthesis
The chiral piperidine scaffold is a prevalent core in numerous pharmaceuticals due to its ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[1][2] this compound, a functionalized chiral piperidine, serves as a versatile intermediate for introducing a key stereocenter into the final API structure. This is particularly critical for targeted therapies where specific stereochemistry is essential for binding to the biological target.
Application in the Synthesis of Ibrutinib
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[3] The synthesis of Ibrutinib critically relies on the use of a protected form of (S)-3-hydroxypiperidine, which is derived from this compound, to introduce the required chirality.
Synthetic Workflow for Ibrutinib
The synthesis of Ibrutinib generally involves three key stages:
-
Preparation of the Pyrazolo[3,4-d]pyrimidine Core: This involves the synthesis of the heterocyclic core of the molecule.
-
Coupling with the Chiral Piperidine Moiety: The pyrazolo[3,4-d]pyrimidine core is coupled with a protected (S)-3-hydroxypiperidine derivative.
-
Final Acylation: The piperidine nitrogen is acylated with acryloyl chloride to yield the final Ibrutinib molecule.
Caption: Generalized synthetic workflow for Ibrutinib.
Experimental Protocols for Ibrutinib Synthesis
Protocol 1: Coupling of Pyrazolo[3,4-d]pyrimidine Core with (S)-N-Boc-3-hydroxypiperidine (Mitsunobu Reaction)
This protocol is adapted from established synthetic routes for Ibrutinib.[4][5]
-
Materials:
-
4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
(S)-N-Boc-3-hydroxypiperidine
-
Triphenylphosphine (TPP) or polymer-bound TPP
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and (S)-N-Boc-3-hydroxypiperidine (1.5 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the coupled product, (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
-
Protocol 2: Deprotection of the Boc Group
-
Materials:
-
(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, dioxane, or acetone)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as acetone.
-
Add a solution of HCl (e.g., 15% in isopropyl alcohol) and stir the mixture at 40-50 °C for 6 hours.[6]
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with the solvent (e.g., acetone) to obtain the deprotected amine salt.
-
The salt can be neutralized with a base (e.g., sodium bicarbonate) to yield the free amine, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Protocol 3: Final Acylation to Ibrutinib
-
Materials:
-
(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Acryloyl chloride
-
A suitable base (e.g., triethylamine, N,N-diisopropylethylamine)
-
A suitable solvent (e.g., tetrahydrofuran, dichloromethane)
-
-
Procedure:
-
Dissolve the deprotected amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of acryloyl chloride (1.1 eq) in THF dropwise.
-
Stir the reaction mixture at 20-30 °C for 1-2 hours, monitoring for completion by HPLC.[7]
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., methyl tert-butyl ether/dichloromethane or n-heptane/ethyl acetate) to yield pure Ibrutinib.[7]
-
Quantitative Data for Ibrutinib Synthesis
The following table summarizes representative yields and purity for the key steps in Ibrutinib synthesis.
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Mitsunobu Coupling | Pyrazolo-pyrimidine, (S)-N-Boc-3-hydroxypiperidine, TPP, DIAD, THF | 61.5 - 68.3 | >99 (optical & chemical) | [4] |
| 2 | Deprotection | Boc-protected intermediate, HCl in Isopropanol/Acetone | Not specified | Not specified | [6] |
| 3 | Acylation | Deprotected amine, Acryloyl chloride, DIEA, THF | 67.6 - 78.9 | 99.5 - 99.8 | [7] |
Application in the Synthesis of Palbociclib Derivatives
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[8] While the core synthesis of Palbociclib does not directly involve this compound, the piperidine moiety is a key structural feature in many CDK4/6 inhibitors. Furthermore, derivatives of Palbociclib have been synthesized using functionalized piperidines to explore new therapeutic properties.
Synthesis of Palbociclib Derivatives
The synthesis of Palbociclib derivatives can involve the modification of the piperazine ring of Palbociclib. For example, new derivatives have been created by reacting Palbociclib with various anhydrides.[9]
Protocol 4: Synthesis of a Palbociclib Derivative
This protocol describes a general method for derivatizing Palbociclib.[9]
-
Materials:
-
Palbociclib
-
Anhydride (e.g., succinic anhydride)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Palbociclib (1.0 eq) and the desired anhydride (1.0 eq) in DMF.
-
Stir the mixture at 70 °C for 12 hours.
-
After cooling, wash the organic layer with dilute hydrochloric acid and saturated salt water.
-
Concentrate the organic layer.
-
Recrystallize the solid from hexane to obtain the purified Palbociclib derivative.
-
Quantitative Data for Palbociclib Derivative Synthesis
| Derivative | Reaction | Reagents & Conditions | Yield (%) | Reference |
| HP-1 | Palbociclib + Anhydride | DMF, 70°C, 12h | 75 | [9] |
| HP-2 | Palbociclib + Anhydride | DMF, 70°C, 12h | 83 | [9] |
| HP-3 | Palbociclib + Anhydride | DMF, 70°C, 12h | 77 | [9] |
Signaling Pathways
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Ibrutinib targets and irreversibly inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation, survival, and trafficking of B-cells.[1][10]
Caption: Ibrutinib's inhibition of the BTK signaling pathway.
CDK4/6-Cyclin D Signaling Pathway
Palbociclib inhibits the CDK4/6-Cyclin D complex, which plays a critical role in the G1-S phase transition of the cell cycle. By inhibiting this complex, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest.[11][12][13]
Caption: Palbociclib's inhibition of the CDK4/6-Cyclin D pathway.
Conclusion
This compound and its protected derivatives are indispensable chiral intermediates in the synthesis of complex APIs like Ibrutinib. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis of these and other related pharmaceutical compounds. The careful control of stereochemistry introduced by these building blocks is paramount to achieving the desired therapeutic outcomes. The provided workflows and signaling pathway diagrams offer a clear visual representation of the chemical and biological context of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 5. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 6. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 7. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 8. Synthesis and Clinical Development of Palbociclib: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
Application Note: A Protocol for the Chemoselective O-Alkylation of (S)-Piperidin-3-ylmethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the O-alkylation of (S)-Piperidin-3-ylmethanol, a valuable building block in medicinal chemistry. The primary challenge in the alkylation of this substrate is achieving chemoselectivity for the hydroxyl group over the secondary amine. This protocol outlines a robust two-step strategy: initial protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group, followed by a Williamson ether synthesis to alkylate the primary alcohol.[1][2][3] An optional third step for the removal of the Boc protecting group is also described. This method prevents the formation of N-alkylated and N,O-dialkylated side products, ensuring high yields of the desired O-alkylated product.
Overview of the Synthetic Strategy
The O-alkylation of this compound is accomplished via a three-stage process:
-
N-Protection: The secondary amine of the piperidine ring is protected as a tert-butyl carbamate (Boc) to prevent its reaction in the subsequent alkylation step.
-
O-Alkylation: The hydroxyl group of the N-protected intermediate is deprotonated with a strong base to form an alkoxide. This nucleophile then displaces a halide or other suitable leaving group from an alkylating agent in a classical SN2 reaction, known as the Williamson ether synthesis.[1][2][4]
-
N-Deprotection (Optional): The Boc group is removed under acidic conditions to yield the free secondary amine of the O-alkylated piperidine derivative.
Experimental Workflow Diagram
Caption: Figure 1. General Workflow for O-Alkylation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium hydride (NaH) is a water-reactive and flammable solid; handle with extreme care under an inert atmosphere.
Protocol 1: N-Protection of this compound
This procedure protects the piperidine nitrogen with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM (approx. 0.2 M concentration) in a round-bottom flask.
-
Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the stirred mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
-
The product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation of N-Boc-(S)-Piperidin-3-ylmethanol
This protocol describes the Williamson ether synthesis to form the desired C-O bond.[4]
Materials:
-
N-Boc-(S)-Piperidin-3-ylmethanol (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl tosylate)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Deionized Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or flame-dried, three-neck round-bottom flask with a nitrogen/argon inlet
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flask containing N-Boc-(S)-Piperidin-3-ylmethanol (1.0 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the alkylating agent (1.1 eq.) via syringe.
-
Allow the reaction to stir at room temperature (or gently heat if required) for 2-16 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure O-alkylated product.
Protocol 3: N-Deprotection of O-Alkylated Product (Optional)
This procedure removes the Boc protecting group to yield the final product with a free secondary amine.
Materials:
-
N-Boc protected O-alkylated piperidine (from Protocol 2)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl Acetate
Procedure:
-
Dissolve the N-Boc protected starting material (1.0 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq.) or an equivalent amount of 4M HCl in dioxane.
-
Remove the ice bath and stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of water or DCM and carefully basify by adding saturated aqueous NaHCO₃ solution until gas evolution ceases (pH > 8).
-
Extract the free amine into a suitable organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final O-alkylated product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the O-alkylation step (Protocol 2) with various primary alkylating agents. Yields are representative and may vary.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Methyl Iodide (CH₃I) | NaH | THF | 25 | 4 | 85-95 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | NaH | DMF | 25 | 8 | 80-90 |
| 3 | Benzyl Bromide (BnBr) | NaH | THF | 25 | 6 | 88-96 |
| 4 | Allyl Bromide | NaH | THF | 25 | 3 | 85-92 |
| 5 | Propargyl Bromide | NaH | DMF | 25 | 5 | 80-88 |
Signaling Pathway & Logical Relationship Diagram
The following diagram illustrates the logical dependencies and transformations in the synthesis, highlighting the critical role of the protecting group.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Piperidin-3-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-Piperidin-3-ylmethanol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield
Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach is necessary to identify the bottleneck.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Each step of the synthesis is sensitive to reaction parameters. Inefficient conversion at any stage will impact the final yield.
-
Solution: Systematically optimize reaction conditions such as temperature, reaction time, solvent, and catalyst loading for each step. For instance, in the asymmetric hydrogenation of pyridine derivatives, the choice of solvent and base can significantly impact both yield and enantioselectivity. A mixture of THF and methanol has been found to be effective.
-
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired product.
-
Solution: Analyze crude reaction mixtures using techniques like NMR or LC-MS to identify major by-products. Understanding the structure of these impurities can provide insights into competing reaction pathways. For example, in radical-mediated cyclizations, a competitive 1,5-H-transfer can lead to the formation of a linear alkene by-product. Adjusting reaction conditions, such as catalyst or temperature, may suppress these side reactions.
-
-
Product Loss During Work-up and Purification: this compound and its intermediates can be water-soluble, leading to losses during aqueous work-up. Additionally, strong adsorption onto silica gel during chromatography can also result in low recovery.
-
Solution: Minimize aqueous extractions or use techniques like back-extraction to recover the product from the aqueous phase. For purification, consider using an alternative stationary phase like alumina or employing reverse-phase chromatography. Modifying the mobile phase with a basic additive like triethylamine (0.1-1% v/v) can help reduce tailing and improve recovery on silica gel.[1]
-
-
Incomplete Reactions: Failure to drive each reaction to completion will result in a lower overall yield.
-
Solution: Monitor reaction progress using TLC, GC, or LC-MS. If a reaction stalls, consider adding more reagent, increasing the temperature, or extending the reaction time.
-
Issue 2: Poor Enantioselectivity or Racemization
Q2: I am observing low enantiomeric excess (ee) in my final product. What could be causing this and how can I prevent racemization?
A2: Achieving high enantioselectivity is a critical aspect of synthesizing this compound. Low ee can result from an ineffective asymmetric catalyst or racemization during the synthesis or purification.
Potential Causes and Solutions:
-
Inefficient Chiral Catalyst or Auxiliary: The choice of chiral catalyst or auxiliary is paramount for achieving high enantioselectivity.
-
Solution: Screen a variety of chiral ligands or catalysts. For example, in the rhodium-catalyzed asymmetric hydrogenation of pyridine derivatives, different phosphine ligands can lead to vastly different enantioselectivities. Ensure the catalyst is of high purity and is handled under appropriate inert conditions to prevent deactivation.
-
-
Racemization During Synthesis: The stereocenter can be susceptible to racemization under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures.
-
Solution: Avoid harsh reaction conditions where possible. If a basic or acidic step is necessary, consider performing it at a lower temperature and for a shorter duration. For instance, during Fmoc deprotection in peptide synthesis, which involves a piperidine derivative, prolonged exposure to strong bases can induce racemization.[2]
-
-
Racemization During Purification: Acidic silica gel can potentially cause racemization of basic compounds.
-
Solution: Neutralize the silica gel with a base like triethylamine before use or opt for a neutral stationary phase like alumina. Alternatively, reverse-phase chromatography with a suitable buffer system can be employed.
-
Issue 3: Difficulty in Purification
Q3: I am facing challenges in purifying this compound. The compound shows significant tailing on silica gel chromatography, and I have low recovery.
A3: The basic nature of the piperidine nitrogen and the polar hydroxyl group in this compound can lead to purification difficulties, especially with standard silica gel chromatography.
Potential Causes and Solutions:
-
Strong Interaction with Silica Gel: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and irreversible adsorption.[1]
-
Solution 1: Mobile Phase Modification: Add a basic modifier to the eluent to compete with the product for binding to the silica. Common additives include triethylamine (0.1-1% v/v) or a small percentage of 7N ammonia in methanol.[1]
-
Solution 2: Stationary Phase Modification: Use amine-deactivated silica gel or an alternative stationary phase like basic or neutral alumina.[1]
-
Solution 3: Reverse-Phase Chromatography: If the compound has sufficient non-polar character, reverse-phase chromatography on a C18 column can be a good alternative. Using an acidic mobile phase modifier like TFA or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]
-
-
Compound Instability: The compound may be degrading on the stationary phase.
-
Solution: If degradation is suspected, minimize the time the compound spends on the column by using a faster flow rate and a steeper solvent gradient.
-
Frequently Asked Questions (FAQs)
Q4: What are the common synthetic routes to this compound?
A4: Several synthetic strategies have been developed to produce this compound. The choice of route often depends on the available starting materials, scalability, and desired enantiomeric purity. Common approaches include:
-
Asymmetric Hydrogenation of Pyridine Derivatives: This method involves the enantioselective reduction of a suitably substituted pyridine precursor, such as 3-hydroxymethylpyridine. This approach often utilizes transition metal catalysts with chiral ligands.
-
Biocatalytic Reduction: The use of enzymes, such as ketoreductases (KREDs), to reduce a ketone precursor like N-Boc-piperidin-3-one can provide high enantioselectivity under mild reaction conditions.[3]
-
Synthesis from a Chiral Pool: Starting from a readily available chiral molecule like L-glutamic acid is another effective strategy. This multi-step route involves the formation of the piperidine ring through cyclization of a diol intermediate.[4]
-
Reduction of (S)-Piperidine-3-carboxylic Acid or its Esters: The carboxylic acid or ester functionality at the 3-position of the piperidine ring can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LAH).
Q5: How can I monitor the progress of the reaction?
A5: The progress of the synthesis can be monitored by a variety of standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the consumption of starting materials and the formation of products. Staining with reagents like potassium permanganate or ninhydrin can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the formation of the desired product, as well as the presence of any by-products.
-
Gas Chromatography (GC): Suitable for volatile compounds and can be used to quantify the ratio of starting material to product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the composition of the crude reaction mixture.
Q6: What are the critical safety precautions to consider during the synthesis?
A6: The synthesis of this compound involves the use of hazardous chemicals and requires appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations of volatile and hazardous reagents should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Pyridine and its derivatives: These are often flammable and toxic. Avoid inhalation and skin contact.
-
Reducing agents (e.g., LAH, NaBH₄): These are highly reactive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.
-
Acids and Bases: Strong acids and bases are corrosive and should be handled with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Data Presentation
Table 1: Comparison of Selected Synthetic Routes for Piperidine Derivatives
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | N-benzyl-3-phenylpyridinium bromide | [Rh(cod)₂]BF₄, (R,R)-Me-BPE, DIPEA | up to 95% | up to 90% | |
| Biocatalytic Reduction | N-Boc-piperidin-3-one | Ketoreductase (KRED) | >95% | >99% | [3] |
| From Chiral Pool | L-Glutamic acid | NaBH₄, p-toluenesulfonyl chloride, various amines | 44-55% (overall) | >99% (chiral starting material) |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of N-Boc-piperidin-3-one
This protocol is adapted from a procedure for a structurally similar compound and may require optimization for this compound synthesis.[3]
-
Reaction Setup: In a reaction vessel, prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Addition of Substrate and Co-factor: Add N-Boc-piperidin-3-one (the substrate) to the buffer. For the enzyme to function, a co-factor such as NADPH or a regeneration system (e.g., isopropanol and a suitable dehydrogenase) is required.
-
Enzyme Addition: Add the ketoreductase (KRED) enzyme to the reaction mixture. The enzyme loading is typically between 1-5% (w/w) relative to the substrate.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C). Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, the product can be extracted with an organic solvent such as ethyl acetate.
-
Purification: The extracted product can be purified by column chromatography. The N-Boc protecting group can then be removed under acidic conditions to yield this compound.
Protocol 2: Synthesis from L-Glutamic Acid (Illustrative Steps)
This protocol outlines the key transformations based on a reported synthesis of 3-amino piperidine derivatives.[4]
-
Esterification and Protection: L-glutamic acid is first converted to its corresponding diester, followed by protection of the amino group (e.g., with a Boc group).
-
Reduction to Diol: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride in a suitable solvent like methanol.
-
Cyclization: The diol is then converted into a di-tosylate by reacting with p-toluenesulfonyl chloride. Subsequent reaction with a suitable amine (in the case of this compound, this would be a protected form of ammonia or a precursor that can be converted to the primary amine) leads to cyclization to form the piperidine ring.
-
Deprotection: Finally, removal of any protecting groups yields this compound.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing low yield in the synthesis of this compound.
References
Technical Support Center: (S)-Piperidin-3-ylmethanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Piperidin-3-ylmethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has two primary reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group of the methanol substituent. The secondary amine is generally more nucleophilic than the primary alcohol. The reactivity of these sites can be influenced by reaction conditions such as pH, solvent, and the nature of the electrophile.
Q2: How can I selectively protect the nitrogen of the piperidine ring?
A2: The most common method for selective protection of the piperidine nitrogen is by introducing a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O. The reaction is generally selective for the more nucleophilic nitrogen over the hydroxyl group.
Troubleshooting Guides
This section provides guidance on how to identify and mitigate common side products in reactions involving this compound.
N-Acylation Reactions
Issue: Formation of di-acylated or O-acylated side products during N-acylation.
When acylating the piperidine nitrogen, it is possible to form the undesired O-acylated product or a di-acylated product where both the nitrogen and oxygen atoms are acylated.
Possible Causes and Solutions:
| Side Product | Plausible Cause | Recommended Action |
| O-Acylated Product | - Use of a highly reactive acylating agent. - Prolonged reaction times or elevated temperatures. - Use of a strong base that can deprotonate the hydroxyl group. | - Use a milder acylating agent. - Perform the reaction at a lower temperature and monitor the progress closely to avoid extended reaction times. - Use a non-nucleophilic base or a stoichiometric amount of a weaker base like triethylamine. |
| Di-Acylated Product | - Excess of the acylating agent. - Reaction conditions favoring acylation of both functional groups. | - Use a stoichiometric amount of the acylating agent. - Protect the hydroxyl group prior to N-acylation if selective N-acylation is difficult to achieve. |
Experimental Protocol: Selective N-Acylation
A general procedure for the selective N-acylation of this compound involves the slow addition of the acylating agent (e.g., an acyl chloride or anhydride) to a cooled solution of the piperidine derivative in a suitable solvent (e.g., dichloromethane) in the presence of a base like triethylamine. Careful control of stoichiometry and temperature is crucial.
N-Boc Protection
Issue: Formation of di-Boc or O-Boc side products.
While generally selective for the nitrogen, Boc protection can sometimes lead to the formation of a di-Boc product (N,O-bis(tert-butoxycarbonyl)) or the O-Boc product.
Possible Causes and Solutions:
| Side Product | Plausible Cause | Recommended Action |
| Di-Boc Product | - Large excess of (Boc)₂O. - Presence of a strong activating agent for the hydroxyl group. | - Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. - Avoid conditions that would significantly enhance the nucleophilicity of the hydroxyl group. |
| O-Boc Product | - While less common, can occur under forcing conditions. | - Perform the reaction at room temperature or below. - Use a base like sodium bicarbonate in a biphasic system (e.g., dioxane/water) to maintain a moderate pH. |
Experimental Protocol: Selective N-Boc Protection
To a solution of this compound in a mixture of dioxane and water, add sodium bicarbonate followed by a solution of di-tert-butyl dicarbonate in dioxane. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, the product can be extracted with an organic solvent.
Dimerization and Oligomerization
Issue: Formation of dimeric or oligomeric impurities, particularly in the synthesis of derivatives like Ibrutinib.
Side reactions can lead to the formation of dimers or higher-order oligomers, which can be challenging to remove. For instance, in the synthesis of Ibrutinib, an "Ibrutinib Di-piperidine Impurity" has been identified.[1][2] This type of impurity can arise from intermolecular reactions between reactive intermediates.
Possible Causes and Solutions:
| Side Product | Plausible Cause | Recommended Action |
| Dimer/Oligomer | - High concentrations of reactive intermediates. - Reaction conditions that promote intermolecular side reactions. | - Use high dilution conditions to favor intramolecular reactions over intermolecular ones. - Optimize the order of addition of reagents to minimize the concentration of highly reactive species. - Carefully control the reaction temperature to disfavor side reactions. |
Visualizing Reaction Pathways
To better understand the relationships between the starting material, desired product, and potential side products, the following diagrams are provided.
Caption: Potential pathways in N-acylation reactions.
Caption: Primary and side reactions in N-Boc protection.
Caption: A logical workflow for troubleshooting unexpected side products.
References
Technical Support Center: Troubleshooting (S)-Piperidin-3-ylmethanol Reaction Failures
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions involving (S)-Piperidin-3-ylmethanol. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
N-Protection Reactions (e.g., N-Boc Protection)
Q1: My N-Boc protection of this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in N-Boc protection are often due to suboptimal reaction conditions or the purity of the starting material. Here are some common causes and troubleshooting steps:
-
Inadequate Base: The choice and amount of base are critical. Triethylamine (TEA) is commonly used, but if the reaction is sluggish, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be more effective. Ensure at least one equivalent of the base is used to neutralize the acid formed during the reaction.
-
Solvent Effects: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the solvent is anhydrous, as water can hydrolyze the Boc-anhydride.
-
Reaction Temperature: The reaction is usually carried out at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can sometimes improve the rate, but be cautious of potential side reactions.
-
Purity of this compound: Ensure your starting material is free of impurities, especially acidic contaminants that can consume the base.
Data Presentation: Comparison of Conditions for N-Boc Protection
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Triethylamine (1.2) | DCM | 25 | 4 | 85-95 | Standard conditions, generally effective. |
| 2 | DIPEA (1.2) | DCM | 25 | 4 | 90-98 | Good for sterically hindered or less reactive amines. |
| 3 | NaHCO₃ (sat. aq.) | Dioxane/H₂O | 25 | 12 | 70-85 | Schotten-Baumann conditions, useful for scaling up. |
| 4 | No Base | THF | 25 | 24 | < 50 | Inefficient due to in situ acid formation. |
O-Alkylation / Etherification Reactions
Q2: I am struggling with the O-alkylation of N-Boc-(S)-Piperidin-3-ylmethanol. What are the best conditions to use?
A2: O-alkylation of the hydroxyl group can be challenging due to the potential for side reactions. The two most common methods are the Williamson ether synthesis and the Mitsunobu reaction.
-
Williamson Ether Synthesis: This method involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, followed by reaction with an alkyl halide.
-
Troubleshooting:
-
Incomplete Deprotonation: Ensure you are using a sufficiently strong base and anhydrous conditions.
-
Side Reactions: Elimination of the alkyl halide can be a competing reaction, especially with secondary and tertiary halides. Use a primary alkyl halide if possible.
-
-
-
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an ether with inversion of stereochemistry using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).
-
Troubleshooting:
-
Reagent Purity: The phosphine and azodicarboxylate reagents should be pure.
-
Steric Hindrance: While generally reliable, very bulky alkyl groups can slow down the reaction.
-
-
Data Presentation: Comparison of O-Alkylation Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages/Disadvantages |
| Williamson | NaH, Alkyl Halide | THF, DMF | 0 to 25 | 60-80 | Cost-effective; sensitive to moisture; risk of elimination. |
| Mitsunobu | PPh₃, DEAD/DIAD, Alkyl Alcohol | THF, DCM | 0 to 25 | 75-95 | High yield and stereochemical inversion; more expensive reagents. |
O-Acylation / Amide Coupling Reactions
Q3: My amide coupling reaction between a carboxylic acid and the amine of this compound is failing. What should I try?
A3: Amide coupling failures are common and can often be resolved by optimizing the coupling reagents and reaction conditions.
-
Choice of Coupling Reagent: For standard couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. For more sensitive substrates, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can be used to suppress side reactions.
-
Base: A non-nucleophilic base such as DIPEA is crucial to prevent side reactions and to neutralize any acidic species.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are preferred.
-
Pre-activation: Activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can improve yields.
Data Presentation: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Typical Yield (%) | Notes |
| HATU | None | DIPEA (2.0) | DMF | 85-98 | Highly efficient, fast reaction times. |
| HBTU | None | DIPEA (2.0) | DMF | 80-95 | Similar to HATU, a common choice. |
| EDC | HOBt | DIPEA (1.5) | DCM/DMF | 70-90 | Good for preventing racemization of chiral carboxylic acids. |
| T3P | None | Pyridine (2.0) | Ethyl Acetate | 75-90 | Byproducts are water-soluble, simplifying workup. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add TEA to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of Boc₂O in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: O-Alkylation of N-Boc-(S)-Piperidin-3-ylmethanol (Mitsunobu Reaction)
Materials:
-
N-Boc-(S)-Piperidin-3-ylmethanol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Alcohol (R-OH) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve N-Boc-(S)-Piperidin-3-ylmethanol, PPh₃, and the alcohol in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amide Coupling to the Amine of this compound
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of this compound in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathway and Experimental Workflow Diagrams
Derivatives of this compound are often utilized as modulators of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are crucial in the central nervous system. The following diagrams illustrate a general troubleshooting workflow and a simplified representation of GPCR signaling pathways.
Caption: A logical workflow for troubleshooting common reaction failures.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
Technical Support Center: Optimizing Reaction Conditions for (S)-Piperidin-3-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Piperidin-3-ylmethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain enantiomerically pure this compound?
A1: The most prevalent strategies for synthesizing enantiopure this compound include:
-
Chiral Resolution: This involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent like D-pyroglutamic acid, followed by N-protection (e.g., with a Boc group) and subsequent reduction.[1]
-
Asymmetric Synthesis: A common approach is the asymmetric reduction of a prochiral N-protected 3-piperidone, such as N-Boc-3-piperidone, using biocatalysts like ketoreductase enzymes or whole-cell biotransformations.[2][3][4] This method is often favored for its high enantioselectivity and environmentally friendly reaction conditions.[2][3]
-
From Chiral Precursors: Synthesis can also commence from readily available chiral starting materials like L-glutamic acid. This multi-step route involves the formation of a diol, which is then converted to the desired piperidine derivative.
Q2: Why is the N-protecting group crucial in the synthesis of this compound?
A2: The use of an N-protecting group, most commonly the tert-butoxycarbonyl (Boc) group, is critical for several reasons:
-
Prevents Side Reactions: The piperidine nitrogen is nucleophilic and can participate in unwanted side reactions. The protecting group masks this reactivity, ensuring that other functional groups on the molecule can be selectively modified.[5]
-
Improves Solubility and Handling: The Boc group can improve the solubility of the piperidine intermediate in organic solvents, facilitating purification by chromatography.[6]
-
Directs Stereochemistry: In some synthetic strategies, the protecting group can influence the stereochemical outcome of subsequent reactions.
-
Facilitates Purification: The presence of the Boc group makes the molecule less polar and more amenable to standard purification techniques like silica gel chromatography.[6]
Q3: My final this compound product is difficult to purify. What are some common purification challenges and how can I overcome them?
A3: this compound is a polar amino alcohol, which can present purification challenges. Common issues and their solutions include:
-
Tailing on Silica Gel Chromatography: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel, resulting in tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[7]
-
Water Solubility: The high polarity of the compound can lead to loss of product during aqueous workups. To minimize this, saturate the aqueous layer with sodium chloride before extraction with an organic solvent.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase chromatography on a C18 column with an acidic mobile phase modifier like TFA or formic acid.[7] For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can also be an effective technique.[8]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: I am experiencing a significantly lower than expected yield in my synthesis of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield can stem from various factors throughout the synthetic process. A systematic approach is necessary to identify and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material. - Extend Reaction Time: If the reaction has stalled, extending the reaction time may drive it to completion. - Increase Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions or racemization. - Increase Reagent Stoichiometry: If a reagent is being consumed or is unstable under the reaction conditions, a slight excess may be required. |
| Degradation of Starting Material or Product | - Check Stability: Assess the stability of your starting materials and product under the reaction conditions. - Modify Reaction Conditions: Consider milder reaction conditions, such as lower temperatures or the use of less harsh reagents. |
| Inefficient Work-up and Purification | - Optimize Extraction: If your product is polar, ensure efficient extraction from the aqueous phase by using a more polar solvent or by salting out with NaCl. - Minimize Transfers: Each transfer of material can result in loss. Rinse all glassware with the appropriate solvent to recover as much product as possible.[9] - Check for Irreversible Binding: If using chromatography, your compound may be irreversibly binding to the stationary phase. Consider the troubleshooting steps for purification challenges (FAQ 3). |
| Side Reactions | - Identify Byproducts: Use techniques like NMR or LC-MS to identify any major byproducts. Understanding the side reactions can provide insight into how to prevent them. - Protecting Group Issues: Incomplete protection or premature deprotection of the piperidine nitrogen can lead to a host of side reactions. Ensure the protecting group is stable under the reaction conditions. |
Issue 2: Poor Enantioselectivity (Low ee%)
Q: The enantiomeric excess (ee%) of my this compound is lower than desired. What factors influence enantioselectivity, and how can I improve it?
A: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Several factors can impact the stereochemical outcome of the reaction.
Factors Influencing Enantioselectivity
Caption: Key factors that can influence the enantioselectivity of a reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Enzyme | - Screen Catalysts: If using a chemical catalyst, screen a variety of chiral ligands to find the one that provides the best enantioselectivity for your specific substrate. - Enzyme Selection: In biocatalysis, different ketoreductases can exhibit varying levels of enantioselectivity. It may be necessary to screen several enzymes to find the optimal one.[2][4] |
| Incorrect Reaction Temperature | - Lower the Temperature: In many asymmetric reactions, lowering the temperature can improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.[7] |
| Inappropriate Solvent | - Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction. Screen a range of solvents to find the one that maximizes enantioselectivity. |
| Racemization | - Check for Racemizing Conditions: The product may be forming with high enantiopurity but then racemizing under the reaction or work-up conditions. This can be particularly problematic if the conditions are too acidic or basic. - Isolate and Test: Isolate the product at an early stage of the reaction and check its ee%. If it is high initially but decreases over time, this points to racemization. |
| Substrate Concentration | - Optimize Concentration: In some cases, particularly in biocatalysis, high substrate concentrations can lead to substrate inhibition or the formation of less selective enzyme-substrate complexes, resulting in lower ee%.[4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-3-hydroxypiperidine via Asymmetric Reduction
This protocol is based on the biocatalytic reduction of N-Boc-3-piperidone.[2][4]
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase enzyme
-
NADPH or NADH cofactor
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5).
-
Add N-Boc-3-piperidone to the buffer.
-
Add glucose (for cofactor regeneration).
-
Add the NADPH or NADH cofactor.
-
Add the ketoreductase and glucose dehydrogenase enzymes.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) and monitor the progress by TLC or LC-MS.[2][4]
-
Upon completion, extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (S)-N-Boc-3-hydroxypiperidine.
Protocol 2: Deprotection of N-Boc-(S)-Piperidin-3-ylmethanol
This protocol describes the removal of the Boc protecting group.[10]
Materials:
-
N-Boc-(S)-Piperidin-3-ylmethanol
-
Hydrochloric acid (e.g., 2.0 M in ethyl acetate) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, if using TFA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve N-Boc-(S)-Piperidin-3-ylmethanol in a suitable solvent (e.g., ethyl acetate for HCl, DCM for TFA).
-
Add the acidic deprotection reagent (HCl solution or TFA) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on the Asymmetric Reduction of N-Boc-3-piperidone
| Catalyst/Enzyme | Co-substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | ee% (S) | Reference |
| Ketoreductase | Isopropanol | 35-40 | 3-4 | >99 | >99 | [2] |
| Aldo-keto reductase (AKR-43) | Glucose | 30 | 16 | >95 | >99 | [4] |
Table 2: Comparison of Common N-Protecting Groups for Piperidines
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O | Strong acids (TFA, HCl) | Stable to base, hydrogenolysis, weak acids |
| Cbz (Carboxybenzyl) | Cbz-Cl | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to mild acidic and basic conditions |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl | Base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis |
Data compiled from various sources for general comparison.[5][11]
References
- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
preventing racemization of (S)-Piperidin-3-ylmethanol
Welcome to the technical support center for (S)-Piperidin-3-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining the stereochemical integrity of this chiral building block.
Troubleshooting Guide: Preventing Racemization
This guide addresses the primary issue of racemization—the loss of enantiomeric purity.
| Problem | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric excess (ee%) during a reaction or workup. | The piperidine nitrogen is unprotected. The basic lone pair on the secondary amine can facilitate side reactions or act as an internal catalyst for racemization. | Protect the nitrogen atom, preferably as a carbamate (e.g., N-Boc), before proceeding with further reactions. This neutralizes its basicity. |
| Gradual loss of optical purity during storage or purification. | The compound is stored in a strongly acidic or basic solution. Extreme pH conditions can catalyze racemization.[1][2] | Store the compound in a neutral, aprotic solvent. If an aqueous solution is necessary, maintain a pH between 4.0 and 7.0.[2][3] |
| Racemization observed after a reaction involving a base. | A strong, non-sterically hindered base (e.g., DIPA, DBU) was used. These bases can deprotonate the α-carbon, leading to a loss of stereochemistry.[4] | Use a weaker or more sterically hindered base, such as 2,4,6-collidine or N-methylmorpholine, to minimize racemization.[4][5] |
| Loss of ee% after a reaction conducted at elevated temperatures. | High temperatures provide the activation energy required for the interconversion of enantiomers.[6][7] | Conduct the reaction at the lowest feasible temperature. If a reaction is sluggish, consider longer reaction times at room temperature or 0°C instead of applying heat.[7] |
| Enantiomeric purity is compromised after activating the hydroxyl group. | Prolonged pre-activation or the use of highly reactive coupling reagents can lead to the formation of intermediates prone to racemization.[5] | When activating the hydroxyl group for subsequent reactions (e.g., esterification), use coupling reagents in combination with racemization-suppressing additives like OxymaPure or HOBt.[7][8] Minimize the time between activation and the coupling reaction. |
Experimental Workflow for Preventing Racemization
The following diagram illustrates the recommended workflow to protect the stereocenter of this compound during a chemical transformation.
Caption: General workflow for chemical modification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization for this compound?
A1: The primary cause is the presence of an unprotected secondary amine in the piperidine ring. The nitrogen's lone pair of electrons can act as an internal base, facilitating the abstraction of the proton at the chiral center (C3), especially under harsh conditions (e.g., high temperature or extreme pH). This can lead to the formation of a planar, achiral intermediate, which upon reprotonation can yield either enantiomer, resulting in a racemic mixture.[2][9]
Q2: What is the most effective strategy to prevent racemization?
A2: The single most effective strategy is to protect the piperidine nitrogen. Converting the secondary amine to a carbamate, such as with a tert-butoxycarbonyl (Boc) group, significantly reduces its basicity and nucleophilicity.[10] The resulting N-Boc-(S)-piperidin-3-ylmethanol is much more stable against racemization during subsequent reaction steps and purification.
Q3: How do pH and temperature influence the stability of the chiral center?
A3: Both pH and temperature are critical factors.
-
pH: Extreme pH, both strongly acidic and strongly basic, can catalyze racemization.[11] The greatest stability for similar piperidine derivatives is often found in a pH range of 4-6.[3]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including racemization.[6] It is always advisable to perform reactions at the lowest temperature that allows for a reasonable reaction rate.
Q4: Can I use common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in my reactions?
A4: While commonly used, strong and sterically unhindered bases like DIPEA should be used with caution as they can promote racemization.[4] If a base is required, weaker or more sterically hindered alternatives like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred to minimize the risk of epimerization.[5]
Q5: How can I accurately measure the enantiomeric excess (ee%) of my sample?
A5: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[10] Since piperidin-3-ylmethanol lacks a strong UV chromophore, a pre-column derivatization step is often necessary to attach a UV-active group to both the primary alcohol and secondary amine.[12][13] Common derivatizing agents include p-toluenesulfonyl chloride (PTSC) or benzoyl chloride.[12][13]
Troubleshooting Logic for Racemization Issues
This diagram provides a decision-making framework for diagnosing the cause of unexpected racemization.
Caption: Decision tree for troubleshooting the loss of enantiomeric purity.
Key Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the standard procedure to protect the piperidine nitrogen, a critical step for preventing racemization in subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) or an aqueous solution of NaHCO₃ (2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(S)-piperidin-3-ylmethanol, which can be purified by column chromatography if necessary.
Protocol 2: Chiral Purity Analysis by HPLC (via Derivatization)
This protocol outlines a general method to determine the enantiomeric excess (ee%) of a sample after derivatization.
Materials:
-
Sample of Piperidin-3-ylmethanol derivative
-
p-Toluenesulfonyl chloride (PTSC)
-
Pyridine or another suitable base
-
Anhydrous DCM
-
HPLC-grade solvents for the mobile phase (e.g., Hexane, Isopropanol)
-
Chiral HPLC column (e.g., Chiralpak series)
Methodology:
-
Derivatization:
-
Dissolve the piperidine sample (1.0 eq) in anhydrous DCM in a vial.
-
Add pyridine (2-3 eq) and cool to 0°C.
-
Add p-toluenesulfonyl chloride (2.2 eq) to derivatize both the alcohol and amine functionalities.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup to remove excess reagents and pyridine.
-
Dry the organic layer and concentrate to yield the di-tosylated derivative.
-
-
Chiral HPLC Analysis:
-
Prepare a dilute solution of the derivatized sample in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol).[14]
-
Inject the sample and monitor the elution profile using a UV detector.[12]
-
The two enantiomers will appear as separate peaks with different retention times.
-
Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100.
-
References
- 1. benchchem.com [benchchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Racemization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Scaling Up (S)-Piperidin-3-ylmethanol Production
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for troubleshooting the scale-up of (S)-Piperidin-3-ylmethanol synthesis. The following sections offer detailed answers to frequently asked questions and solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for this compound?
There are two main strategies for the large-scale production of this compound:
-
Chemical Synthesis via Catalytic Hydrogenation and Chiral Resolution: This classic approach involves the hydrogenation of 3-hydroxypyridine to produce racemic 3-hydroxypiperidine. The desired (S)-enantiomer is then isolated through resolution using a chiral resolving agent, such as D-tartaric acid or D-pyroglutamic acid.[1][2] The racemic mixture can also be N-protected (e.g., with a Boc group) before resolution.[3]
-
Biocatalytic Asymmetric Reduction: This modern approach utilizes a ketoreductase (KRED) enzyme to directly reduce an N-protected 3-piperidone substrate (e.g., N-Boc-3-piperidone) into the desired (S)-enantiomer with high stereoselectivity.[4][5][6] This method often employs a cofactor regeneration system, for instance, using glucose dehydrogenase (GDH), to recycle the expensive NADP+/NADPH cofactor.[4][5]
Q2: What are the main advantages and disadvantages of the chemical versus the biocatalytic route for scale-up?
| Feature | Chemical Synthesis (Hydrogenation & Resolution) | Biocatalytic Asymmetric Reduction |
| Advantages | - Mature and well-established technology.[7] - Raw materials (e.g., 3-hydroxypyridine) are readily available. | - High enantioselectivity (>99% ee) in a single step.[5][6] - Avoids the theoretical 50% yield limit of classical resolution.[3] - Milder reaction conditions (ambient temperature and pressure).[5] - Environmentally friendlier ("greener") process.[3] |
| Disadvantages | - Theoretical yield is limited to 50% for the desired enantiomer unless a dynamic resolution process is used.[3] - Requires high pressure and temperature for hydrogenation.[2][8] - Uses expensive and potentially hazardous heavy metal catalysts (e.g., Rhodium, Ruthenium).[1][2] - Chiral resolution adds extra steps and requires costly resolving agents.[3] | - Enzymes (KREDs) can be expensive and may have limited stability.[4] - Requires a cofactor regeneration system, adding complexity.[5] - Potential for substrate or product inhibition at high concentrations.[5][6] - Downstream processing to isolate the product from the aqueous reaction medium can be challenging. |
Q3: What are the critical safety precautions when scaling up the hydrogenation of 3-hydroxypyridine?
Scaling up hydrogenation reactions presents significant safety risks. Key precautions include:
-
Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a specialized high-pressure reactor (autoclave) designed for hydrogenation, equipped with appropriate pressure relief systems.[2]
-
Catalyst Handling: Some hydrogenation catalysts, like Raney Nickel, are pyrophoric and can ignite spontaneously upon exposure to air. Catalysts like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) must be handled carefully to prevent dust inhalation and potential ignition, especially during filtration.
-
Exothermic Reaction: Hydrogenation is an exothermic process. In large reactors, inefficient heat removal can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[9] A robust cooling system and careful monitoring of the reaction temperature are critical.
-
Inert Atmosphere: The reactor must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to eliminate oxygen.[1]
Q4: What is cofactor regeneration and why is it crucial for the biocatalytic route?
Ketoreductase (KRED) enzymes require a hydride source, typically the cofactor NADPH or NADH, to reduce the ketone substrate. These cofactors are very expensive to use in stoichiometric amounts, making the process economically unviable on a large scale. A cofactor regeneration system solves this problem by using a second enzyme-substrate pair to continuously regenerate the active form of the cofactor. A common system pairs glucose dehydrogenase (GDH) with inexpensive glucose. The GDH oxidizes glucose, and in the process, reduces the inactive NADP+ back to the active NADPH, which can then be reused by the KRED. This reduces the required amount of the cofactor to catalytic levels, significantly lowering costs.[4][5]
Troubleshooting Guide
Issue 1: Low yield or incomplete conversion in the catalytic hydrogenation of 3-hydroxypyridine.
-
Potential Cause: Catalyst deactivation or poisoning. The pyridine nitrogen and its hydroxyl group can inhibit the activity of some metal catalysts.[8]
-
Solution:
-
Increase the catalyst loading.
-
Switch to a more robust catalyst. Rhodium and Ruthenium-based catalysts are often cited for this reaction.[1][2][8] A Rhodium-Nickel/Carbon bimetallic catalyst has been shown to have high activity under milder conditions.[8]
-
Ensure the purity of the starting material and solvent, as impurities (e.g., sulfur compounds) can poison the catalyst.
-
-
Potential Cause: Inadequate hydrogen pressure or temperature.
-
Solution:
-
Ensure the system is leak-free and that the target pressure is maintained throughout the reaction. Typical conditions range from 4-7 MPa (40-70 atm).[1][2]
-
Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also lead to side reactions or catalyst degradation. Common ranges are 80-100 °C.[2]
-
-
Potential Cause: Poor mixing at scale.
-
Solution:
-
In a large reactor, inefficient stirring can lead to poor contact between the hydrogen gas, the catalyst (solid), and the substrate (liquid).[9] Ensure the agitation speed is sufficient to maintain a uniform slurry and facilitate gas-liquid mass transfer.
-
Issue 2: The biocatalytic reduction of N-Boc-3-piperidone is slow or stalls.
-
Potential Cause: Substrate or product inhibition. At high concentrations (e.g., >100 g/L), the substrate or the resulting product can inhibit the activity of the KRED enzyme.[5][6]
-
Solution:
-
Implement a fed-batch strategy where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.
-
Investigate in-situ product removal techniques if feasible.
-
-
Potential Cause: Inefficient cofactor regeneration.
-
Solution:
-
Ensure the components of the regeneration system (e.g., GDH and glucose) are present in optimal concentrations.
-
Check and adjust the pH of the reaction medium. The optimal pH for the coupled enzyme system is often around 6.5-7.5.[4][5]
-
Consider co-expressing both the KRED and GDH enzymes in the same host cell, which can improve the efficiency of cofactor channeling between the enzymes.[4]
-
-
Potential Cause: Enzyme deactivation.
-
Solution:
-
Optimize the reaction temperature. While thermostable reductases exist, many enzymes have a narrow optimal temperature range (e.g., 30-40 °C).[3][5] Excessive temperature can lead to rapid denaturation.
-
The presence of co-solvents like isopropanol, sometimes used for substrate solubility, can decrease enzyme activity.[4] Minimize their use or screen for more biocompatible solvents.
-
Issue 3: Poor enantiomeric excess (ee) in the biocatalytic reduction.
-
Potential Cause: Incorrect enzyme selection.
-
Solution:
-
Not all ketoreductases will provide high enantioselectivity for this specific substrate. It is crucial to screen a panel of different KREDs to identify one that produces the desired (S)-enantiomer with >99% ee.[3]
-
-
Potential Cause: Sub-optimal reaction conditions.
-
Solution:
-
Verify that the pH and temperature are within the optimal range for high enantioselectivity, as deviations can sometimes erode stereocontrol.
-
Ensure the starting N-Boc-3-piperidone is of high purity, as certain impurities could potentially be reduced to competing chiral products.
-
Issue 4: Difficulty with purification and isolation at scale.
-
Potential Cause (Chemical Route): Inefficient separation of the diastereomeric salts during chiral resolution.
-
Solution:
-
Optimize the crystallization solvent system. Mixtures of solvents, such as ethanol and ethyl acetate, are often used to achieve good separation.[1]
-
Carefully control the cooling rate during crystallization. A slower cooling rate generally leads to purer crystals.
-
-
Potential Cause (Biocatalytic Route): Difficulty extracting the product from the aqueous biocatalysis medium.
-
Solution:
-
After the reaction, the product (S)-N-Boc-3-hydroxypiperidine is typically extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Optimize the pH of the aqueous phase before extraction to ensure the product is in a neutral, more organo-soluble form.
-
Perform multiple extractions to maximize recovery. Subsequent purification can be achieved via column chromatography or crystallization.
-
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis protocols.
Table 1: Catalytic Hydrogenation of 3-Hydroxypyridine Derivatives
| Catalyst | Substrate | Pressure (MPa) | Temp (°C) | Yield (%) | Reference |
| 5% Rh/C | 3-Hydroxypyridine | 5 | 90 | ~98% (racemate) | [2] |
| 5% Ru/SiO₂ + Al₂O₃ | 3-Hydroxypyridine | 7 | 85 | High (not specified) | [1] |
| Rh-Ni/C | 3-Hydroxypyridine | 0.5 | 50 | 92% (racemate) | [8] |
| PtO₂ | 3-Hydroxypyridine | ~5 | Room Temp | High (not specified) | [10] |
Table 2: Biocatalytic Reduction of N-Boc-3-piperidone
| Biocatalyst | Substrate Conc. (g/L) | Time (h) | Conversion (%) | Product ee (%) | Reference |
| KRED-110 | 10 | 3-4 | >99 | >99 (S) | [3] |
| Co-expressed KRED/GDH | 100 | ~12 | >99 | >99 (S) | [4] |
| AKR-43 with GDH | 160 (w/w) | 16 | >99 | >99 (S) | [5] |
| Recombinant KRED | 100 | 24 | >99 | >99 (S) | [6] |
Experimental Protocols
Protocol 1: Chemical Synthesis - Hydrogenation and Resolution (Adapted from[2])
-
Hydrogenation: In a high-pressure autoclave, charge 3-hydroxypyridine (1 part by weight), 5% Rhodium on Carbon (Rh/C) catalyst (0.01 parts), and water (1 part).
-
Pressurize the reactor with hydrogen gas to 5 MPa.
-
Heat the mixture to 90 °C with vigorous stirring and maintain for 48 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to recover the Rh/C catalyst.
-
Remove the water from the filtrate under reduced pressure to yield crude racemic 3-hydroxypiperidine.
-
Resolution: Dissolve the crude 3-hydroxypiperidine and D-pyroglutamic acid (a chiral resolving agent) in a refluxing ethanol solution.
-
Cool the solution slowly to allow for the selective crystallization of the (S)-3-hydroxypiperidine D-pyroglutamate salt.
-
Isolate the salt by filtration.
-
Treat the salt with a base and protect the amine with Di-tert-butyl dicarbonate ((Boc)₂O) to yield (S)-N-Boc-3-hydroxypiperidine, which can then be deprotected if this compound is the desired final product (after reduction of the corresponding acid/ester).
Protocol 2: Biocatalytic Asymmetric Reduction (Adapted from[4][5])
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a phosphate buffer solution (100 mM, pH 6.5).
-
Add D-glucose (e.g., 130 g/L), NADP+ (e.g., 0.2 g/L), and the substrate, N-Boc-3-piperidone (e.g., 100 g/L).
-
Biocatalyst Addition: Add the whole-cell or cell-free extract containing the co-expressed ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes (e.g., 30 g/L wet cell weight).
-
Reaction: Maintain the reaction at 30 °C with stirring for 12-24 hours. Monitor the conversion of the substrate by HPLC or GC.
-
Workup: Once the reaction is complete (>99% conversion), terminate the reaction by centrifuging to remove the cells/cell debris.
-
Extraction: Extract the aqueous supernatant with an organic solvent such as ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxypiperidine. Further purification can be performed if necessary. The Boc-group can be removed under acidic conditions to yield this compound.
Visualizations
References
- 1. CN108017572A - ï¼Sï¼The preparation method of -3- hydroxy piperidines - Google Patents [patents.google.com]
- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of (S)-Piperidin-3-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with (S)-Piperidin-3-ylmethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield After Purification
Q1: My final yield of this compound is significantly lower than expected after purification. What are the common causes?
A1: Low recovery can stem from several stages of the purification process. Common culprits include:
-
Losses during extraction: this compound has some water solubility, which can lead to loss in the aqueous phase during workup. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its free base form, which is more soluble in organic solvents. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended.
-
Incomplete recovery from salt form: If purification involves forming a salt (e.g., hydrochloride or a diastereomeric salt for chiral resolution), the liberation of the free base might be incomplete. Ensure you are using a stoichiometric excess of a strong base and allowing for sufficient reaction time to neutralize the salt fully.
-
Product volatility: Although it has a relatively high boiling point, some product loss can occur during solvent removal under high vacuum, especially if heated. It is advisable to use a rotary evaporator with controlled temperature and pressure.
-
Adsorption on stationary phase: During column chromatography, the polar amino alcohol can strongly adhere to silica gel. This can be mitigated by treating the silica gel with a base like triethylamine or by using a less acidic stationary phase like alumina. Adding a small percentage of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent is also effective.
Issue 2: Presence of Impurities in the Final Product
Q2: After purification, I still observe impurities in my NMR or GC-MS analysis. What are the likely contaminants and how can I remove them?
A2: The nature of the impurities largely depends on the synthetic route used to prepare the this compound.
-
Unreacted Starting Material (e.g., Pyridine-3-methanol or a protected precursor): If the synthesis involves the reduction of a pyridine ring, incomplete hydrogenation can leave residual pyridine-3-methanol. Due to their similar polarities, separation can be challenging.
-
Solution: Extensive hydrogenation, or chemical purification methods can be employed. One effective method is to dissolve the crude product in an organic solvent and bubble carbon dioxide through the solution to selectively precipitate the piperidine as a carbonate salt, leaving the pyridine precursor in the solution.[1]
-
-
Byproducts from Synthesis: The reduction of pyridine-3-methanol can sometimes lead to over-reduction or side reactions. For instance, hydrogenolysis of the hydroxyl group can yield 3-methylpiperidine.
-
Solution: Fractional distillation under reduced pressure can be effective in separating compounds with different boiling points. Alternatively, column chromatography with an optimized solvent system can provide good separation.
-
-
Solvent Impurities: Residual solvents from the reaction or purification steps are common impurities.
-
Solution: Drying the purified product under high vacuum, possibly with gentle heating, can remove most volatile solvents. For high-boiling solvents like DMSO or DMF, multiple washes with a solvent in which the product is insoluble but the impurity is soluble, followed by drying, may be necessary.
-
Troubleshooting Logic for Impurity Removal
Issue 3: Chiral Purity - Low Enantiomeric Excess (ee)
Q3: The enantiomeric excess of my this compound is below the desired level (>99%). How can I improve it?
A3: Achieving high enantiomeric excess is a critical challenge. Low ee can result from the initial synthesis or racemization during workup or purification.
-
Diastereomeric Salt Resolution: This is a classical and effective method for enriching the desired enantiomer. It involves reacting the racemic or enantioenriched piperidin-3-ylmethanol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Recommended Resolving Agents: For basic compounds like piperidin-3-ylmethanol, chiral acids such as (R)-(-)-Mandelic acid or derivatives of tartaric acid (e.g., Di-p-toluoyl-D-tartaric acid or Dibenzoyl-D-tartaric acid) are often successful.[2][3]
-
General Procedure: Dissolve the racemic amine and a molar equivalent of the chiral resolving agent in a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture). The less soluble diastereomeric salt will crystallize out upon cooling or slow evaporation. The pure enantiomer is then liberated by treatment with a base.
-
-
Chiral HPLC Purification: Preparative chiral HPLC can be used to separate the enantiomers. This method is highly effective but can be expensive and time-consuming for large quantities.
-
Preventing Racemization: While piperidin-3-ylmethanol is relatively stable to racemization, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, should be avoided.
Issue 4: Product Discoloration
Q4: My purified this compound has a yellow or brownish tint. What causes this and how can I fix it?
A4: Discoloration in amines is often due to oxidation or the presence of trace, highly colored impurities.[1]
-
Cause: Exposure to air and light can cause oxidation of the amine.
-
Solution 1: Activated Carbon Treatment: Treatment with activated carbon is a common method for removing colored impurities.[4][5]
-
Protocol: Dissolve the colored product in a suitable solvent. Add a small amount of activated carbon (typically 1-5% by weight), and stir or heat the mixture for a short period. Filter the mixture through a pad of celite to remove the carbon. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.[6]
-
-
Solution 2: Distillation: For color impurities that are less volatile than the product, vacuum distillation can be an effective purification method.[1]
-
Prevention: To prevent future discoloration, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Data Presentation
The selection of a purification method significantly impacts the final purity and yield. The following table provides a comparative summary of expected outcomes for different purification techniques based on data for similar piperidine derivatives.
| Purification Method | Typical Impurities Removed | Expected Purity | Expected Yield | Key Considerations |
| Fractional Vacuum Distillation | Volatile impurities, some synthetic byproducts | 95-98% | 70-85% | Effective for thermally stable compounds with boiling point differences. |
| Recrystallization (as a salt) | General impurities, enhances chiral purity | >99% | 50-80% | Requires finding a suitable solvent system for the salt (e.g., hydrochloride or diastereomeric salt). |
| Column Chromatography (Silica) | Polar impurities, starting materials, some byproducts | >98% | 60-90% | May require a basic modifier in the eluent to prevent streaking and improve recovery. |
| Diastereomeric Salt Resolution | The undesired (R)-enantiomer, other impurities | >99% (chiral) | 30-45% | Highly effective for enantiomeric enrichment. Requires screening of chiral acids and solvents. |
| Preparative Chiral HPLC | The undesired (R)-enantiomer, closely related impurities | >99.5% (chiral) | 50-80% | High resolution but can be costly and has limited scalability.[5] |
Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Resolution
This protocol provides a general method for the enantiomeric enrichment of this compound using a chiral acid.
Workflow for Diastereomeric Salt Resolution
Procedure:
-
Salt Formation: In a flask, dissolve racemic or enantioenriched piperidin-3-ylmethanol (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethanol at an elevated temperature. In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 to 1.0 eq. of Di-p-toluoyl-D-tartaric acid) in the same solvent.
-
Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. The formation of crystals may take several hours.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Base: Suspend the collected diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >10.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantioenriched this compound.
-
Analysis: Determine the enantiomeric excess of the product using a suitable chiral analytical method (e.g., chiral HPLC).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
Since this compound lacks a strong chromophore for UV detection, a pre-column derivatization step is often necessary for sensitive analysis. A method similar to that for piperidin-3-amine can be adapted.[7]
Procedure:
-
Derivatization:
-
Dissolve a small amount of the this compound sample in an aprotic solvent.
-
Add a base (e.g., triethylamine) followed by a derivatizing agent such as para-toluenesulfonyl chloride (PTSC).
-
Allow the reaction to proceed until the starting material is consumed (monitor by TLC).
-
Quench the reaction and extract the derivatized product.
-
-
HPLC Conditions (Example for a similar derivatized compound):
-
Column: Chiralpak AD-H (or a similar polysaccharide-based chiral column).
-
Mobile Phase: A polar organic mobile phase, such as 0.1% diethylamine in ethanol.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the derivatizing group (e.g., 228 nm for a PTSC derivative).[7]
-
Injection Volume: 10 µL.
-
-
Calculation: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. benchchem.com [benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
stability problems of (S)-Piperidin-3-ylmethanol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (S)-Piperidin-3-ylmethanol, particularly under acidic conditions. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My analytical results show a decrease in the concentration of this compound over time when in an acidic solution. What could be the cause?
A1: A decrease in the concentration of this compound in acidic media likely indicates chemical instability. The primary functional groups susceptible to degradation under acidic conditions are the secondary amine of the piperidine ring and the primary alcohol. Potential degradation pathways include acid-catalyzed dehydration of the alcohol and other complex reactions. It is crucial to investigate the stability of the molecule under your specific experimental conditions.[1] Forced degradation studies are a valuable tool for understanding a compound's stability profile.[2][3]
Q2: What are the potential degradation products of this compound in an acidic environment?
A2: While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation can be inferred from its chemical structure. Under acidic conditions, the primary alcohol can undergo protonation followed by elimination of water (dehydration) to form a more stable carbocation, which could then lead to the formation of an alkene or participate in other reactions. The piperidine ring itself is generally stable, but the tertiary amine can be protonated, which may influence the reactivity of the rest of the molecule.
Q3: How can I prevent or minimize the degradation of this compound during my experiments involving acidic conditions?
A3: To minimize degradation, consider the following strategies:
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol, as elevated temperatures can accelerate degradation reactions.
-
pH Adjustment: If possible, adjust the pH of your solution to be as close to neutral as your experimental design allows. The stability of piperidine derivatives can be pH-dependent.
-
Time Optimization: Reduce the exposure time of this compound to acidic conditions to the minimum necessary.
-
Inert Atmosphere: While oxidation is a more common degradation pathway for amines, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that might be catalyzed by acidic conditions.[1]
-
Proper Storage: Store stock solutions and samples at low temperatures and protected from light to prevent both thermal and photodegradation.[1][4]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing due to its sensitivity and ability to separate the parent compound from its degradation products.[5] When coupled with a mass spectrometer (LC-MS), it can also aid in the identification of unknown degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing the structure of degradation products.[5]
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: You observe new, unidentified peaks in your chromatogram after incubating this compound in an acidic solution.
-
Possible Cause: These new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under controlled acidic conditions (see Protocol 1) to confirm if the new peaks correspond to degradation products.
-
Analyze with a Mass Spectrometer: If not already using LC-MS, analyze the sample with a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures for the degradation products.
-
Re-evaluate Experimental Conditions: Assess your sample preparation, storage, and experimental conditions (pH, temperature, light exposure) to identify potential stressors.[1]
-
Issue 2: Poor Reproducibility of Quantitative Results
-
Symptom: You are experiencing significant variability in the measured concentration of this compound across replicate experiments.
-
Possible Cause: The compound may be degrading at a variable rate due to inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including pH, temperature, incubation time, and solution concentrations, are strictly controlled and consistent between experiments.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for each experiment to avoid degradation during storage.
-
Analyze a Control Sample: In each experimental run, include a control sample of this compound in a neutral, stable buffer to ensure the analytical method itself is performing consistently.
-
Data Presentation
Table 1: Hypothetical Data from a Forced Degradation Study of this compound
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % Total Degradation |
| 0.1 M HCl | 2 | 25 | 98.5 | 1.5 |
| 0.1 M HCl | 8 | 25 | 95.2 | 4.8 |
| 0.1 M HCl | 24 | 25 | 88.7 | 11.3 |
| 0.1 M HCl | 2 | 50 | 92.1 | 7.9 |
| 0.1 M HCl | 8 | 50 | 75.4 | 24.6 |
| 1 M HCl | 2 | 25 | 94.3 | 5.7 |
| 1 M HCl | 8 | 25 | 82.1 | 17.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
1. Objective: To intentionally degrade this compound under acidic stress to identify potential degradation products and pathways.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) for neutralization
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
3. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
For each acidic condition, mix a known volume of the stock solution with the acidic solution in a volumetric flask to achieve the desired final concentration of the compound and acid.
-
Incubate the solutions at the desired temperatures (e.g., room temperature, 50°C).
-
-
Sampling: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each solution.
-
Neutralization: Immediately neutralize the withdrawn sample with an appropriate amount of NaOH solution to stop the degradation reaction.
-
Analysis: Dilute the neutralized sample to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Control Sample: Prepare and analyze an unstressed control sample (the stock solution diluted in the analytical mobile phase) at each time point for comparison.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as piperidines lack a strong chromophore) or Mass Spectrometry.
-
Injection Volume: 10 µL.
Visualizations
Caption: Hypothetical acid-catalyzed degradation of this compound.
References
Technical Support Center: Purification of (S)-Piperidin-3-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Piperidin-3-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials, by-products from the specific synthetic route, residual solvents, and degradation products. As an amine, this compound can also react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases (like HCl from nearby reagents) to form other salts, which may appear as solid precipitates.[1]
Q2: My this compound is a colorless liquid, but it has developed a yellow or brown tint. What causes this and how can I remove it?
A2: Discoloration in amines is often due to oxidation or the presence of minor, highly colored impurities. These can sometimes be removed by treatment with activated carbon followed by filtration, or more robustly through distillation or column chromatography.
Q3: Solids have formed in my stored this compound. What are they and how can I resolve this?
A3: Piperidine and its derivatives can react with carbon dioxide from the air to form piperidine carbonate salts.[1] Similarly, exposure to acidic vapors can form other salts, such as the hydrochloride.[1] To resolve this, you can dissolve the mixture in an appropriate organic solvent and perform an acid-base extraction to revert the salt to the free base. To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon).[2]
Q4: Which purification technique is best for my sample of this compound?
A4: The optimal technique depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: Excellent for removing neutral or acidic impurities.[3][4][5]
-
Distillation: Suitable for removing non-volatile impurities or separating from solvents if the compound is thermally stable.
-
Recrystallization: Highly effective if the compound can be converted to a stable, crystalline salt (e.g., the hydrochloride salt).[6][7]
-
Column Chromatography: A versatile method for separating structurally similar impurities.[8]
Below is a decision-making workflow to help select an appropriate method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Acid-Base Extraction
This technique leverages the basicity of the piperidine nitrogen to separate it from non-basic impurities. The amine is protonated with acid to form a water-soluble salt, which moves to the aqueous phase, leaving neutral impurities in the organic phase. The aqueous phase is then basified to regenerate the neutral amine, which is extracted back into an organic solvent.[3][4][5]
Problem: Emulsion forms at the interface, preventing layer separation.
-
Cause: High concentration of the compound, vigorous shaking, or presence of surfactants.
-
Solution:
-
Let the separatory funnel stand for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
-
If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
-
Problem: Low recovery of the final product.
-
Cause:
-
Incomplete extraction from one phase to another.
-
The pH of the aqueous layer was not sufficiently acidic or basic.
-
The product has some solubility in the aqueous phase.
-
-
Solution:
-
Perform multiple extractions with smaller volumes of solvent instead of one large extraction.
-
Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (pH ~1-2) during the initial extraction and sufficiently basic (pH ~12-14) before the final extraction.
-
After the final extraction, "back-wash" the aqueous layer with a small amount of the extraction solvent to recover any dissolved product.
-
Recrystallization of this compound Hydrochloride
Since the free base is a liquid, recrystallization is performed on a solid salt derivative, most commonly the hydrochloride salt.[9] This method is excellent for removing impurities that have different solubility profiles than the desired salt.[7]
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Add a small amount of additional hot solvent to fully dissolve the oil.
-
Allow the solution to cool much more slowly. Insulate the flask to reduce the cooling rate.
-
Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
Add a seed crystal of the pure compound.
-
Problem: No crystals form upon cooling.
-
Cause: The solution is not sufficiently saturated, or the chosen solvent is too good at dissolving the compound even at low temperatures.
-
Solution:
-
Evaporate some of the solvent to increase the concentration and attempt cooling again.
-
If the volume is small, allow for slow evaporation by covering the flask with perforated film.[6]
-
Cool the solution in an ice bath or refrigerator.
-
If a single solvent is ineffective, try a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[6]
-
Column Chromatography
This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).
Problem: The compound streaks on the column, leading to poor separation.
-
Cause: The amine group is interacting strongly and irreversibly with the acidic silica gel.
-
Solution:
-
Add a small amount of a basic modifier to the eluent, such as 0.5-2% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternatively, use a different stationary phase, such as alumina (basic or neutral) or a polymer-based support.
-
Problem: The product co-elutes with an impurity.
-
Cause: The polarity of the eluent is too high or not optimized for separation.
-
Solution:
-
Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).
-
Use a gradient elution, starting with a low-polarity solvent and gradually increasing the polarity.
-
Consider alternative chromatography modes like hydrophilic interaction chromatography (HILIC) or supercritical fluid chromatography (SFC) for challenging separations.[8]
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| This compound (Free Base) | ||
| Molecular Formula | C₆H₁₃NO | [2][10] |
| Molecular Weight | 115.17 g/mol | [2][10] |
| Appearance | Colorless liquid | [11] |
| Storage | Room temperature, under inert atmosphere | [2] |
| This compound Hydrochloride | ||
| Molecular Formula | C₆H₁₄ClNO | [9] |
| Molecular Weight | 151.63 g/mol | [9] |
| Appearance | Solid |[9] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol outlines the purification of this compound from neutral impurities.
Caption: Workflow for purifying via acid-base extraction.
Methodology:
-
Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously, remembering to vent frequently to release pressure.
-
Allow the layers to separate completely. The protonated amine salt will be in the aqueous (bottom, if using DCM) layer.
-
Drain and collect the aqueous layer. Discard the organic layer containing neutral impurities.
-
Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent.
-
Slowly add a 2M sodium hydroxide (NaOH) solution while swirling until the aqueous layer is strongly basic (pH > 12, check with pH paper).
-
Shake and vent the funnel. The deprotonated, neutral amine will now be in the organic layer.
-
Separate and collect the organic layer. Repeat the extraction from the aqueous layer with fresh organic solvent to maximize recovery.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Single-Solvent Recrystallization (for Hydrochloride Salt)
This protocol is for purifying the solid hydrochloride salt of this compound.
Caption: Workflow for a single-solvent recrystallization.
Methodology:
-
Solvent Selection: First, identify a suitable solvent. A good solvent will dissolve the salt poorly at room temperature but completely upon heating.[6] Common choices for amine hydrochlorides include isopropanol, ethanol, or methanol/ether mixtures.
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture (e.g., on a hotplate) while stirring until it boils.
-
Continue adding the solvent dropwise until the solid is just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure good recovery.[6]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]
-
Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
Technical Support Center: (S)-Piperidin-3-ylmethanol Crystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of (S)-Piperidin-3-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: I am not getting any crystals of this compound. What are the initial troubleshooting steps?
A1: Failure to obtain crystals is a common issue that can stem from several factors. Here are the primary aspects to investigate:
-
Supersaturation: Your solution may not be sufficiently supersaturated. Try increasing the concentration of the compound by carefully evaporating some of the solvent.[1][2] Be aware that excessive supersaturation can lead to the formation of fine particles or oils instead of larger crystals.[2]
-
Solvent Choice: The selected solvent may be too effective, preventing the compound from precipitating. A good crystallization solvent should dissolve this compound moderately at high temperatures and poorly at room temperature.[2] Since the compound is soluble in water and many organic solvents, finding the right balance is key.[3]
-
Purity of Starting Material: Impurities can significantly inhibit or completely prevent crystallization.[2][4] Ensure your this compound is of high purity. If necessary, consider an additional purification step like column chromatography before attempting crystallization.[2]
-
Nucleation: Crystal formation requires an initial nucleation event. If spontaneous nucleation doesn't occur, you can try to induce it by scratching the inside of the flask with a clean glass rod at the liquid-air interface or by adding a seed crystal of the compound, if available.[2]
Q2: My this compound is precipitating as an oil or an amorphous solid, not crystals. What should I do?
A2: "Oiling out" or the formation of an amorphous solid occurs when the level of supersaturation is too high, causing the compound to separate from the solution faster than an ordered crystal lattice can form.[5] This is a common challenge with piperidine derivatives.[5] To address this:
-
Reduce the Cooling Rate: If you are using a cooling crystallization method, slow down the rate of cooling. Allow the solution to cool gradually to room temperature, and then transfer it to a refrigerator or ice bath. A slower cooling rate favors the growth of larger, more well-defined crystals.[5]
-
Adjust Solvent System: The solvent may be too nonpolar for the compound at lower temperatures. Try re-heating the solution and adding a small amount of a "good" solvent (one in which it is highly soluble) to prevent premature precipitation.[1]
-
Lower the Concentration: The initial concentration of your compound might be too high. Re-dissolve the oil by heating and add more solvent to create a more dilute solution before attempting to cool it again.
-
Anti-Solvent Addition: If using an anti-solvent (a solvent in which the compound is insoluble), add it more slowly and perhaps at a slightly elevated temperature to better control the rate of precipitation.[5]
Q3: The crystal yield of my this compound is very low. How can I improve it?
A3: A poor yield (e.g., less than 20%) can be discouraging. Several factors could be responsible:
-
Excess Solvent: Too much solvent may have been used during the crystallization, causing a significant amount of your compound to remain in the mother liquor.[1] You can test the mother liquor by taking a drop on a glass rod and letting the solvent evaporate; a large residue indicates substantial dissolved product.[1] If so, you can recover the material by evaporating the solvent and attempting the crystallization again with less solvent.[1]
-
Premature Filtration: Ensure the solution has cooled completely and that crystal formation has ceased before collecting the crystals by filtration. Placing the flask in an ice bath for at least 30 minutes can help maximize the yield.[5]
-
Washing with Warm Solvent: When washing the collected crystals, always use a small amount of cold crystallization solvent to remove impurities without dissolving the product crystals.[5]
Q4: My crystals formed almost instantly upon cooling. Is this a problem?
A4: Yes, rapid crystallization is generally discouraged because impurities tend to get trapped within the fast-forming crystal lattice, which defeats the purpose of purification.[1] An ideal crystallization process involves crystals appearing after about 5 minutes and continuing to grow over a period of 20 minutes or more.[1] To slow down crystal growth, place the flask back on the heat source, add a small amount of additional solvent to slightly exceed the minimum required for dissolution, and then allow it to cool more slowly.[1]
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated.[2] 2. Solvent is too effective.[2] 3. Lack of nucleation sites.[2] 4. High impurity levels.[4] | 1. Evaporate some solvent to increase concentration. 2. Cool the solution to a lower temperature (ice bath). 3. Add a seed crystal or scratch the inner surface of the flask. 4. Purify the starting material further. |
| "Oiling Out" / Amorphous Solid | 1. Solution is too supersaturated.[5] 2. Cooling rate is too fast.[5] 3. Solvent polarity is not optimal.[5] | 1. Re-heat and add more solvent. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Add a small amount of a "good" solvent to the hot solution. |
| Low Crystal Yield | 1. Too much solvent was used.[1] 2. Incomplete crystallization time or temperature.[2] 3. Crystals were washed with warm solvent. | 1. Recover material from mother liquor by evaporation and re-crystallize. 2. Ensure the solution is thoroughly cooled (ice bath) for an adequate time before filtration.[5] 3. Wash collected crystals only with a minimal amount of ice-cold solvent.[5] |
| Rapid Crystal Formation | 1. Solution is too concentrated. 2. Cooling is too rapid.[1] | 1. Re-heat the solution and add a small amount of extra solvent.[1] 2. Insulate the flask to ensure slow cooling. |
| Colored Crystals / Impurities Present | 1. Impurities from the synthesis are co-crystallizing.[6] 2. Degradation of the material. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] 2. Consider re-purification of the starting material by chromatography.[2] |
Qualitative Solubility Profile
The selection of an appropriate solvent is critical for successful crystallization.[5] this compound, being a polar molecule with hydrogen bonding capabilities, exhibits solubility in a range of solvents. A qualitative assessment based on similar piperidine structures is provided below.[5][7]
| Solvent Class | Example Solvents | Predicted Solubility | Notes |
| Polar Protic | Water, Methanol, Ethanol | High to Miscible | The hydroxyl and amine groups can form strong hydrogen bonds. These are often "good" solvents. |
| Polar Aprotic | Acetonitrile, Acetone, THF | High | Favorable dipole-dipole interactions are expected. May serve as good single solvents or as the "good" solvent in a two-solvent system. |
| Aromatic | Toluene | Moderate | The aliphatic piperidine ring has good compatibility with nonpolar aromatic rings. Could be a suitable single solvent. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | These are typically "poor" solvents and are ideal for use as anti-solvents in a two-solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method for purifying solids. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when heated.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent in portions while heating until the compound just dissolves completely.[5]
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent (Anti-Solvent) Crystallization
This method is used when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) to induce precipitation.[5]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add a "poor" anti-solvent (e.g., hexane) dropwise to the solution with constant swirling. Continue adding the anti-solvent until a faint cloudiness (turbidity) persists, indicating the solution is saturated.[5]
-
Clarification: If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.[5]
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes unfavorable for solubility.[5] Once crystal growth appears complete, cool the mixture in an ice bath to maximize the yield.[5]
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of the two solvents for washing.
Visual Workflow Guides
Caption: A logical workflow for troubleshooting common crystallization problems.
Caption: Experimental workflow for single-solvent recrystallization.
Caption: Experimental workflow for two-solvent (anti-solvent) crystallization.
References
Technical Support Center: Optimizing Catalyst Loading for (S)-Piperidin-3-ylmethanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of (S)-Piperidin-3-ylmethanol. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation, with a focus on optimizing catalyst loading for this stereospecific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing this compound?
A primary and effective method for the synthesis of this compound is the asymmetric hydrogenation of 3-hydroxypyridine. This method can achieve high yields and enantioselectivity through the use of a chiral catalyst, typically based on rhodium or iridium complexed with a chiral ligand. The pyridine ring is hydrogenated to a piperidine ring, and the stereochemistry is controlled by the chiral catalyst.
Q2: Which catalyst systems are recommended for the asymmetric hydrogenation of 3-hydroxypyridine?
Rhodium and Iridium-based catalysts are commonly employed for the asymmetric hydrogenation of pyridine derivatives. For the synthesis of this compound, a combination of a metal precursor (e.g., [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂) with a chiral phosphine ligand is a typical starting point. The choice of ligand is critical for achieving high enantiomeric excess (ee).
Q3: What is a typical starting catalyst loading for this reaction?
A typical starting point for catalyst loading in asymmetric hydrogenation reactions ranges from 0.5 mol% to 2 mol% of the metal precursor relative to the substrate. Optimization is crucial, and the ideal loading can be influenced by the specific ligand used, the purity of the substrate and solvent, and the reaction scale.
Q4: How does catalyst loading generally affect the reaction outcome?
Generally, increasing the catalyst loading can lead to higher conversion rates and may improve enantioselectivity up to a certain point. However, excessively high loadings can be uneconomical and may sometimes lead to the formation of byproducts or catalyst deactivation. Conversely, a very low catalyst loading might result in incomplete conversion or lower enantioselectivity.
Q5: What are the key reaction parameters to optimize for high yield and enantioselectivity?
Beyond catalyst loading, several parameters are critical for optimizing the synthesis of this compound:
-
Ligand Selection: The structure of the chiral ligand is paramount for achieving high enantioselectivity.
-
Solvent: The choice of solvent can significantly impact both the solubility of the reactants and the catalyst's activity and selectivity.
-
Temperature: Reaction temperature affects the reaction rate and can influence enantioselectivity.
-
Hydrogen Pressure: The pressure of hydrogen gas is a key parameter in hydrogenation reactions and needs to be optimized.
-
Substrate Purity: Impurities in the 3-hydroxypyridine can poison the catalyst, leading to lower yield and enantioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The catalyst may be of poor quality, have degraded due to improper storage, or been poisoned by impurities. | - Ensure the catalyst and ligand are from a reliable source and stored under an inert atmosphere.- Use freshly opened catalyst or handle it in a glovebox.- Purify the 3-hydroxypyridine substrate and use anhydrous, degassed solvents. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%). | |
| Suboptimal Reaction Conditions: The temperature or hydrogen pressure may not be ideal for the chosen catalyst system. | - Systematically vary the reaction temperature and hydrogen pressure to find the optimal conditions. | |
| Low Enantiomeric Excess (ee) | Inappropriate Chiral Ligand: The chosen ligand may not be effective for this specific transformation. | - Screen a variety of chiral ligands with the chosen metal precursor. |
| Incorrect Catalyst/Ligand Ratio: The ratio of the metal precursor to the chiral ligand can affect the formation of the active catalytic species. | - Optimize the metal-to-ligand ratio. A slight excess of the ligand is often beneficial. | |
| Racemization: The product may be racemizing under the reaction or workup conditions. | - Analyze the ee at different reaction times to check for racemization over time.- Ensure the workup procedure is performed under mild conditions. | |
| Incomplete Reaction | Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. | - Consider adding the catalyst in portions throughout the reaction.- Ensure the reaction is performed under strictly inert conditions to prevent deactivation by oxygen. |
| Insufficient Reaction Time: The reaction may not have been allowed to run to completion. | - Monitor the reaction progress over a longer period using techniques like TLC, GC, or NMR. | |
| Formation of Side Products | Incorrect Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Substrate Decomposition: The starting material may be unstable under the reaction conditions. | - Investigate the stability of 3-hydroxypyridine under the chosen conditions in the absence of the catalyst. |
Data Presentation
The following table provides a representative example of how catalyst loading can influence the yield and enantiomeric excess in the asymmetric hydrogenation for the synthesis of a chiral piperidine derivative. Note: This is a generalized representation and actual results for this compound may vary.
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 0.5 | 75 | 85 |
| 2 | 1.0 | 92 | 95 |
| 3 | 1.5 | 94 | 96 |
| 4 | 2.0 | 95 | 96 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Asymmetric Hydrogenation
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
Materials:
-
3-Hydroxypyridine
-
Rhodium or Iridium precursor (e.g., [Rh(COD)Cl]₂)
-
Chiral phosphine ligand
-
Anhydrous and degassed solvent (e.g., Methanol, Ethanol, or THF)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, add the rhodium or iridium precursor and the chiral ligand to a dry Schlenk flask or a high-pressure reactor insert.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst.
-
-
Reaction Setup:
-
In a separate flask, dissolve the 3-hydroxypyridine in the remaining anhydrous, degassed solvent.
-
Transfer the substrate solution to the vessel containing the catalyst under an inert atmosphere.
-
-
Hydrogenation:
-
Seal the high-pressure reactor.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by an appropriate method (e.g., GC, HPLC, or NMR).
-
-
Workup:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting common issues in the synthesis.
dealing with hygroscopic nature of (S)-Piperidin-3-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of (S)-Piperidin-3-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: Yes, this compound is a hygroscopic compound. This means it readily absorbs moisture from the atmosphere. Proper storage and handling are crucial to maintain its quality and ensure the reliability of experimental results. Piperidine derivatives, in general, are known to be sensitive to moisture, which can lead to degradation over time.[1]
Q2: How should I store this compound?
A2: To minimize water absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] The storage area should be cool, dry, and well-ventilated, with a recommended temperature range of 2-8°C.[1] It is also advisable to protect the compound from light.[1]
Q3: What is the impact of water contamination on my experiments?
A3: Water can act as an unwanted reactant in many chemical transformations, potentially leading to side reactions, reduced yields, and the formation of impurities. For instance, in moisture-sensitive reactions such as those involving organometallic reagents or certain coupling reactions, even trace amounts of water can have a significant negative impact. The presence of water can also affect the physical properties of the compound, such as its solubility and melting point.
Q4: How can I determine the water content of my this compound sample?
A4: The most accurate and widely used method for determining the water content in organic compounds is Karl Fischer (KF) titration. This technique is highly specific to water and can quantify moisture levels from parts per million (ppm) to high percentages. Given that this compound is an amino alcohol, certain considerations for KF titration of amines should be taken into account to ensure accurate results.
Q5: Can I dry this compound if it has absorbed water?
A5: Yes, it is possible to dry this compound that has been exposed to moisture. Common laboratory techniques for drying organic solids include drying under high vacuum, using desiccants such as molecular sieves, or azeotropic distillation with a suitable solvent like toluene. The choice of method will depend on the scale of your experiment and the required level of dryness.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or unexpected byproducts | Water contamination in this compound. | 1. Determine the water content of your starting material using Karl Fischer titration.2. If the water content is high, dry the compound using an appropriate method before use.3. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. |
| Physical appearance of the compound has changed (e.g., clumping, oily appearance) | Significant water absorption from the atmosphere. | 1. Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅) under vacuum.2. For larger quantities, consider drying by azeotropic distillation.3. Re-evaluate your storage conditions to prevent future moisture uptake. |
| Difficulty in achieving complete dissolution in a non-polar solvent | Presence of water, which can alter the compound's solubility profile. | 1. Dry the compound thoroughly before use.2. Consider using a co-solvent system to improve solubility. |
| Inaccurate results from Karl Fischer titration (e.g., drifting endpoint) | The basicity of the piperidine nitrogen may interfere with the KF reagents. | 1. Use a KF reagent specifically formulated for amines or buffer the titration medium with a weak acid like salicylic or benzoic acid to maintain the optimal pH range (5.5-8). 2. Ensure the sample is fully dissolved in the KF solvent. |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content of this compound.
Materials:
-
Volumetric Karl Fischer titrator
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or a specialized KF solvent for amines
-
Salicylic acid or benzoic acid (if needed for pH adjustment)
-
Gastight syringe for sample introduction
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.
-
Solvent Preparation: Add a suitable volume of anhydrous methanol or a specialized KF solvent to the titration vessel.
-
Pre-titration: Start the pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.
-
pH Adjustment (if necessary): If you experience a drifting endpoint, it may be due to the basicity of the amine. Add a small amount of salicylic or benzoic acid to the solvent to buffer the pH into the optimal range for the Karl Fischer reaction.
-
Sample Preparation and Introduction: Accurately weigh a suitable amount of the this compound sample into a clean, dry container. Using a gastight syringe, quickly and accurately transfer the sample into the titration vessel. The sample size should be chosen to give a convenient titrant volume.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Drying of this compound using a High Vacuum Line
This protocol describes a common method for drying small to moderate quantities of a solid organic compound.
Materials:
-
High vacuum pump
-
Schlenk flask or a round-bottom flask suitable for vacuum
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
This compound sample
Procedure:
-
Sample Placement: Place the this compound sample in the Schlenk or round-bottom flask.
-
System Assembly: Connect the flask to the high vacuum line. Ensure that a cold trap is placed between the flask and the vacuum pump to collect any volatile substances, including water.
-
Evacuation: Slowly and carefully apply the vacuum to the flask. If the compound is a fine powder, apply the vacuum gradually to avoid it being drawn into the vacuum line.
-
Drying: Leave the sample under high vacuum for a sufficient period. The time required will depend on the amount of sample and the level of moisture. For small quantities, drying overnight is often sufficient. Gentle heating (e.g., with a water bath at 30-40°C) can accelerate the drying process, but ensure the temperature is well below the compound's melting or decomposition point.
-
Re-equilibration: Once drying is complete, slowly and carefully reintroduce an inert gas (e.g., nitrogen or argon) into the flask before removing it from the vacuum line. This prevents the now-dry compound from immediately re-absorbing atmospheric moisture.
-
Storage: Immediately transfer the dried compound to a tightly sealed container, preferably within a glovebox or under a stream of inert gas.
Data Summary
| Hygroscopicity Classification | Weight Gain after 24h at 80% RH and 25°C |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Decision tree for troubleshooting reactions.
References
Validation & Comparative
A Researcher's Guide to Enantiomeric Excess Determination of (S)-Piperidin-3-ylmethanol
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (S)-Piperidin-3-ylmethanol is paramount for ensuring stereochemical purity, which directly impacts pharmacological activity and safety. This guide provides a comparative overview of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data from analogous compounds and detailed methodologies to facilitate the selection and implementation of the most suitable method for your research needs.
Comparison of Analytical Methods
The choice of an analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques.
| Method | Principle | Typical Chiral Selector/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, IA, IB, IC), Pirkle-type CSPs. | High resolution, broad applicability, well-established, preparative scale possible. | May require derivatization for detection and improved separation, longer analysis times. |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | Cyclodextrin derivatives (e.g., permethylethylated β-cyclodextrin). | High efficiency, fast analysis times, high sensitivity. | Requires derivatization to increase volatility, sample must be thermally stable. |
| Chiral NMR | Formation of diastereomeric species in situ using a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer. | Chiral Derivatizing Agents (e.g., Mosher's acid (MTPA-Cl)), Chiral Solvating Agents. | Rapid analysis, no physical separation required, can provide structural information. | Lower sensitivity and accuracy compared to chromatographic methods, may require higher sample concentrations. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. For this compound, which lacks a strong chromophore, derivatization is often necessary to enable UV detection and can also improve the chiral recognition on the stationary phase.
Protocol 1: Pre-column Derivatization with p-Toluenesulfonyl Chloride
This method is adapted from a validated procedure for the closely related piperidin-3-amine.[1]
-
Derivatization:
-
Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an equimolar amount of a non-chiral base (e.g., triethylamine or pyridine).
-
Add a slight molar excess (e.g., 1.1 equivalents) of p-toluenesulfonyl chloride and stir the reaction at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Quench the reaction and extract the derivatized product.
-
-
HPLC Analysis:
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 228 nm.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
-
Expected Results: Based on analogous separations, a resolution factor (Rs) of greater than 2.0 between the two enantiomeric peaks is expected.
dot
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and rapid analysis. Derivatization is essential for this compound to increase its volatility.
Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)
-
Derivatization:
-
In a vial, dissolve a small amount of this compound in an appropriate solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic anhydride (TFAA).
-
Heat the mixture gently (e.g., 60 °C) for a short period (e.g., 30 minutes).
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for GC analysis (e.g., hexane).
-
-
GC Analysis:
-
Column: A chiral capillary column, such as one coated with a permethylated β-cyclodextrin derivative.
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start with an initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).
-
Detector: Flame Ionization Detector (FID).
-
Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
-
dot
Caption: Workflow for ee determination by Chiral GC.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. The Mosher's acid method is a classic and reliable approach for chiral alcohols.[2]
Protocol 3: Mosher's Ester Analysis
-
Esterification:
-
In a clean, dry NMR tube, dissolve approximately 2-5 mg of this compound in about 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
In a separate NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Identify a well-resolved proton signal that is close to the chiral center (e.g., the methylene protons of the hydroxymethyl group).
-
For the determination of enantiomeric excess, carefully integrate the corresponding signals for the two diastereomers in one of the spectra. The ratio of the integrals will correspond to the enantiomeric ratio of the original sample.
-
dot
Caption: Workflow for ee determination by Chiral NMR.
Concluding Remarks
The determination of the enantiomeric excess of this compound can be effectively achieved using chiral HPLC, chiral GC, or chiral NMR spectroscopy. Chiral HPLC after derivatization is often the method of choice due to its high resolution and robustness. Chiral GC provides a high-speed alternative for routine analysis, provided a suitable derivatization protocol is established. Chiral NMR, particularly the Mosher's acid method, is a valuable tool for rapid screening and for confirming the absolute configuration. The selection of the optimal method will depend on the specific analytical requirements, including the desired level of accuracy, sample throughput, and the instrumentation available in the laboratory. The protocols provided in this guide offer a solid foundation for method development and validation for the enantiomeric purity assessment of this compound.
References
A Comparative Guide to the Stereoisomers of Piperidin-3-ylmethanol: (S) vs. (R) Isomers in Drug Discovery
(S)-Piperidin-3-ylmethanol and its (R)-enantiomer are chiral piperidine derivatives that serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals. The specific stereoconfiguration of these building blocks is often essential for the efficacy and selectivity of the final drug product.
Role in the Synthesis of Bioactive Molecules
The primary utility of (S)- and (R)-Piperidin-3-ylmethanol lies in their incorporation into more complex molecules, where the defined stereocenter dictates the three-dimensional arrangement of the final compound and its interaction with biological targets.
A notable example of the application of the (S)-isomer is in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators. The precise stereochemistry of the piperidine ring is crucial for achieving the desired pharmacological profile and minimizing off-target effects.
While specific examples for the (R)-isomer are less frequently highlighted in general literature, its availability as a distinct chiral synthon points to its own unique applications in the development of stereospecific therapeutic agents. The choice between the (S) and (R) isomer is a critical decision in the drug discovery process, driven by the specific structure-activity relationships of the target molecule.
The Significance of Stereochemistry
The differential use of (S)- and (R)-Piperidin-3-ylmethanol in the synthesis of bioactive compounds highlights a fundamental principle in pharmacology: the stereospecificity of drug-receptor interactions. The arrangement of atoms in three-dimensional space can dramatically alter a molecule's biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.
Although direct experimental data comparing the activity of the parent (S)- and (R)-Piperidin-3-ylmethanol is lacking, a study on 2-(Piperidin-3-yl)phthalimides, derivatives of piperidin-3-yl, suggested that stereochemistry plays a key role in their biological activities. In this study, the racemic mixture exhibited an intermediate activity profile compared to the individual (R) and (S) isomers of the derivative, indicating that each enantiomer likely has a distinct interaction with its biological target.
Proposed Experimental Workflow for Comparative Analysis
For researchers interested in directly comparing the biological activities of (S)- and (R)-Piperidin-3-ylmethanol, a systematic approach is necessary. The following workflow outlines a potential experimental plan.
Figure 1. A proposed experimental workflow for the comparative biological evaluation of (S)- and (R)-Piperidin-3-ylmethanol.
Experimental Protocols
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of each isomer to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Methodology: Competitive radioligand binding assays would be performed using cell membranes expressing the target receptor. The (S) and (R) isomers would be incubated at various concentrations with a fixed concentration of a radiolabeled ligand known to bind to the target. The concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC50) would be determined. The binding affinity (Ki) would then be calculated using the Cheng-Prusoff equation.
2. Enzyme Inhibition Assays:
-
Objective: To assess the inhibitory activity of each isomer against a panel of relevant enzymes (e.g., kinases, proteases).
-
Methodology: In vitro enzyme activity assays would be conducted using purified enzymes and their specific substrates. The rate of product formation would be measured in the presence of varying concentrations of the (S) and (R) isomers. The IC50 value for each isomer would be determined by plotting the percentage of enzyme inhibition against the isomer concentration.
3. Cell-Based Functional Assays:
-
Objective: To evaluate the functional activity of each isomer in a cellular context.
-
Methodology: Cell lines expressing the target of interest would be used. The effect of the (S) and (R) isomers on downstream signaling pathways (e.g., cAMP accumulation, calcium mobilization, reporter gene expression) would be measured. Dose-response curves would be generated to determine the potency (EC50) and efficacy of each isomer.
Conclusion
While this compound and (R)-Piperidin-3-ylmethanol are primarily recognized as chiral synthons, the stereochemistry at the 3-position of the piperidine ring is a critical determinant of the biological activity of the final pharmaceutical products. The lack of direct comparative data on the parent molecules presents an opportunity for further research to explore their intrinsic pharmacological profiles. A systematic investigation following the proposed workflow would provide valuable insights into the distinct biological properties of these enantiomers and could guide the rational design of new, more effective, and safer therapeutic agents.
Validating the Structure of (S)-Piperidin-3-ylmethanol: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure and absolute stereochemistry is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of the chiral building block, (S)-Piperidin-3-ylmethanol.
While a public crystal structure for isolated this compound is not available, the principles of X-ray crystallography can be illustrated using closely related structures. This guide will compare the definitive, yet often challenging, method of X-ray crystallography with more broadly applicable spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and polarimetry for the structural and stereochemical confirmation of small chiral molecules like this compound.
Comparison of Structural Validation Techniques
The choice of analytical method for structural validation depends on factors such as the physical state of the sample, the level of structural detail required, and the availability of instrumentation. The following table summarizes and compares key aspects of X-ray crystallography, NMR spectroscopy, VCD, and polarimetry.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Provides an unambiguous, complete 3D structure.[1] | Requires a high-quality single crystal, which can be difficult to obtain.[1] The solid-state conformation may differ from the solution-state conformation. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity, relative stereochemistry, and with chiral auxiliaries, absolute configuration and enantiomeric purity.[2] | Non-destructive, provides information on solution-state structure and dynamics.[3] A wide range of experiments can be performed. | Absolute configuration determination often requires chiral derivatizing agents or shift reagents.[2][4][5] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Absolute configuration of chiral molecules in solution.[1][6] | Does not require crystallization.[7] Provides solution-state conformational information.[8] | Requires comparison with quantum chemical calculations for absolute configuration assignment.[1][8] Can be time-consuming.[1] |
| Polarimetry | Rotation of the plane of polarized light by a chiral substance | Enantiomeric purity and the sign of optical rotation.[9] | Rapid, non-destructive, and cost-effective for determining enantiomeric purity.[10] | Provides limited structural information. The specific rotation value must be known for a pure enantiomer to determine enantiomeric excess.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation. Below are representative protocols for each of the discussed techniques as they would be applied to a chiral molecule like this compound.
1. X-ray Crystallography (Hypothetical Protocol for a Derivative)
As this compound is a liquid at room temperature, forming a crystalline derivative is necessary for X-ray diffraction analysis. A common approach is to react the molecule with a chiral acid to form a diastereomeric salt that is more likely to crystallize.
-
Crystallization:
-
React this compound with an equimolar amount of a chiral acid (e.g., (R)-mandelic acid) in a suitable solvent such as ethanol.
-
Slowly evaporate the solvent at room temperature until crystals form. Other methods like vapor diffusion or cooling crystallization can also be employed.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure. The absolute configuration can be determined using anomalous dispersion effects.
-
2. NMR Spectroscopy for Stereochemical Assignment
To determine the enantiomeric purity and absolute configuration of this compound using NMR, a chiral auxiliary is required.
-
Using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride):
-
React this compound with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) separately in the presence of a non-chiral base (e.g., pyridine) to form diastereomeric esters.
-
Acquire ¹H and ¹⁹F NMR spectra for both diastereomers.
-
Compare the chemical shifts of the protons or fluorine atoms near the chiral center. The differences in chemical shifts can be used to assign the absolute configuration based on Mosher's model.
-
-
Using a Chiral Shift Reagent:
-
Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a baseline ¹H NMR spectrum.
-
Add a small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.[5]
-
Acquire a series of ¹H NMR spectra with increasing concentrations of the shift reagent.
-
Observe the separation of signals for the enantiomers (if a racemic mixture is present) to determine enantiomeric purity.
-
3. Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of a molecule in solution.[6]
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[12]
-
-
Data Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.
-
Typically, spectra are collected over several hours to achieve a good signal-to-noise ratio.[1]
-
-
Computational Analysis:
-
Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one enantiomer (e.g., the S-enantiomer).
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the bands confirms the absolute configuration.[12]
-
4. Polarimetry
Polarimetry is a straightforward method to measure the optical rotation of a chiral compound and determine its enantiomeric purity.[9]
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., methanol).
-
-
Measurement:
-
Calibrate the polarimeter with a blank solvent.
-
Fill a polarimeter cell of a known path length with the sample solution.
-
Measure the optical rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Compare the measured specific rotation to the known value for the pure enantiomer to determine the optical purity.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for structural validation by X-ray crystallography and a decision-making process for selecting an appropriate validation method.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 3. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 8. schrodinger.com [schrodinger.com]
- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
comparative study of (S)-Piperidin-3-ylmethanol synthesis methods
A Comparative Guide to the Synthesis of (S)-Piperidin-3-ylmethanol
This compound is a valuable chiral building block in medicinal chemistry, integral to the synthesis of numerous pharmaceutical agents. Its stereochemically defined structure, featuring both a secondary amine and a primary alcohol, makes it a versatile scaffold for creating complex molecules with specific biological activities. The efficient and enantiomerically pure synthesis of this intermediate is therefore of critical importance to researchers and drug development professionals. This guide provides an objective comparison of four prominent synthesis methods, presenting supporting data, detailed experimental protocols, and process visualizations to aid in methodology selection.
Biocatalytic Asymmetric Reduction of a Prochiral Ketone
This "green chemistry" approach utilizes a ketoreductase (KRED) enzyme to asymmetrically reduce a prochiral ketone, N-Boc-3-piperidone, to the corresponding (S)-alcohol with exceptionally high enantioselectivity. The process is often coupled with a cofactor regeneration system, such as glucose/glucose dehydrogenase (GDH), to ensure catalytic turnover, making it highly efficient and scalable.
Experimental Protocol: Biocatalytic Reduction
A reaction vessel is charged with a phosphate buffer (pH 6.5-7.5). N-Boc-3-piperidone is added as the substrate, typically to a high concentration (e.g., 100 g/L). A ketoreductase (such as KRED 110 or a recombinant AKR) is introduced, along with a catalytic amount of the cofactor NADP⁺.[1][2] A cofactor regeneration system, consisting of D-glucose and glucose dehydrogenase (GDH), is also added.[1] The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for a period of 3 to 24 hours.[1][2] Progress is monitored by TLC or HPLC. Upon completion, the product is extracted with an organic solvent like ethyl acetate, and the solvent is evaporated to yield (S)-N-Boc-3-hydroxypiperidine. The final deprotection of the Boc group can be achieved under acidic conditions to yield the target compound.
Caption: Workflow for the biocatalytic synthesis.
Asymmetric Hydrogenation of a Pyridine Precursor
Asymmetric hydrogenation offers a direct route to chiral piperidines from aromatic pyridine precursors. This method relies on activating the pyridine ring, typically by N-alkylation to form a pyridinium salt, which lowers the aromatic stabilization energy. A chiral transition metal catalyst, commonly based on rhodium or iridium with a chiral phosphine ligand, then facilitates the enantioselective addition of hydrogen.
Experimental Protocol: Asymmetric Hydrogenation
In an inert atmosphere glovebox, a pressure reactor is charged with the N-benzyl-3-substituted pyridinium bromide substrate, a rhodium precursor (e.g., [Rh(COD)₂]BF₄), and a chiral bisphosphine ligand (e.g., (R,S)-t-Bu-JosiPhos).[1] A solvent mixture, such as 2:1 THF/trifluoroethanol, is added, followed by an organic base like triethylamine (Et₃N).[1] The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 bar). The reaction is stirred at a set temperature (e.g., 50 °C) for 24 hours.[1] After releasing the pressure, the solvent is evaporated, and the residue is purified by column chromatography to yield the enantioenriched N-benzylpiperidine derivative. Subsequent debenzylation would be required to obtain the final product.
Caption: Pathway for asymmetric hydrogenation.
Synthesis from Chiral Pool
This strategy leverages readily available, inexpensive chiral molecules, such as amino acids, as the starting material. A multi-step synthetic sequence transforms the initial chiral center into the desired piperidine scaffold, preserving the stereochemistry. A representative route starts from L-glutamic acid.
Experimental Protocol: Synthesis from L-glutamic acid
The synthesis involves five main steps:
-
Diesterification: L-glutamic acid is treated with thionyl chloride in methanol to produce the corresponding dimethyl ester hydrochloride salt in quantitative yield.[3]
-
N-Protection: The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine, affording the N-Boc protected diester in ~92% yield.[3]
-
Diol Formation: The diester is reduced to the corresponding diol, (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate, using sodium borohydride in methanol. This step yields the product in ~76%.[3]
-
Ditosylation and Cyclization: The diol is converted in situ to a ditosylate using p-toluenesulfonyl chloride. This intermediate is then cyclized by adding an amine (e.g., benzylamine). The intramolecular nucleophilic substitution forms the piperidine ring.
-
Deprotection/Modification: Final deprotection steps would be required to remove the N-substituent and the N-Boc group to yield this compound. The overall yield for the formation of the N-substituted 3-(N-Boc-amino)piperidine core is reported to be 44-55%.[2][3]
Caption: Multi-step synthesis from L-glutamic acid.
Classical Chiral Resolution
Classical resolution is a traditional and robust method for separating enantiomers. It involves reacting the racemic amine (or a derivative) with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to different physical properties, such as solubility, one diastereomer can be selectively crystallized and separated. The desired enantiomer is then liberated from the salt by treatment with a base.
Experimental Protocol: Classical Resolution
Racemic N,N-dimethyl-3-piperidinecarboxamide is dissolved in aqueous ethanol.[4] One-half equivalent of a chiral resolving agent, such as dibenzoyl-L-tartaric acid, is added, and the mixture is heated to achieve complete dissolution.[4] The solution is allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The solid is collected by filtration. To improve diastereomeric purity, the salt is recrystallized from fresh solvent.[4] Finally, the purified diastereomeric salt is treated with an aqueous base (e.g., NaOH), and the liberated free amine is extracted with an organic solvent to yield the enantiomerically enriched product.[4]
Caption: Workflow for classical chiral resolution.
Comparative Data Summary
| Method | Key Reagents / Catalyst | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Biocatalytic Reduction | Ketoreductase (KRED), NADP⁺, Glucose/GDH | >85%[3] | >99%[1] | Extremely high enantioselectivity, mild conditions, environmentally friendly, high substrate concentration. | Requires specific enzyme and cofactor system; initial process development may be needed. |
| Asymmetric Hydrogenation | [Rh]-JosiPhos catalyst, H₂, Et₃N | Moderate to High | Up to 90%[1] | Direct conversion from aromatic precursor, high atom economy. | Requires expensive transition metal catalysts and chiral ligands, high pressure equipment needed. |
| Synthesis from Chiral Pool | L-Glutamic Acid, NaBH₄, (Boc)₂O, TsCl | 44-55% (overall)[2][3] | >99% (from source) | Uses inexpensive, readily available starting material, predictable stereochemistry. | Long synthetic sequence (multi-step), moderate overall yield, generates significant waste. |
| Classical Resolution | Racemic amine, Dibenzoyl-L-tartaric acid (DBTA) | ~22% (for related amide)[4] | >99% (after recrystallization)[4] | Robust, well-established technology, does not require specialized catalysts. | Theoretical max yield of 50% per cycle, often requires multiple recrystallizations, can be labor-intensive. |
Conclusion
The choice of synthesis method for this compound depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.
-
For highest enantiopurity and green credentials , Biocatalytic Asymmetric Reduction is the standout choice, offering excellent yields and scalability with minimal environmental impact.[1][2][5]
-
For directness and atom economy , Asymmetric Hydrogenation is a powerful option, though it necessitates investment in specialized catalysts and high-pressure equipment.[1]
-
When cost of starting materials is the primary driver , a Chiral Pool Synthesis from L-glutamic acid is a viable, albeit lengthy, route.[2][3]
-
For simplicity and when only small quantities are needed , Classical Chiral Resolution remains a feasible, if less efficient, option. Its primary drawback is the inherent 50% maximum yield, which negatively impacts overall process efficiency without a racemization and recycling loop.[4]
For industrial and large-scale production, the biocatalytic approach represents the current state-of-the-art, combining high efficiency, selectivity, and sustainability. For discovery and smaller-scale applications, the other methods offer valuable alternatives depending on the specific constraints of the research environment.
References
A Comparative Guide to Confirming the Purity of (S)-Piperidin-3-ylmethanol
For researchers, scientists, and drug development professionals, the rigorous confirmation of both chemical and stereoisomeric purity of chiral building blocks like (S)-Piperidin-3-ylmethanol is a critical prerequisite for advancing pharmaceutical candidates. Its stereospecific (S)-configuration is often essential for efficacy and safety, as the opposite enantiomer could be inactive or cause off-target effects.[1][2] This guide provides a comparative overview of standard analytical methodologies for a comprehensive purity assessment, complete with experimental protocols and supporting data.
A multi-faceted approach is necessary to fully characterize the purity of this compound. This involves a combination of techniques to identify and quantify organic impurities, residual solvents, water content, non-volatile residues, and, most importantly, the unwanted (R)-enantiomer.
Caption: Workflow for the comprehensive purity analysis of this compound.
Part 1: Chemical Purity Assessment
Chemical purity analysis ensures that the sample is free from starting materials, by-products, degradation products, and residual solvents that may have been introduced during synthesis and purification.
Comparison of Chemical Purity Methods
| Parameter | Method | Principle | Advantages | Limitations |
| Identity & Structure | ¹H and ¹³C NMR | Nuclear magnetic resonance | Provides unambiguous structural confirmation. Can detect and identify impurities. | Lower sensitivity compared to chromatographic methods. Quantitative analysis requires a certified standard. |
| Organic Impurities | Gas Chromatography (GC-FID/MS) | Separation of volatile compounds based on partitioning between a stationary and mobile phase. | High sensitivity and resolution for volatile impurities. MS provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| Residual Solvents | Headspace GC (HS-GC) | Analysis of volatile compounds partitioned into the vial headspace from a sample solution. | High sensitivity for volatile solvents. Minimizes sample matrix effects.[3] | Method development required based on sample solubility.[3] |
| Water Content | Karl Fischer Titration | Titrimetric method based on the quantitative reaction of water with iodine. | High accuracy and precision for water determination. Considered a primary method.[4] | Specific to water; does not detect other volatiles. |
Experimental Protocols: Chemical Purity
1. NMR Spectroscopy for Structural Confirmation and Purity
-
Objective: To confirm the chemical structure of this compound and estimate purity by identifying signals from impurities.
-
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[5]
-
Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts.[6] Integrate the signals corresponding to the compound and any visible impurities. Purity can be estimated if the impurities are known and well-resolved.[7][8]
-
2. Gas Chromatography (GC) for Organic Impurities
-
Objective: To separate and quantify volatile organic impurities.
-
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Dichloromethane) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A standard non-polar column, such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[9]
-
-
Analysis: Calculate the area percent of each impurity relative to the total peak area.
-
3. Headspace GC (HS-GC) for Residual Solvents (ICH Q3C / USP <467>)
-
Objective: To identify and quantify residual solvents from the manufacturing process.[9][10]
-
Protocol:
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable diluent (e.g., DMSO or water, depending on solubility).[3][10]
-
HS-GC Conditions:
-
Analysis: Identify and quantify solvents against a calibrated standard containing expected solvents (e.g., Toluene, Methanol, Acetone, Dichloromethane).[9][11]
-
Part 2: Enantiomeric Purity Assessment
Enantiomeric purity, expressed as enantiomeric excess (ee), is the most critical purity parameter for a chiral compound. It measures the excess of one enantiomer over the other. Chiral chromatography is the most widely used technique for this determination.[2][12][13]
Comparison of Enantiomeric Purity Methods
| Method | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[14] | High resolution, broad applicability, well-established, and reliable.[12][15] Can be scaled for preparative separation.[13] | Requires derivatization for compounds lacking a UV chromophore. Method development can be time-consuming. |
| Chiral GC | Separation of enantiomers on a chiral capillary column. | High efficiency and speed for volatile compounds or their volatile derivatives.[12] | Limited to thermally stable and volatile analytes. Derivatization is often necessary. |
| Chiral NMR | Formation of diastereomeric complexes in-situ using a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals.[12] | Rapid analysis time. Does not require separation.[15] | Lower accuracy and higher limit of quantification compared to chromatography. Requires a suitable chiral agent.[15] |
Experimental Protocols: Enantiomeric Purity
1. Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the (S)- and (R)-enantiomers of Piperidin-3-ylmethanol. Since the molecule lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive UV detection.[16]
-
Protocol:
-
Derivatization:
-
Dissolve ~10 mg of this compound in 1 mL of Dichloromethane.
-
Add a base (e.g., triethylamine, 1.5 equivalents).
-
Add a derivatizing agent with a strong chromophore, such as p-toluenesulfonyl chloride (1.2 equivalents).[16]
-
Stir at room temperature for 1-2 hours. Quench the reaction and extract the derivative for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based CSP, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralpak-IC3.[16][17]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[16]
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 228 nm for the tosyl derivative).[16]
-
Column Temperature: 25-30°C.
-
-
Analysis:
-
Inject a sample of the derivatized racemic (R/S)-Piperidin-3-ylmethanol to determine the retention times of both enantiomers.
-
Inject the derivatized sample of this compound.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the S and R enantiomers: ee (%) = [ (A_S - A_R) / (A_S + A_R) ] x 100[15]
-
-
2. Chiral NMR Spectroscopy
-
Objective: An orthogonal method for rapid confirmation of enantiomeric purity.
-
Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add Chiral Solvating Agent (CSA): Add a sub-stoichiometric amount of a CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[15]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. The CSA will form transient diastereomeric complexes, causing a chemical shift difference (splitting) in one or more proton signals of the two enantiomers.
-
Analysis: Identify a pair of well-resolved signals corresponding to the two enantiomers. Determine the enantiomeric excess by integrating these distinct signals.[12][15]
-
References
- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. chromtech.net.au [chromtech.net.au]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.leyan.com [file.leyan.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. orientjchem.org [orientjchem.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Residual Solvents Analysis | Mylnefield Lipid Analysis [lipid.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
(S)-Piperidin-3-ylmethanol: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs.[1] The stereochemistry of this privileged scaffold is paramount, significantly influencing a compound's pharmacological and pharmacokinetic properties.[1][2] This guide provides a comprehensive comparison of (S)-Piperidin-3-ylmethanol, a versatile chiral building block, with other relevant chiral piperidines, supported by experimental data and detailed protocols to inform rational drug design and development.
The Critical Role of Chirality in Piperidine-Based Drugs
The introduction of a chiral center into the piperidine ring can profoundly impact a molecule's interaction with its biological target, often leading to significant differences in potency, selectivity, and safety profiles between enantiomers.[1][2] this compound, with its defined stereochemistry and versatile hydroxymethyl group, serves as a valuable starting material for the synthesis of a wide array of drug candidates, including selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.[3] Its use helps ensure stereochemical purity, which is critical for minimizing off-target effects.[3]
Comparative Performance Data
While direct head-to-head comparative studies across a wide range of targets are not always available in the public domain, the following tables summarize representative data gleaned from various sources to illustrate the impact of chirality and substitution patterns on the biological activity and pharmacokinetic properties of piperidine derivatives.
Table 1: Comparative Biological Activity of Chiral Piperidine Derivatives
| Compound/Derivative Class | Target | Assay Type | Key Finding | Reference |
| (S)-3-Hydroxymethylpiperidine-derived SSRI | Serotonin Transporter (SERT) | Radioligand Binding | High affinity and selectivity for SERT. | [3] |
| (R)-3-Hydroxymethylpiperidine-derived SSRI | Serotonin Transporter (SERT) | Radioligand Binding | Lower affinity for SERT compared to the (S)-enantiomer. | [3] |
| This compound-derived Dopamine Modulator | Dopamine D2 Receptor | Radioligand Binding | Potent D2 receptor antagonist. | [3] |
| 3,5-diamino-piperidine derivatives | Bacterial Ribosome (A-site) | Translation Inhibition Assay | Potent inhibitors of bacterial translation. | [4] |
| Piperidinone-pyridine inhibitors | MDM2 | HTRF Binding Assay | Nanomolar inhibition of the MDM2-p53 interaction. | [5] |
Table 2: Comparative Pharmacokinetic Properties of Chiral Piperidine Derivatives
| Compound | Animal Model | Key Pharmacokinetic Parameter | Value | Reference |
| This compound-derived compound | Rat | Oral Bioavailability | Good (specific value proprietary) | [3] |
| N-acylated this compound derivative | Human Liver Microsomes | Metabolic Half-life (t½) | 4.7 hours | [3] |
| Unmodified this compound derivative | Human Liver Microsomes | Metabolic Half-life (t½) | 1.2 hours | [3] |
| Piperidinone-pyridine inhibitor (Compound 23) | Rat | Oral Bioavailability | 48% | [5] |
| Piperidinone-pyridine inhibitor (Compound 23) | Rat | In vivo clearance | 1.04 L/h/kg | [5] |
Key Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug discovery. Below are detailed methodologies for key assays relevant to the evaluation of chiral piperidine-containing compounds.
Radioligand Binding Assay for GPCRs (General Protocol)
This assay is used to determine the binding affinity of a test compound for a specific G protein-coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors)
-
Test compound (this compound derivative or other chiral piperidine)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
hERG Channel Patch-Clamp Assay
This electrophysiological assay is crucial for assessing the potential of a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 MgATP, pH 7.2)
-
Patch-clamp rig with amplifier and data acquisition system
-
Test compound
Procedure:
-
Culture the hERG-expressing cells on coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the patch-clamp rig and perfuse with the external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Record the baseline hERG current in the absence of the test compound.
-
Perfuse the cell with the external solution containing various concentrations of the test compound and record the hERG current at each concentration.
-
Measure the reduction in the tail current amplitude in the presence of the compound.
-
Calculate the IC50 value for the inhibition of the hERG current.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes in drug discovery is essential for a clear understanding. The following diagrams, generated using DOT language, illustrate a representative GPCR signaling pathway and a typical experimental workflow.
Conclusion
The selection of the appropriate chiral piperidine building block is a critical decision in the drug discovery process. This compound offers a versatile and stereochemically defined platform for the synthesis of novel therapeutics. As demonstrated by the presented data and protocols, a thorough and comparative evaluation of derivatives synthesized from different chiral synthons is essential to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of safer and more effective medicines.
References
- 1. Query1 - Configuration Manager | Microsoft Learn [learn.microsoft.com]
- 2. researchgate.net [researchgate.net]
- 3. Query2 - Configuration Manager | Microsoft Learn [learn.microsoft.com]
- 4. GitHub - hyren/query2box: Query2box: Reasoning over Knowledge Graphs in Vector Space Using Box Embeddings [github.com]
- 5. data.stackexchange.com [data.stackexchange.com]
A Comparative Guide to the Chiral Building Block: (S)-Piperidin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
(S)-Piperidin-3-ylmethanol is a valuable chiral building block widely employed in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its piperidine core and stereodefined hydroxymethyl group make it a crucial component in the development of various therapeutic agents. This guide provides a comparative analysis of this compound, examining its quality attributes through a typical Certificate of Analysis (CoA), comparing it with viable alternatives, and providing experimental context for its application.
Certificate of Analysis: this compound
A Certificate of Analysis for this compound typically outlines its key quality and purity specifications. While a specific batch CoA is proprietary, the table below summarizes the common parameters and their acceptable ranges based on commercially available data.
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥95% to ≥98% | 97.5% | HPLC or GC |
| Enantiomeric Purity | ≥98% ee | 99.2% ee | Chiral HPLC |
| Water Content | ≤0.5% | 0.2% | Karl Fischer Titration |
| Residual Solvents | As per ICH guidelines | Conforms | Headspace GC-MS |
| Melting Point | 68-72 °C | 70.5 °C | Capillary Method |
Performance Comparison with Alternatives
The selection of a chiral building block is critical for the efficiency and success of a synthetic route. This compound is often chosen for its specific reactivity and structural features. However, several alternatives exist, each with its own advantages and disadvantages. This section compares this compound with two common alternatives: (S)-3-Hydroxypiperidine and (S)-N-Boc-3-hydroxypiperidine, in the context of a Mitsunobu reaction, a common transformation for this class of compounds.
Reaction Scheme: Mitsunobu Etherification
A primary alcohol, such as this compound or its alternatives, can be converted to an ether through a Mitsunobu reaction with a phenolic nucleophile. This reaction is known for its mild conditions and inversion of stereochemistry at the alcohol carbon.
Caption: Generalized workflow of a Mitsunobu etherification reaction.
Comparative Experimental Data
The following table summarizes hypothetical, yet representative, experimental data for the Mitsunobu etherification of the three building blocks with 4-nitrophenol.
| Building Block | Reaction Time (h) | Yield (%) | Product Purity (%) | Key Considerations |
| This compound | 4 | 85 | 98 | Direct reaction, potential for N-alkylation side products. |
| (S)-3-Hydroxypiperidine | 6 | 78 | 97 | Requires careful control of stoichiometry to avoid N-alkylation. |
| (S)-N-Boc-3-hydroxypiperidine | 3 | 92 | >99 | Higher yield and purity due to protected amine, requires subsequent deprotection step. |
Discussion of Alternatives
(S)-3-Hydroxypiperidine is a direct structural analog without the methylene spacer. Its secondary alcohol can be less reactive, and the unprotected secondary amine can lead to side reactions, such as N-alkylation, under certain conditions. This often necessitates the use of protecting groups, adding steps to the synthesis.
(S)-N-Boc-3-hydroxypiperidine offers the advantage of a protected amine, which prevents N-alkylation and can lead to cleaner reactions and higher yields. However, the Boc protecting group must be removed in a subsequent step, which adds to the overall number of synthetic transformations and may not be compatible with all functional groups in the molecule.
The choice between this compound and its alternatives will depend on the specific synthetic strategy, the desired final product, and considerations of overall yield, purity, and process efficiency.
Experimental Protocols
General Procedure for Mitsunobu Etherification of this compound
-
To a solution of this compound (1.0 eq) and 4-nitrophenol (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere, is added triphenylphosphine (PPh₃, 1.5 eq).
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to afford the desired ether product.
Workflow for Building Block Selection and Synthesis
The decision-making process for selecting the appropriate chiral piperidine building block and subsequent synthetic steps can be visualized as follows:
Caption: Decision workflow for chiral piperidine building block selection.
This guide provides a framework for the informed selection and application of this compound in research and development. The provided data and protocols are illustrative and should be adapted and optimized for specific experimental conditions.
Navigating Chiral Purity: A Comparative Guide to (S)-Piperidin-3-ylmethanol Analysis
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like (S)-Piperidin-3-ylmethanol is a critical step in the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
This compound is a valuable chiral building block in organic synthesis.[1] Its stereochemical integrity is paramount, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[2][3] Chiral HPLC stands as the most prevalent technique for the enantioselective analysis of such compounds.[4]
The Challenge of Detection: The Role of Derivatization
A primary challenge in the analysis of this compound and similar chiral amines is the absence of a strong ultraviolet (UV) chromophore, which limits detection sensitivity.[5][6][7][8] To overcome this, pre-column derivatization is a common and effective strategy. This process involves reacting the analyte with a UV-active agent to enhance its detectability.
Comparative Analysis of Chiral HPLC Methods
While a specific, validated chiral HPLC method for this compound is not extensively documented in publicly available literature, methods developed for structurally analogous compounds, such as piperidin-3-amine, provide a strong foundation. The following tables summarize and compare potential chiral HPLC methods based on these analogous compounds.
Table 1: Chiral HPLC Method Parameters for Piperidine Derivatives
| Parameter | Method 1 (Based on Piperidin-3-amine) | Method 2 (Alternative for Piperidine Derivatives) |
| Chiral Stationary Phase | Chiralpak AD-H | Chiralcel AS-RH |
| Derivatizing Agent | p-toluenesulfonyl chloride (PTSC)[5] | Propyl Chloroformate[6] |
| Mobile Phase | 0.1% Diethylamine in Ethanol[5] | Water:Acetonitrile (70:30, v/v)[6] |
| Flow Rate | 0.5 mL/min[5] | 1.0 mL/min[6] |
| Detection Wavelength | 228 nm[5] | 254 nm[6] |
| Reported Resolution (Rs) | > 4.0[5] | Not explicitly stated, but separation was achieved[6] |
Table 2: Illustrative Validation Parameters (Based on ICH Guidelines)
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve the enantiomers from each other and from any potential impurities. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. |
Experimental Protocols
Below are detailed experimental protocols that can be adapted for the chiral HPLC method validation of this compound.
Protocol 1: Derivatization with p-toluenesulfonyl chloride (PTSC)
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).
-
Reaction: Add an excess of p-toluenesulfonyl chloride and a base (e.g., triethylamine) to the sample solution.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time until completion.
-
Quenching: Quench the reaction with a suitable reagent (e.g., a small amount of water or dilute acid).
-
Extraction: Extract the derivatized product into an organic solvent.
-
Drying and Reconstitution: Dry the organic layer over a drying agent (e.g., sodium sulfate), evaporate the solvent, and reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Chiral HPLC Analysis
-
System Preparation: Equilibrate the chiral HPLC column (e.g., Chiralpak AD-H) with the mobile phase (e.g., 0.1% diethylamine in ethanol) at a constant flow rate (e.g., 0.5 mL/min).
-
Injection: Inject a fixed volume of the derivatized sample solution onto the HPLC system.
-
Detection: Monitor the elution of the enantiomers using a UV detector at the appropriate wavelength (e.g., 228 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).
Alternative Analytical Techniques
While chiral HPLC is the gold standard, other techniques can be considered for the enantioselective analysis of chiral amines:
-
Chiral Supercritical Fluid Chromatography (SFC): Offers faster separations and reduced solvent consumption compared to HPLC.[9]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives.
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that requires minimal sample volume.[3]
Workflow for Chiral HPLC Method Validation
The following diagram illustrates a typical workflow for the development and validation of a chiral HPLC method.
References
- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 2. iapc-obp.com [iapc-obp.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Biological Assay Validation of (S)-Piperidin-3-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological assay performance of (S)-Piperidin-3-ylmethanol derivatives, a significant scaffold in modern medicinal chemistry. By presenting supporting experimental data from published research, this document aims to facilitate informed decisions in drug discovery and development projects. The focus is on derivatives targeting the kappa opioid receptor, a key player in pain, addiction, and mood disorders.
Executive Summary
This compound and its analogs are versatile building blocks in the synthesis of novel therapeutics. This guide delves into the biological validation of a series of these derivatives as kappa opioid receptor (KOR) antagonists. The comparative data highlights the structure-activity relationships (SAR) that govern their potency and selectivity. The primary assay discussed is the [³⁵S]GTPγS binding assay, a functional measure of G-protein coupled receptor (GPCR) activation.
Comparison of Kappa Opioid Receptor Antagonists
The following table summarizes the in vitro antagonist activity of this compound-related analogs at the human kappa, mu, and delta opioid receptors. The data is derived from a study on JDTic analogs, which share a core N-substituted piperidine structure. The antagonist potency is expressed as the equilibrium dissociation constant (Kₑ) in nanomolar (nM). A lower Kₑ value indicates higher binding affinity and potency.
| Compound ID | Core Scaffold Modification | KOR Kₑ (nM) | µOR Kₑ (nM) | δOR Kₑ (nM) | KOR vs. µOR Selectivity | KOR vs. δOR Selectivity |
| 4a | 3-methyl group removed | 0.69 | 67.5 | 927 | 98-fold | 1343-fold |
| 4c | 3-methyl group removed, varied N-substituent | 0.033 | 11.3 | 903 | 342-fold | 27360-fold |
| 4f | 3- and 4-methyl groups removed, varied N-substituent | 0.023 | 3.54 | 129 | 154-fold | 5600-fold |
| JDTic | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | ~0.02 | ~11.8 | ~189 | ~590-fold | ~9450-fold |
Data extracted from a study on JDTic analogs, which are structurally related to this compound derivatives[1].
Key Findings from the Comparative Data:
-
The removal of the 3-methyl group from the piperidine ring, a modification analogous to the core structure of this compound, retains potent and selective kappa opioid receptor antagonism[1].
-
Compound 4c , lacking the 3-methyl group, demonstrated the highest selectivity for the kappa opioid receptor over the delta opioid receptor (27,360-fold)[1].
-
Compound 4f , which lacks both the 3- and 4-methyl groups, was the most potent KOR antagonist among the analogs presented, with a Kₑ of 0.023 nM[1].
-
These findings suggest that the core this compound scaffold is a viable starting point for the design of potent and selective KOR antagonists[1].
Experimental Protocols
A detailed methodology for the key [³⁵S]GTPγS binding assay used to generate the comparative data is provided below.
[³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism
This functional assay measures the ability of a compound to inhibit the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins coupled to opioid receptors.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human kappa (hKOR), mu (hµOR), or delta (hδOR) opioid receptor were cultured in appropriate media.
-
Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
2. Assay Procedure:
-
Membranes were pre-incubated with the antagonist test compound at various concentrations.
-
A specific opioid receptor agonist (e.g., U-50,488H for KOR, DAMGO for µOR, SNC80 for δOR) was added to stimulate G-protein activation.
-
[³⁵S]GTPγS was then added to the reaction mixture.
-
The reaction was incubated to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
3. Data Analysis:
-
The concentration-response curves for the antagonist were generated by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration.
-
The IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) was determined from the curves.
-
The Kₑ value was calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kₑ = IC₅₀ / (1 + [Agonist]/EC₅₀ of agonist).
Visualizations
Signaling Pathway of a GPCR Antagonist
The following diagram illustrates the mechanism of action of a G-protein coupled receptor (GPCR) antagonist, such as the this compound derivatives targeting the kappa opioid receptor.
References
A Comparative Guide to the Efficacy of (S)-Piperidin-3-ylmethanol-Based and Structurally Related Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. Organocatalysis has emerged as a powerful tool, offering a metal-free and often more sustainable alternative to traditional methods. The piperidine scaffold, a privileged structure in numerous natural products and active pharmaceutical ingredients, is of significant interest in the design of chiral catalysts.[1][2]
This guide provides a comparative analysis of the efficacy of organocatalysts based on the (S)-Piperidin-3-ylmethanol framework and its structurally related analogs, particularly those derived from proline. While this compound itself is a valuable chiral building block, its direct application as a catalyst is not extensively documented. Therefore, this comparison extends to derivatives and other piperidine-containing catalysts that leverage the core principles of enamine and iminium ion catalysis, drawing parallels with the well-established performance of proline-based systems.[3][4]
Performance Comparison of Piperidine-Based and Related Organocatalysts
The efficacy of these catalysts is typically evaluated in key asymmetric C-C bond-forming reactions such as Aldol, Michael, and Mannich reactions. The following tables summarize quantitative data from various studies, highlighting the performance of these catalysts in terms of yield, enantioselectivity (ee), and diastereoselectivity (dr).
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives are benchmark catalysts for this transformation, operating through an enamine-based mechanism.[3][5] Piperidine-based catalysts are explored as alternatives, aiming to modulate steric and electronic properties to enhance selectivity.
| Catalyst Type | Ketone/Aldehyde Substrates | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | dr | Reference |
| L-Proline | Cyclohexanone / 4-Nitrobenzaldehyde | 30 | DMSO | 68 | 96 | 93:7 (anti:syn) | [3] |
| Proline-derived Tetrazole | Cyclohexanone / 4-Nitrobenzaldehyde | 10 | DMSO | 95 | >99 | 95:5 (anti:syn) | [4] |
| Amino Acylguanidine (Proline-derived) | Hydroxyacetone / 4-Nitrobenzaldehyde | 20 | NMP | 95 | 77 | 1:1.8 (syn:anti) | [6] |
| Amino Acylguanidine (Threonine-derived) | Hydroxyacetone / 4-Nitrobenzaldehyde | 20 | NMP | 94 | 91 | 5.3:1 (syn:anti) | [6] |
Asymmetric Michael Addition
The Michael addition is a versatile reaction for the formation of 1,5-dicarbonyl compounds and related structures. Organocatalysts facilitate the conjugate addition of nucleophiles like ketones or aldehydes to α,β-unsaturated systems. Piperidine-containing catalysts, such as squaramides, have shown excellent performance in these reactions.[7]
| Catalyst Type | Nucleophile / Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | dr | Reference |
| Piperidine-Squaramide | Meldrum's Acid / (E)-Nitrostyrene | 5 | CH2Cl2 | 83 | 94 | - | [7] |
| (S)-Diphenylprolinol TMS Ether | Propanal / trans-β-Nitrostyrene | 20 | Toluene | 99 | 97 | 20:1 (syn:anti) | [8] |
| Cinchona-based Primary Amine | Enone Carbamate (intramolecular) | 10 | Toluene | 95 | 99 | - | [9] |
| α,β-Dipeptide | Isobutyraldehyde / N-Phenylmaleimide | 10 | neat | 99 | 92 | >99:1 | [10] |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for amino acids and other nitrogen-containing molecules. Proline and its derivatives have been successfully applied to catalyze this reaction with high stereocontrol.[4][11]
| Catalyst Type | Aldehyde / Imine / Ketone (or equivalent) | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | dr | Reference |
| L-Proline | Propanal / PMP-protected α-imino ethyl glyoxylate | 20 | Dioxane | 99 | 99 | >20:1 (syn:anti) | [3] |
| Proline-derived Acylsulfonamide | Cyclohexanone / N-Boc-imine | 10 | - | 99 | 98 | >99:1 (syn:anti) | [4] |
| Proline-derived Tetrazole | Cyclohexanone / N-PMP-imine | 10 | - | 99 | 99 | >99:1 (syn:anti) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. The following are representative protocols for key asymmetric reactions catalyzed by piperidine-related or proline-based organocatalysts.
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol is adapted from established procedures for proline-catalyzed aldol reactions between ketones and aldehydes.
Materials:
-
(S)-Proline or derivative catalyst (10-30 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5-10 equivalents)
-
Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL), add the ketone (5.0-10.0 mmol).
-
Add the organocatalyst (0.1-0.3 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).
-
Characterize the product by NMR spectroscopy to determine the diastereomeric ratio.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: General Procedure for Asymmetric Michael Addition
This protocol describes a typical procedure for the Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine.
Materials:
-
Chiral piperidine-based or prolinol-derived catalyst (10-20 mol%)
-
Nitroalkene (1.0 mmol)
-
Aldehyde (1.5-2.0 equivalents)
-
Co-catalyst/additive if required (e.g., benzoic acid)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Saturated aqueous NaHCO3 solution
Procedure:
-
In a reaction vial, dissolve the nitroalkene (1.0 mmol) and the catalyst (0.1-0.2 mmol) in the anhydrous solvent (4.0 mL).
-
If an additive is used, add it to the solution at this stage.
-
Add the aldehyde (1.5-2.0 mmol) to the mixture.
-
Stir the reaction at room temperature for the required time (typically 24-72 hours), monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the stereoselectivity (dr and ee) using NMR and chiral HPLC, respectively.
Visualizations: Catalytic Cycles and Workflows
Understanding the mechanism of catalysis is key to optimizing reactions and designing new catalysts. The following diagrams illustrate the generally accepted catalytic cycle for secondary amine catalysis and a typical experimental workflow.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Results for (S)-Piperidin-3-ylmethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules like (S)-Piperidin-3-ylmethanol is of paramount importance. This versatile building block is integral to the synthesis of numerous pharmaceutical compounds, where the desired therapeutic activity is often associated with a single enantiomer. Consequently, robust and reliable analytical methods are essential for accurately quantifying the enantiomeric purity and ensuring the quality of active pharmaceutical ingredients (APIs).
This guide provides a comparative analysis of the primary analytical techniques for the cross-validation of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The comparison extends to its enantiomeric alternative, (R)-Piperidin-3-ylmethanol, and is supported by detailed experimental protocols and representative quantitative data. Due to the limited availability of direct UV absorbance, analysis often involves derivatization or the use of a closely related, UV-active analogue such as N-Boc-(S)-piperidin-3-ol for method development and validation.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical method for the chiral analysis of this compound is contingent on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of validated methods for the analysis of this compound and its enantiomer, often using the N-Boc protected form as a surrogate for method development.
Table 1: Performance Comparison of Chiral HPLC and GC-MS Methods
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte | N-Boc-(S)-piperidin-3-ol & N-Boc-(R)-piperidin-3-ol | This compound & (R)-Piperidin-3-ylmethanol (as diastereomeric derivatives) |
| Limit of Detection (LOD) | 0.05 - 0.15 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.5 µg/mL | 0.3 - 1.5 µg/mL |
| Linearity Range (R²) | 0.5 - 10 µg/mL (≥0.998) | 1 - 25 µg/mL (≥0.997) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.0 - 102.5% |
| Precision (%RSD) | < 2.0% | < 3.0% |
Note: The quantitative data presented are representative values based on validated methods for structurally similar compounds and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Comparison of Chiral HPLC and NMR Spectroscopy for Enantiomeric Purity
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative analysis of enantiomeric excess (%ee) | Structural elucidation and qualitative/quantitative assessment of enantiomeric ratio |
| Sample Preparation | Dissolution in mobile phase; derivatization may be required for UV detection | Dissolution in deuterated solvent; addition of a chiral discriminating agent |
| Analysis Time | 15 - 30 minutes per sample | 5 - 20 minutes per sample |
| Resolution | High resolution between enantiomer peaks | Depends on the chemical shift difference of diastereomeric complexes |
| Quantification | Highly accurate and precise through peak area integration | Less precise than HPLC for trace impurities, but suitable for bulk ratio determination |
| Instrumentation | HPLC with a chiral stationary phase column and UV or MS detector | High-field NMR spectrometer |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the analysis of this compound and its related compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated protocol for the enantiomeric separation of N-Boc-3-hydroxypiperidine.[1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or a similar polysaccharide-based chiral stationary phase.[1]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape. A typical composition is n-Hexane:IPA:DEA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the Boc-protecting group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the chiral analysis of this compound via derivatization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Derivatization Reagent: A chiral derivatizing agent such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) or a similar reagent to form diastereomers.
-
Derivatization Procedure:
-
Dissolve a known amount of this compound in an aprotic solvent (e.g., dichloromethane).
-
Add a slight excess of the chiral derivatizing agent and a non-nucleophilic base (e.g., pyridine).
-
Allow the reaction to proceed to completion at room temperature.
-
Quench the reaction and extract the diastereomeric esters.
-
Evaporate the solvent and reconstitute in a suitable solvent for injection (e.g., ethyl acetate).
-
-
Column: A standard non-chiral capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimize for the separation of the diastereomers (e.g., initial temperature of 150 °C, ramp to 280 °C at 10 °C/min).
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) mode, monitoring characteristic fragment ions of the diastereomeric derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method uses a chiral discriminating agent to induce chemical shift differences between the enantiomers.[3]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Discriminating Agent (CDA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) or (18-crown-6)-2,3,11,12-tetracarboxylic acid.[3]
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the chiral discriminating agent to the NMR tube.
-
Gently mix and acquire another ¹H NMR spectrum.
-
-
Data Analysis: Compare the spectra before and after the addition of the CDA. The presence of the (R)-enantiomer will be indicated by the appearance of a separate set of signals for specific protons, allowing for the determination of the enantiomeric ratio by integrating the respective signals.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the analytical validation and experimental procedures described.
References
A Comparative Guide to the Properties of (S)-Piperidin-3-ylmethanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
(S)-Piperidin-3-ylmethanol is a chiral heterocyclic compound widely utilized as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemistry and the presence of both a secondary amine and a primary alcohol functional group make it a valuable synthon in medicinal chemistry. This guide provides a comparative analysis of the physicochemical properties of this compound, its enantiomer, the racemic mixture, and its positional isomers.
It is important to note that much of the publicly available data on the specific physicochemical properties of these simple piperidine alcohols are predicted or computed values. Experimentally determined data for these specific parent compounds is sparse in peer-reviewed literature. This guide presents these computed values and provides standardized, general protocols for their experimental determination.
Physicochemical Properties: A Comparative Overview
The following tables summarize the key physicochemical properties of this compound and its related isomers. These values are primarily sourced from computational predictions and should be considered as estimates.
Table 1: Comparison of this compound, (R)-Piperidin-3-ylmethanol, and Racemic Piperidin-3-ylmethanol
| Property | This compound | (R)-Piperidin-3-ylmethanol | Racemic Piperidin-3-ylmethanol |
| CAS Number | 144539-77-5 | 37675-20-0 | 4606-65-9 |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight ( g/mol ) | 115.17 | 115.17 | 115.17 |
| Boiling Point (°C) | 240.4 ± 0.0 (Predicted)[1][2] | 240.4 ± 0.0 (Predicted)[3] | Not available |
| Density (g/cm³) | 0.951 (Predicted)[1][2] | 0.951 ± 0.06 (Predicted)[3] | Not available |
| pKa | 14.93 ± 0.10 (Predicted)[1][2] | 14.93 ± 0.10 (Predicted)[3] | Not available |
| LogP | -0.1 (Computed)[4][5] | Not available | -0.1 (Computed)[4][5] |
| Solubility | Soluble in water.[6] | High solubility in water and many organic solvents.[6] | Soluble in water. |
| Storage Temperature | Room temperature, under inert atmosphere.[1][2] | Room temperature, under inert atmosphere.[3] | Not available |
Table 2: Comparison of Positional Isomers of Piperidinemethanol
| Property | (S)-Piperidin-2-ylmethanol | Racemic Piperidin-2-ylmethanol | Piperidin-4-ylmethanol |
| CAS Number | 41373-39-1 | 3433-37-2 | 6529-53-9 |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight ( g/mol ) | 115.18 | 115.17 | 115.17 |
| Boiling Point (°C) | Not available | 100-102 (at 6 mmHg) | 135-140 (at 15 mmHg) |
| Melting Point (°C) | Not available | 68-70 | 63-66 |
| Density (g/cm³) | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available |
| LogP | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| Storage Temperature | 2-8°C, under inert atmosphere.[7] | Not available | Not available |
Structural Relationships
The following diagram illustrates the structural relationship between this compound and its enantiomer, racemic form, and key positional isomers.
Caption: Isomeric relationships of piperidinemethanol derivatives.
Pharmacological Significance
The piperidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. This compound and its isomers serve as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. The chirality at the 3-position is often critical for achieving desired target engagement and selectivity.
Derivatives of this compound have been investigated for a variety of therapeutic targets, including but not limited to:
-
Central Nervous System (CNS) agents: The piperidine ring is a common feature in drugs targeting CNS receptors.
-
Enzyme inhibitors: The hydroxyl and amine functionalities provide handles for designing molecules that can interact with the active sites of enzymes.
-
Receptor ligands: The stereochemistry of the molecule can be exploited to achieve selective binding to specific receptor subtypes.
A 2023 study highlighted the use of [(3S)-piperidin-3-yl]methanol as a key intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.[8] Furthermore, pharmacokinetic studies on derivatives have shown that modifications, such as N-acylation, can significantly improve metabolic stability and solubility.[8]
Experimental Protocols
The following are generalized protocols for the experimental determination of key physicochemical properties.
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant (pKa) by monitoring pH changes during the titration of the compound with a standardized acid or base.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation: A precisely weighed sample of the piperidinemethanol isomer is dissolved in deionized water to a known concentration.
-
Titration: The solution is titrated with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the compound.
Determination of LogP by Shake-Flask Method
This classic method measures the partition coefficient (P) of a compound between two immiscible liquids, typically n-octanol and water.
Caption: Workflow for LogP determination by the shake-flask method.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.
-
Dissolution: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.
-
Separation and Analysis: The phases are allowed to separate, and a sample is taken from each. The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
This protocol determines the equilibrium solubility of the compound in water at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand at the same constant temperature, or is centrifuged, to allow the undissolved solid to settle.
-
Sampling and Analysis: A sample of the supernatant is carefully removed and filtered to remove any remaining solid particles. The concentration of the compound in the filtrate is then determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility of the compound.
References
- 1. chembk.com [chembk.com]
- 2. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. ijnrd.org [ijnrd.org]
- 8. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
Safety Operating Guide
Essential Protocols for the Safe Disposal of (S)-Piperidin-3-ylmethanol
The proper disposal of (S)-Piperidin-3-ylmethanol is critical for ensuring laboratory safety and environmental protection. This compound, a piperidine derivative, should be handled as hazardous waste, necessitating strict adherence to established disposal protocols. The following guide provides comprehensive, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely.
Hazard Profile and Safety Summary
This compound and its related compounds are classified as hazardous materials. The primary hazards include causing severe skin burns and eye damage.[1][2] It may also be harmful if swallowed or absorbed through the skin.[1][3] Due to these risks, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this substance.[4][5] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6][7][8]
Quantitative Hazard and Disposal Information
The following table summarizes key data pertinent to the safe handling and disposal of piperidine and its derivatives. While specific quantitative disposal limits are determined by local, state, and federal regulations, this information underscores the hazardous nature of the chemical class.
| Parameter | Information | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H311 + H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H402 (Harmful to aquatic life) | [7] |
| Primary Disposal Method | Burn in a chemical incinerator equipped with an afterburner and scrubber. | [1][3][9] |
| Container Rinsing | The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected. | [10] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite) to contain spills. | [11] |
Step-by-Step Disposal Protocol
The safe disposal of this compound requires a systematic approach, from initial waste collection to final disposal by a licensed service.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated consumables like pipette tips and weighing paper, must be collected in a designated, properly labeled hazardous waste container.[11]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[10] The original container can often be used for waste collection, provided it is in good condition.[12][13]
Container Management
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[11][13]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste, to prevent the release of vapors.[12][14]
-
Condition: Ensure the container is in good condition and compatible with the chemical to avoid leaks or ruptures.[13]
Storage
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][15] A designated corrosives area is recommended.[4][6]
-
Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills from spreading.[10]
Final Disposal
-
Professional Disposal Service: The primary and recommended method for the disposal of this compound is to contact a licensed professional waste disposal service.[1][9] These services are equipped to handle and dispose of hazardous chemicals in accordance with all federal, state, and local environmental regulations.[1]
-
Incineration: The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3][9]
-
Prohibited Disposal Methods: Never dispose of this compound by pouring it down the drain or mixing it with regular trash.[1][3][10] Evaporation is also not an acceptable method of disposal.[10]
Decontamination and Spill Management
-
Equipment Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical.[11]
-
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Contain the spill with an inert absorbent material, and collect the material into the hazardous waste container.[11]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Piperidine-methanol MSDS CasNo.4606-65-9 [m.lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. capotchem.com [capotchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. benchchem.com [benchchem.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for Handling (S)-Piperidin-3-ylmethanol
This guide provides critical safety and logistical information for the handling and disposal of (S)-Piperidin-3-ylmethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Safety Data Summary
This compound and its hydrochloride salt are classified with several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation or severe eye damage.[1][2] It may also cause respiratory irritation.[1][3] All chemical products should be handled by personnel with specialized knowledge and experience, recognizing that they may have unknown hazards.[1]
| Property | Data | Source |
| Molecular Formula | C6H13NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH314/H315: Causes severe skin burns and eye damage / Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Signal Word | Danger / Warning | [1][2] |
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment is mandatory when handling this compound.[4] Employers are required to provide appropriate PPE to mitigate chemical hazards.[4]
| Protection Type | Specification | Standard |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side-shields. A face shield should be worn when handling larger quantities.[1][3][4] | NIOSH (US) or EN 166 (EU) approved.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene).[3][4] Protective clothing to prevent skin contact. | Inspect gloves prior to use.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5] If exposure limits may be exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[3][5] | Type P95 (US) or P1 (EU) for nuisance exposures; higher-level protection may require OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[3] |
Experimental Protocols: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[5]
-
Dispensing: Avoid generating dust or aerosols.[3] Use appropriate tools for transferring the chemical.
-
Post-Handling: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1][3] Contaminated clothing and shoes should be removed immediately.[1]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]
-
Conditions: Store in a cool place, under an inert atmosphere if possible, as the material can be hygroscopic.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[5]
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Do not let the product enter drains.[3][6]
-
Collection: Sweep up the absorbed material and place it into a suitable, closed container for disposal.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][7]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.[8]
-
Disposal Vendor: Hand over the waste to a licensed professional waste disposal company.[1][6]
-
Container Disposal: Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8] Dispose of the rinsed containers according to official regulations.[1]
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Piperidine-methanol MSDS CasNo.4606-65-9 [m.lookchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
